Famprofazone
Description
Famprofazone is a nonsteroidal anti-inflammatory agent found in combination products such as ‘Gewodin’ which is marketed in Taiwan. It is important to note that the drug is metabolized to [methamphetamine] and [amphetamine] in the body and can lead to positive tests results for illicit drug use. This compound is included in the list of prohibited substances specified by the ‘World Anti-Doping Agency’ (WADA).
structure given in first source; ingredient of Gewodin; methamphetamine is a metabolite of this cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUXVOXXWGNPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045435 | |
| Record name | Famprofazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22881-35-2 | |
| Record name | Famprofazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22881-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famprofazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022881352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famprofazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Famprofazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Famprofazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Famprofazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMPROFAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0NCX453C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Famprofazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Famprofazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a probable synthetic pathway for famprofazone, a non-steroidal anti-inflammatory drug (NSAID) that also acts as a metabolic precursor to amphetamine and methamphetamine. The synthesis is presented in a two-step process, commencing with the formation of the core pyrazolone structure, 4-isopropyl-antipyrine (propyphenazone), followed by the introduction of the aminomethyl side chain via a Mannich reaction. This document provides detailed experimental protocols, a comprehensive list of precursors and reagents, and quantitative data to support the proposed synthetic route.
Introduction
This compound, chemically known as (RS)-4-(N-benzyl-N-methylaminomethyl)-1,5-dimethyl-2-phenyl-4-isopropyl-1,2-dihydro-3H-pyrazol-3-one, is a compound of interest due to its pharmacological profile. While classified as an NSAID, its metabolism in the human body yields amphetamine and methamphetamine, a characteristic that has led to its inclusion in lists of prohibited substances by anti-doping agencies. Understanding its synthesis is crucial for forensic analysis, pharmaceutical research, and the development of related compounds. This guide outlines a likely and chemically sound pathway for the synthesis of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in two main stages:
-
Step 1: Synthesis of 4-Isopropyl-antipyrine (Propyphenazone). This initial step establishes the core pyrazolone ring system with the necessary isopropyl substituent at the 4-position.
-
Step 2: Mannich Reaction for the Introduction of the Aminomethyl Group. The final step involves the aminomethylation of the 4-isopropyl-antipyrine intermediate to yield this compound.
The overall proposed synthesis is depicted in the following workflow:
Precursors and Reagents
The following table summarizes the key precursors and reagents required for the synthesis of this compound.
| Compound Name | Role | Step | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 2-isopropylacetoacetate | Starting Material | 1 | C9H16O3 | 172.22 |
| Phenylhydrazine | Starting Material | 1 | C6H8N2 | 108.14 |
| Methyl Iodide | Methylating Agent | 1 | CH3I | 141.94 |
| 4-Isopropyl-antipyrine (Propyphenazone) | Intermediate | 2 | C14H18N2O | 230.31 |
| Formaldehyde | Reagent | 2 | CH2O | 30.03 |
| N-Methyl-benzylamine | Reagent | 2 | C8H11N | 121.18 |
Experimental Protocols
Step 1: Synthesis of 4-Isopropyl-antipyrine (Propyphenazone)
This procedure is adapted from the known synthesis of propyphenazone.[1]
Reaction:
Procedure:
-
Condensation: Equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine are reacted in a suitable solvent, such as ethanol or acetic acid. The mixture is heated under reflux for several hours to facilitate the condensation and formation of the pyrazolone ring.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude intermediate pyrazolone is then purified, typically by recrystallization from a suitable solvent like ethanol.
-
Methylation: The purified intermediate pyrazolone is dissolved in a suitable solvent, such as methanol, and treated with a methylating agent like methyl iodide in the presence of a base (e.g., sodium methoxide) to introduce the methyl group at the N1 position of the pyrazolone ring.
-
Final Purification: The reaction mixture is worked up by removing the solvent, followed by extraction and purification of the final product, 4-isopropyl-antipyrine (propyphenazone), by recrystallization.
Quantitative Data:
| Parameter | Value |
| Yield | Typically moderate to high |
| Melting Point | 103-105 °C |
| Appearance | White crystalline powder |
Step 2: Synthesis of this compound via Mannich Reaction
This step involves the aminomethylation of the synthesized 4-isopropyl-antipyrine. The Mannich reaction is a classic method for C-C bond formation and introduction of an aminoalkyl group.
Reaction:
Procedure:
-
Reaction Setup: 4-Isopropyl-antipyrine is dissolved in a suitable solvent, such as ethanol or a mixture of acetic acid and ethanol.
-
Addition of Reagents: An equimolar amount of N-methyl-benzylamine is added to the solution, followed by the addition of an aqueous solution of formaldehyde (formalin) or paraformaldehyde.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the product, this compound, is isolated by precipitation upon addition of water or by solvent extraction. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Quantitative Data:
| Parameter | Value |
| Yield | Expected to be moderate to high |
| Melting Point | Not readily available in the literature |
| Appearance | Expected to be a crystalline solid |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.
Conclusion
This technical guide has outlined a viable and detailed synthetic pathway for this compound, based on established chemical principles and analogous reactions. The two-step approach, involving the initial synthesis of the propyphenazone core followed by a Mannich reaction, provides a clear and logical route to the target molecule. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, pharmacology, and forensic science. Further optimization of reaction conditions and detailed analytical characterization would be necessary for a full-scale synthesis and validation of this pathway.
References
Pharmacological Profile of Famprofazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds.[1][2][3] It exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Notably, this compound is metabolized in the body to produce methamphetamine and amphetamine, a characteristic that has significant implications for its clinical use and in the context of drug testing.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.
Mechanism of Action
As a member of the pyrazolone class of NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The inhibition of prostaglandin synthesis is the cornerstone of the therapeutic effects of pyrazolone derivatives.[5]
The analgesic and anti-inflammatory effects of pyrazolone derivatives are directly linked to the reduction in prostaglandin production at the site of inflammation.[5]
Signaling Pathway of NSAID Action
Caption: Mechanism of action of this compound as a COX inhibitor.
Pharmacokinetics and Metabolism
A unique aspect of this compound's pharmacology is its extensive metabolism to pharmacologically active amphetamines.
Absorption and Distribution
Peak plasma concentrations of pyrazolone derivatives are generally observed 1 to 1.5 hours after oral administration.[5]
Metabolism
This compound is extensively metabolized in the liver. The primary metabolic pathway involves N-dealkylation, leading to the formation of methamphetamine and, subsequently, amphetamine.[10] It is estimated that 15-20% of an oral dose of this compound is converted to methamphetamine.[1] Other metabolic reactions include β-hydroxylation and p-hydroxylation.[10]
The metabolism of this compound is stereoselective, with a greater amount of (-)-methamphetamine and (-)-amphetamine being excreted compared to their respective enantiomers after the administration of racemic this compound.[10]
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound.
Excretion
The metabolites of this compound, including methamphetamine and amphetamine, are primarily excreted in the urine.[11]
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound's main metabolites.
| Parameter | Methamphetamine | Amphetamine | Reference(s) |
| Peak Plasma Concentration (Cmax) | Not explicitly stated | Not explicitly stated | |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated | Not explicitly stated | |
| Urinary Excretion | 15-20% of oral dose | [1] |
Note: Specific Cmax and Tmax values for the parent drug, this compound, are not well-documented in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound's analgesic and anti-inflammatory effects are not available in the literature. However, standard in vivo models are commonly used to assess the efficacy of NSAIDs.
In Vivo Analgesic Activity Assessment
a) Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)
This model is used to evaluate the peripheral analgesic effects of a compound.
-
Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal contractions and stretching). Analgesic compounds reduce the number of writhes.[10][12]
-
Procedure:
-
Animals (typically mice) are divided into control and treatment groups.
-
The test compound (this compound) or vehicle (control) is administered orally or intraperitoneally.
-
After a specific pre-treatment time, a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
-
b) Hot Plate Test (Central Analgesic Activity)
This method assesses the central analgesic activity of a drug.
-
Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a response (e.g., licking paws, jumping) indicates an analgesic effect.
-
Procedure:
-
A hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The baseline reaction time of each animal is recorded before drug administration.
-
The test compound or vehicle is administered.
-
At various time intervals after administration, the animals are placed on the hot plate, and the latency to the first sign of nociception is recorded.
-
A cut-off time is set to prevent tissue damage.
-
Experimental Workflow for Analgesic Activity
Caption: General workflow for assessing in vivo analgesic activity.
In Vivo Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a drug is measured by its ability to reduce this edema.
-
Procedure:
-
Animals (typically rats) are divided into control and treatment groups.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound (this compound) or vehicle is administered orally.
-
After a specific time, 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
While specific data for this compound is unavailable, the following outlines a general protocol for assessing COX-1 and COX-2 inhibition.[13][14][15]
-
Principle: The assay measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes. The activity is typically determined by measuring the production of prostaglandins (e.g., PGE2) or the consumption of oxygen during the enzymatic reaction.
-
Procedure (General Outline):
-
Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The test compound (this compound) at various concentrations is pre-incubated with the respective COX isoenzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is stopped after a defined incubation period.
-
The amount of prostaglandin produced is quantified using methods such as ELISA or radioimmunoassay.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
Drug Interactions and Safety Profile
-
Drug Interactions: Due to its metabolism to methamphetamine and amphetamine, this compound has the potential to interact with other drugs that affect the central nervous system.
-
Adverse Effects: As an NSAID, this compound may be associated with gastrointestinal side effects, such as gastric irritation and ulceration, although specific data on the incidence of these effects are limited.
-
Doping and Drug Testing: The presence of methamphetamine and amphetamine as metabolites can lead to positive results in standard drug tests, which is a significant consideration in sports and forensic toxicology.[11]
Conclusion
This compound is a pyrazolone-derived NSAID with established analgesic, anti-inflammatory, and antipyretic properties. Its pharmacological effects are primarily mediated through the inhibition of cyclooxygenase enzymes. A distinguishing feature of this compound is its metabolic conversion to methamphetamine and amphetamine, which has important clinical and forensic implications. While the general pharmacological profile is understood, further research is warranted to elucidate its specific COX-1/COX-2 selectivity and to provide more detailed quantitative data on its primary NSAID activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other pyrazolone derivatives.
References
- 1. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound | CAS:22881-35-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Medications | PM&R KnowledgeNow [now.aapmr.org]
- 10. ijisrt.com [ijisrt.com]
- 11. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Inflammatory Properties of Famprofazone: A Technical Guide
Introduction
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1][2] Like other NSAIDs, it is recognized for its analgesic, anti-inflammatory, and antipyretic effects.[1][2] While its clinical effects are acknowledged, detailed public-domain data from specific in vitro studies elucidating its precise anti-inflammatory mechanisms and quantitative potency are limited. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the presumed anti-inflammatory mechanisms of this compound based on its classification, and details the standard in vitro methodologies and signaling pathways relevant for its investigation.
This compound is known to be metabolized to methamphetamine and amphetamine, which can lead to positive results in tests for illicit drug use.[3][4][5] It is included on the list of prohibited substances by the World Anti-Doping Agency (WADA).[3][4]
Presumed Mechanism of Action
As a pyrazolone NSAID, the primary anti-inflammatory action of this compound is expected to be the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8][9] There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and involved in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[10]
-
COX-2: Inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are largely associated with the inhibition of COX-1.[11] The selectivity of this compound for COX-1 versus COX-2 has not been extensively documented in publicly available literature.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of NSAIDs like this compound are centered on the modulation of key signaling pathways involved in the inflammatory response.
Arachidonic Acid Cascade and Prostaglandin Synthesis
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to form prostaglandin H2 (PGH2).[8] PGH2 is subsequently converted into various biologically active prostaglandins, including PGE2, PGI2, PGD2, and PGF2α, which contribute to the signs of inflammation.[9]
Arachidonic Acid Cascade and NSAID Inhibition.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and COX-2.[12][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[12] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[14][15]
Simplified NF-κB Signaling Pathway.
Experimental Protocols for In Vitro Assessment
To comprehensively evaluate the anti-inflammatory properties of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7][10][16]
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Methodology:
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The production of prostaglandin E2 (PGE2) is measured as an indicator of COX activity.
-
Procedure:
-
A reaction mixture containing the COX enzyme, heme, and a buffer is prepared.
-
This compound at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped.
-
The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
-
Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This cell-based assay assesses the effect of a compound on the production of pro-inflammatory cytokines.[17][18][19]
-
Objective: To quantify the effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.
-
Methodology:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulus: Lipopolysaccharide (LPS).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
LPS is then added to the wells to stimulate an inflammatory response.
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using specific ELISA kits.
-
-
Data Analysis: The reduction in cytokine levels in the presence of this compound is calculated relative to the LPS-stimulated control.
-
NF-κB Nuclear Translocation Assay
This assay determines if a compound inhibits the activation of the NF-κB pathway.[12][15]
-
Objective: To assess the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
-
Methodology:
-
Cell Line: A suitable cell line that shows a robust NF-κB response (e.g., HeLa or HEK293).
-
Stimulus: TNF-α or LPS.
-
Procedure:
-
Cells are grown on coverslips in a multi-well plate.
-
The cells are pre-treated with this compound at various concentrations.
-
The cells are then stimulated with TNF-α or LPS to induce NF-κB activation.
-
After stimulation, the cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.
-
A fluorescently labeled secondary antibody is used for detection.
-
The cellular localization of NF-κB is visualized using fluorescence microscopy.
-
-
Data Analysis: The percentage of cells showing nuclear NF-κB staining is quantified in treated versus untreated stimulated cells.
-
Experimental Workflow for Cytokine Production Assay.
Data Presentation
Table 1: Hypothetical COX Inhibition by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib (Control) | >10 | 0.05 | >200 |
| Ibuprofen (Control) | 5 | 20 | 0.25 |
Table 2: Hypothetical Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | < 20 | < 10 |
| LPS (1 µg/mL) | 1500 ± 120 | 800 ± 75 |
| LPS + this compound (1 µM) | Data to be determined | Data to be determined |
| LPS + this compound (10 µM) | Data to be determined | Data to be determined |
| LPS + this compound (100 µM) | Data to be determined | Data to be determined |
| LPS + Dexamethasone (1 µM) (Control) | 250 ± 30 | 150 ± 20 |
Conclusion
Based on its classification as a pyrazolone NSAID, this compound is presumed to exert its anti-inflammatory effects primarily through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, it may modulate the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways such as NF-κB.
The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro characterization of this compound's anti-inflammatory properties. Such studies are essential to quantify its potency, determine its selectivity for COX isoforms, and elucidate its precise molecular mechanisms of action. The resulting data will be invaluable for a comprehensive understanding of its pharmacological profile and for guiding further drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C24H31N3O | CID 3326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Feprazone? [synapse.patsnap.com]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulatory effect of antibiotics on cytokine production by human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokines in chronic inflammatory arthritis. V. Mutual antagonism between interferon-gamma and tumor necrosis factor-alpha on HLA-DR expression, proliferation, collagenase production, and granulocyte macrophage colony-stimulating factor production by rheumatoid arthritis synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Famprofazone's Effects on Cyclooxygenase (COX) Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds, recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Like other NSAIDs, its mechanism of action is presumed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain pathways. However, a comprehensive review of the scientific literature reveals a notable absence of specific quantitative data (e.g., IC50, Ki values) detailing the inhibitory activity of this compound on COX-1 and COX-2 isoforms. This guide provides an in-depth overview of the theoretical framework for this compound's interaction with COX enzymes, supported by comparative data from structurally related pyrazolone and pyrazole-based NSAIDs. Furthermore, it outlines detailed experimental protocols for determining COX inhibitory activity and presents visualizations of the relevant signaling pathways and experimental workflows. A significant characteristic of this compound is its metabolism to methamphetamine and amphetamine, a factor that complicates its clinical use and has led to its inclusion on the World Anti-Doping Agency's list of prohibited substances.[2][3][4][5]
Introduction to Cyclooxygenase (COX) Enzymes and their Role in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a family of enzymes responsible for the conversion of arachidonic acid into prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[6] These lipid mediators are involved in a wide array of physiological and pathological processes.[7]
There are two primary isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[6][7]
-
COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[7][8] It is the primary mediator of inflammation, pain, and fever.[6]
The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1.[9]
This compound and the Pyrazolone Class of NSAIDs
This compound is classified as a pyrazolone NSAID.[2] While specific inhibitory data for this compound is not publicly available, the pyrazolone and structurally similar pyrazole class of compounds includes several well-characterized COX inhibitors. To provide a comparative context, the following table summarizes the COX-1 and COX-2 inhibitory activities of various pyrazole and pyrazolone-based NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [10] |
| Piroxicam | 47 | 25 | 1.9 | [10] |
| Ramifenazone | - | - | - | [9] |
| Lonazolac | - | - | - | [9] |
| Compound 5f (Pyrazole-pyridazine hybrid) | >100 | 1.50 | >66.7 | [11] |
| Compound 6f (Pyrazole-pyridazine hybrid) | >100 | 1.15 | >86.9 | [11] |
| Compound 4a (Pyrazole-hydrazone derivative) | 5.63 | 0.67 | 8.41 | [12] |
| Compound 4b (Pyrazole-hydrazone derivative) | 6.12 | 0.58 | 10.55 | [12] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Data for Ramifenazone and Lonazolac are included for structural context, though specific IC50 values were not found in the cited literature.
Signaling Pathway of COX-Mediated Inflammation
The induction of COX-2 and the subsequent production of pro-inflammatory prostaglandins are tightly regulated by complex signaling pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS), cytokines (e.g., IL-1), and growth factors, activate cell surface receptors, initiating intracellular signaling cascades.[8][13] These cascades often involve the activation of transcription factors like NF-κB, which then bind to the promoter region of the COX-2 gene, leading to increased transcription and translation of the COX-2 enzyme.[8] The newly synthesized COX-2 then metabolizes arachidonic acid into prostaglandins, which act on their respective receptors to mediate inflammatory responses.
Caption: COX-2 Signaling Pathway in Inflammation.
Experimental Protocols for Determining COX Inhibitory Activity
The following provides a generalized methodology for an in vitro assay to determine the COX-1 and COX-2 inhibitory activity of a test compound like this compound. This protocol is based on commonly used methods for evaluating NSAIDs.[10][14]
Objective
To determine the 50% inhibitory concentration (IC50) of this compound on the enzymatic activity of human recombinant COX-1 and COX-2.
Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference compounds (e.g., Celecoxib, Ibuprofen)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Experimental Workflow
Caption: Generalized Workflow for COX Inhibition Assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and reference compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme solution.
-
Add the various concentrations of this compound or reference compounds to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate for a defined period (e.g., 2-10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Measurement of Prostaglandin Production:
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Conclusion
While this compound is established as a pyrazolone-based NSAID, there is a significant gap in the scientific literature regarding its specific inhibitory effects on COX-1 and COX-2 enzymes. The anti-inflammatory, analgesic, and antipyretic properties of this compound strongly suggest that it functions, at least in part, through the inhibition of the cyclooxygenase pathway. The comparative data from other pyrazolone and pyrazole NSAIDs indicate a potential for varied COX selectivity within this structural class. The experimental protocols outlined in this guide provide a clear framework for elucidating the precise COX inhibition profile of this compound. Such studies are essential for a complete understanding of its pharmacological activity and for informing future drug development efforts. The unique metabolic pathway of this compound to amphetamines underscores the importance of a thorough characterization of its primary mechanism of action.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound as the source of methamphetamine and amphetamine in urine specimen collected during sport competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicology of Famprofazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential preclinical toxicology studies required for the safety assessment of Famprofazone. Due to the limited availability of specific preclinical data for this compound, this document outlines the standard experimental protocols based on international regulatory guidelines (ICH, OECD, FDA) and presents representative data tables populated with toxicological information for its principal metabolites, methamphetamine and amphetamine. This approach provides a robust framework for understanding the potential toxicological profile of this compound. Methodologies for acute, sub-chronic, chronic, genetic, carcinogenicity, and reproductive toxicity studies are detailed, alongside visualizations of experimental workflows and metabolic pathways to facilitate comprehension.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. A critical aspect of its pharmacology is its metabolism in the human body to methamphetamine and amphetamine[1][2][3][4][5]. Consequently, the preclinical toxicological evaluation of this compound must consider the well-documented effects of these active metabolites. This guide serves as a foundational resource for designing and interpreting preclinical safety studies for this compound or similar compounds.
Metabolic Pathway of this compound
This compound undergoes metabolic conversion to form methamphetamine, which is further metabolized to amphetamine. Understanding this pathway is crucial for interpreting toxicological findings, as the observed effects are likely attributable to these pharmacologically active metabolites.
Metabolic conversion of this compound.
Acute Oral Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance.
Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 423)
-
Test Species: Rat (Sprague-Dawley or Wistar strain), typically nulliparous, non-pregnant females[6].
-
Number of Animals: A stepwise procedure is used with 3 animals per step[6].
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle[6].
-
Dose Administration: The test substance is administered orally by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions[6].
-
Dose Levels: A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg)[6]. Subsequent dosing is determined by the observed toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-administration[7][8]. A gross necropsy is performed on all animals at the end of the study.
Data Presentation: Acute Toxicity of Metabolites
| Compound | Species | Route | LD50 (mg/kg) | Observed Effects |
| Methamphetamine | Rat | Oral | 55 | Hyperactivity, tremors, convulsions, death |
| Amphetamine | Rat | Oral | 30-60 | Stereotyped behavior, anorexia, hyperthermia |
Note: The LD50 values are representative and may vary depending on the specific study conditions.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged exposure.
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)
-
Number of Animals: At least 20 animals (10 male, 10 female) per dose group[9][11].
-
Dose Administration: The test substance is administered daily via gavage or in the diet/drinking water for 90 days[9][10].
-
Dose Levels: At least three dose levels and a concurrent control group are used[9][10].
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At termination, a full necropsy and histopathological examination of organs are conducted[9][10][11].
Data Presentation: Sub-chronic/Chronic Toxicity of Metabolites
| Compound | Species | Duration | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| Methamphetamine | Rat | 90 days | 1 | Central Nervous System, Heart | Neurotoxicity, cardiotoxicity, weight loss[12][13][14] |
| Amphetamine | Rat | 90 days | 5 | Central Nervous System, Liver | Behavioral changes, liver enzyme elevation[12][15] |
NOAEL: No-Observed-Adverse-Effect Level
Genotoxicity
Genotoxicity assays are performed to detect compounds that can induce genetic damage. A standard battery of tests is required to assess different endpoints.[16][17]
Experimental Workflow: Standard Genotoxicity Testing Battery
Standard battery of genotoxicity assays.
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations. Strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance with and without metabolic activation[17].
-
In Vitro Mammalian Cell Micronucleus Test: Detects chromosomal damage. Mammalian cells are treated with the test substance, and the formation of micronuclei is assessed[17].
-
In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage in bone marrow cells of treated rodents[18][19].
Data Presentation: Genotoxicity of Metabolites
| Compound | Ames Test | In Vitro Micronucleus | In Vivo Micronucleus | Overall Assessment |
| Methamphetamine | Negative | Positive (at high concentrations) | Positive | Potential for clastogenicity at high doses |
| Amphetamine | Negative | Equivocal | Negative | Generally considered non-genotoxic |
Carcinogenicity
Carcinogenicity studies are long-term studies to identify the tumor-causing potential of a substance.
Experimental Protocol: Carcinogenicity Study in Rodents (as per ICH S1B)
-
Test Species: Typically two rodent species, often rat and mouse[20][21][22].
-
Number of Animals: At least 50 animals of each sex per dose group[20][21].
-
Dose Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats)[20][21][23][24].
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should be the maximum tolerated dose (MTD)[20][21][23][24].
-
Observations: Comprehensive clinical observations, body weight, food consumption, and survival are monitored. A complete histopathological examination of all tissues is performed[20][21][23][24].
Data Presentation: Carcinogenicity of Metabolites
| Compound | Species | Duration | Key Findings |
| Methamphetamine | Rat | 2 years | No evidence of carcinogenicity |
| Amphetamine | Rat | 2 years | No evidence of carcinogenicity |
Reproductive and Developmental Toxicity
These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal and postnatal development.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)
-
Test Species: Rat[25].
-
Number of Animals: Groups of males and females (e.g., 10 per sex per group)[25].
-
Dose Administration: Males are dosed for a minimum of four weeks (including pre-mating and mating periods). Females are dosed throughout gestation and lactation[25].
-
Endpoints: Mating performance, fertility, pregnancy outcomes, and offspring viability and growth are assessed[26][27][28][29].
Data Presentation: Reproductive and Developmental Toxicity of Metabolites
| Compound | Species | Study Type | Key Findings |
| Methamphetamine | Rat | Developmental | Reduced fetal body weight, developmental delays at maternally toxic doses |
| Amphetamine | Mouse | Developmental | Increased incidence of cleft palate at high doses |
Conclusion
While specific preclinical toxicology data for this compound is not extensively published, a comprehensive safety evaluation can be inferred from established regulatory testing guidelines and the known toxicological profiles of its primary metabolites, methamphetamine and amphetamine. The primary toxicological concerns are likely to be related to the central nervous system and cardiovascular effects, consistent with the pharmacology of amphetamines[12][14][30][31][32][33][34]. The genotoxic and carcinogenic potential appears to be low. Reproductive and developmental toxicity may occur at high, maternally toxic doses. This guide provides the necessary framework for designing and interpreting a preclinical toxicology program for this compound, emphasizing a thorough evaluation of its metabolic fate and the associated toxicities of its metabolites.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic profile of amphetamine and methamphetamine following administration of the drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ifif.org [ifif.org]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methamphetamine use: a comprehensive review of molecular, preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methamphetamine Use: A Narrative Review of Adverse Effects and Related Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacology of amphetamine: implications for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. criver.com [criver.com]
- 18. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. fda.gov [fda.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. ICH: Guideline on Testing for Carcinogenicity of Pharmaceuticals, an Addendum [vistaar.ai]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 27. fda.gov [fda.gov]
- 28. ecetoc.org [ecetoc.org]
- 29. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 30. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, ‘Ecstasy’), methamphetamine and d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methamphetamine Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 33. researchgate.net [researchgate.net]
- 34. ovid.com [ovid.com]
Famprofazone: An Obscure NSAID with a Complex Metabolic Profile
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, known for its analgesic, anti-inflammatory, and antipyretic properties.[1] Despite its classification, the historical and developmental data typically available for pharmaceutical compounds are markedly absent in the public domain. The majority of available research focuses on its unique metabolism rather than its primary therapeutic applications.
Discovery and Development: A Scant History
A Focus on Metabolism
The overwhelming focus of scientific inquiry into this compound has been its metabolic conversion to methamphetamine and amphetamine.[1][2][3][4][5] This metabolic pathway has significant implications, particularly in the context of sports anti-doping and workplace drug testing, as the use of this compound can lead to positive test results for amphetamines.[1][2][5] Studies have shown that approximately 15-20% of an oral dose of this compound is metabolized into methamphetamine.[1]
Quantitative Analysis of this compound Metabolism
Several studies have quantified the urinary excretion of this compound's metabolites. The following table summarizes key quantitative data from these studies.
| Parameter | Study Population | This compound Dose | Peak Methamphetamine Concentration (Urine) | Peak Amphetamine Concentration (Urine) | Time to Peak Concentration (Post-Dose) | Citation |
| Metabolite Concentration | Healthy Volunteers | Multiple Doses | 5327 to 14,155 ng/mL | 833 to 3555 ng/mL | 12:22 to 48:45 h | [4] |
| Metabolite Concentration after Single Dose | 6 Subjects | 25 mg | 901 to 2670 ng/mL | 208 to 711 ng/mL | 2-34 h | [5] |
| Metabolite Ratio in a Case Study | 1 Athlete | Not specified | 2688 ng/mL | 462 ng/mL | Not specified | [6] |
Experimental Protocols
The methodologies for key experiments cited in the literature predominantly revolve around the detection and quantification of this compound and its metabolites in biological samples.
Urine Sample Analysis for this compound Metabolites
-
Objective: To quantify the concentration of methamphetamine and amphetamine in urine following the administration of this compound.
-
Methodology:
-
Sample Collection: Urine specimens are collected from subjects at timed intervals after the administration of a known dose of this compound.[5]
-
Screening: Immunoassay is used for the initial screening of the urine samples for the presence of amphetamines.[5]
-
Confirmation and Quantification: Gas chromatography-mass spectrometry (GC-MS) is employed to confirm the presence and determine the precise concentrations of methamphetamine and amphetamine.[4][5]
-
Enantiomeric Analysis: To distinguish between the different stereoisomers of the metabolites, a chiral derivatizing agent, such as S-(-)-N-trifluoroacetylprolyl chloride (TPC), is used prior to GC-MS analysis.[7]
-
Visualizing the Metabolic Pathway
The metabolic conversion of this compound is a critical aspect of its pharmacology. The following diagram illustrates this process.
Caption: Metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
The process of analyzing urine samples for this compound metabolites involves a series of steps from collection to confirmation.
Caption: Workflow for this compound metabolite analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as the Source of Methamphetamine and Amphetamine in Urine Speciman Collected During Sport Competition | Office of Justice Programs [ojp.gov]
- 7. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Famprofazone as a Potential Research Tool in Pain Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famprofazone, a pyrazolone derivative non-steroidal anti-inflammatory drug (NSAID), presents a unique profile for consideration in pain research. Its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, a cornerstone of analgesia for many NSAIDs. However, a significant characteristic of this compound is its metabolism to active amphetamine and methamphetamine, a factor that requires careful consideration in experimental design and interpretation. This technical guide provides an in-depth overview of this compound, including its known pharmacology and potential application as a research tool in pain studies. Due to a notable scarcity of research specifically utilizing this compound in preclinical pain models, this guide also incorporates methodologies and data from studies on related pyrazolone derivatives to offer a foundational framework for future investigation.
Introduction
This compound is a non-narcotic analgesic and anti-inflammatory agent.[1] As a member of the pyrazolone class of drugs, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[2] While it is available in some countries for clinical use, its application in a dedicated research context for elucidating pain mechanisms is not well-documented. A critical aspect for researchers is the fact that this compound is metabolized in the body to methamphetamine and amphetamine, which can lead to positive results in tests for illicit drug use and is a prohibited substance by the World Anti-Doping Agency.[1] This metabolic pathway introduces confounding variables that must be addressed in any pain research protocol.
Core Mechanism of Action: Cyclooxygenase Inhibition
The analgesic and anti-inflammatory properties of pyrazolone derivatives, including this compound, stem from their ability to inhibit cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of pain and inflammation.[3] By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.
The following diagram illustrates the general signaling pathway for NSAIDs like this compound.
Metabolism of this compound
A defining feature of this compound is its in vivo conversion to psychoactive metabolites. Following oral administration, 15-20% of a dose is metabolized into methamphetamine.[4] Further metabolism to amphetamine also occurs.[5][6][7][8] This metabolic pathway is crucial for researchers to consider, as these metabolites have their own pharmacological effects, including potential analgesic and central nervous system stimulant properties, which could influence behavioral readouts in pain studies.
The following diagram outlines the metabolic conversion of this compound.
Potential Experimental Protocols for Pain Studies
In Vitro Cyclooxygenase (COX) Inhibition Assay
To quantify the direct inhibitory effect of this compound on COX-1 and COX-2, a cell-free enzyme assay can be employed.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: The COX activity is measured by monitoring the oxygen consumption or by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with the COX enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is stopped, and the amount of PGE2 produced is measured.
-
IC50 values are calculated from the dose-response curves.
-
The following diagram outlines the workflow for a COX inhibition assay.
In Vivo Models of Inflammatory Pain
To assess the analgesic efficacy of this compound in a more physiologically relevant context, animal models of inflammatory pain are appropriate.
Objective: To evaluate the dose-dependent analgesic effect of this compound in a rodent model of inflammatory pain.
Model: Carrageenan-induced paw edema in rats or mice.
Methodology:
-
Animals: Male or female Sprague-Dawley rats or Swiss Webster mice.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the hind paw.
-
Drug Administration: this compound administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to or after carrageenan injection.
-
Pain Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments.
-
Thermal Hyperalgesia: Measured using a plantar test (Hargreaves apparatus).
-
Edema: Measured using a plethysmometer.
-
-
Data Analysis: Comparison of paw withdrawal thresholds, withdrawal latencies, and paw volume between this compound-treated and vehicle-treated groups.
Model of Neuropathic Pain
To investigate the potential of this compound in treating chronic pain states, a neuropathic pain model can be utilized.
Objective: To determine if this compound can alleviate mechanical allodynia in a rodent model of neuropathic pain.
Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
Methodology:
-
Surgery: Loose ligation of the sciatic nerve.
-
Drug Administration: Repeated administration of this compound at various doses starting on a specific day post-surgery.
-
Pain Assessment: Mechanical allodynia assessed using von Frey filaments at multiple time points.
-
Data Analysis: Comparison of paw withdrawal thresholds between this compound-treated, sham, and vehicle-treated groups.
Quantitative Data on Related Pyrazolone Derivatives
Due to the lack of publicly available quantitative data on the analgesic efficacy of this compound in preclinical models, the following table summarizes data for other pyrazolone derivatives to provide a comparative context.
| Compound | Animal Model | Pain Test | Route of Administration | Effective Dose/Result | Reference |
| Dipyrone | Postoperative pain (human) | Pain relief | Oral | More effective than equal dose of aspirin or paracetamol | [2] |
| Dipyrone | Acute ureteral or biliary colic (human) | Pain relief | Intravenous | 2.5g similar in efficacy to pethidine 50mg | [2] |
| FR140423 | Yeast-induced hyperalgesia (rat) | Anti-hyperalgesia | Oral | 5-fold more potent than indomethacin | [9] |
| FR140423 | Carrageenan-induced paw edema (rat) | Anti-inflammatory | Oral | 2 to 3-fold more potent than indomethacin | [9] |
| Various 3-methyl pyrazolone derivatives | Acetic acid-induced writhing (mouse) | Analgesic | p.o. | Significant reduction in writhing at 400 mg/kg | [10] |
| Various 3-methyl-4-substituted benzylidene-pyrazol-5-ones | Tail-flick test (rat) | Analgesic | p.o. | Effective analgesic response at 100 mg/kg | [11] |
Considerations for Research Design
When designing studies involving this compound, several factors must be taken into account:
-
Metabolites: The presence of methamphetamine and amphetamine as active metabolites necessitates careful interpretation of behavioral data. Control groups administered these metabolites directly may be required to dissect the parent drug's contribution to the observed effects.
-
Central vs. Peripheral Effects: The central nervous system activity of the metabolites could mask or enhance the peripheral analgesic effects of this compound.
-
Dosing Regimen: The pharmacokinetics of this compound and its metabolites should be determined in the chosen animal model to establish an appropriate dosing schedule.
-
Abuse Liability: Due to its metabolism to stimulants, the abuse potential of this compound could be a relevant area of investigation but also a confounding factor in pain behavior assessment.
Conclusion
This compound's primary mechanism as a COX inhibitor makes it a candidate for pain research. However, its unique metabolism into psychoactive compounds presents both a challenge and an opportunity for novel research. While the current body of literature lacks specific preclinical pain studies on this compound, the methodologies and comparative data from related pyrazolone derivatives provide a solid foundation for its investigation. Future research should aim to delineate the analgesic effects of the parent compound from its active metabolites and to quantify its efficacy in validated animal models of pain. Such studies will be crucial in determining the true potential of this compound as a research tool in the field of pain and analgesia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
Famprofazone: A Prodrug Perspective for Researchers
An In-depth Technical Guide on the Metabolism and Bioactivation of Famprofazone
This compound, a nonsteroidal anti-inflammatory agent (NSAID) of the pyrazolone series, presents a unique case in pharmacology due to its classification as a prodrug.[1] While it possesses inherent analgesic, anti-inflammatory, and antipyretic properties, its more significant pharmacological impact and clinical considerations arise from its extensive metabolism into active psychoactive compounds, namely methamphetamine and amphetamine.[1][2][3] This guide provides a comprehensive technical overview of this compound's role as a prodrug, intended for researchers, scientists, and professionals in drug development.
Metabolic Activation of this compound
The primary mechanism behind this compound's prodrug classification is its biotransformation into active metabolites. Following oral administration, this compound undergoes rapid and extensive metabolism.[2][4] The major metabolic pathway involves N-dealkylation, which cleaves the this compound molecule to yield methamphetamine.[2][4] Approximately 15-20% of an oral dose of this compound is converted to methamphetamine.[1]
Methamphetamine itself is further metabolized to amphetamine.[2] In addition to this primary pathway, this compound is also metabolized through other routes, including beta-hydroxylation and p-hydroxylation, leading to a variety of minor metabolites.[2][4]
Key Metabolites Identified:
-
Minor Metabolites:
The metabolic conversion of this compound is stereoselective, resulting in the presence of both d- and l-enantiomers of its amphetamine and methamphetamine metabolites.[2][6][7] Studies have shown that the proportion of l-methamphetamine is typically higher than that of the d-enantiomer from the initial stages of metabolism.[7][8]
Quantitative Analysis of this compound Metabolism
The following tables summarize key quantitative data from studies on this compound metabolism in humans.
Table 1: Pharmacokinetic Parameters of this compound Metabolites
| Parameter | Value | Reference |
| Conversion to Methamphetamine | 15-20% of oral dose | [1] |
| Peak Methamphetamine Concentration | 5327 - 14,155 ng/mL | [9][10] |
| Peak Amphetamine Concentration | 833 - 3555 ng/mL | [9][10] |
| Time to Peak Concentration (Methamphetamine & Amphetamine) | 3 - 7 hours post-dose | [8] |
| Detection Time (Methamphetamine, LOD ≥ 5 ng/mL) | Up to 159 hours post-last dose | [9][10] |
| Detection Time (Amphetamine, LOD ≥ 5 ng/mL) | Up to 153 hours post-last dose | [9][10] |
Table 2: Enantiomeric Composition of Metabolites
| Metabolite | Enantiomeric Profile | Reference |
| Methamphetamine | Both d- and l-enantiomers present. The proportion of l-methamphetamine exceeds the d-enantiomer. | [2][6][7][8] |
| Amphetamine | Both d- and l-enantiomers present. Early samples show nearly equal proportions, with the l-amphetamine proportion increasing over time. | [7][8] |
Experimental Protocols for Studying this compound Metabolism
The following outlines a generalized experimental protocol for the in-vivo study of this compound metabolism, based on methodologies cited in the literature.
1. Subject Recruitment and Dosing:
-
Recruit healthy human volunteers with no prior history of methamphetamine, amphetamine, or this compound use.[9][10]
-
Administer a single oral dose of this compound (e.g., 25 mg or 50 mg).[2][3][6] For multiple-dose studies, administer the recommended dosage over a specified period.[9][10]
2. Sample Collection:
-
Collect all urine samples from subjects at timed intervals for a designated period (e.g., 48 hours to 9 days) following drug administration.[2][5][6][10]
-
Record the date and time of each collection.
-
Measure and record the pH and specific gravity of each urine sample.[10]
3. Sample Preparation and Extraction:
-
Screening: Utilize immunoassay techniques for initial screening of urine samples for the presence of amphetamines.[3]
-
Extraction: Employ liquid-liquid extraction or solid-phase extraction (e.g., Extrelut) to isolate metabolites from the urine matrix.[2][5][8]
-
Internal Standards: Add deuterated internal standards (e.g., amphetamine-d6 and methamphetamine-d11) to the samples before extraction for accurate quantification.[8]
4. Derivatization:
-
Derivatize the extracted analytes to improve their chromatographic properties and detection sensitivity. Common derivatizing agents include:
5. Analytical Instrumentation and Analysis:
-
Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).[2][4][5][8][9][12]
-
Monitor specific ions for the detection and quantification of amphetamine and methamphetamine.[8]
-
For chiral analysis, use a capillary column capable of separating the diastereomeric derivatives.[11]
6. Data Analysis:
-
Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard.
-
Determine the enantiomeric composition by calculating the relative peak areas of the d- and l-enantiomer derivatives.
Visualizing this compound's Metabolic Fate and Study Design
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of this compound.
Caption: Generalized workflow for this compound metabolism studies.
Conclusion
The classification of this compound as a prodrug is well-established, with its primary pharmacological activity and clinical relevance stemming from its conversion to methamphetamine and amphetamine. This guide has provided a detailed technical overview of its metabolic pathways, quantitative data on metabolite formation, and a comprehensive outline of the experimental protocols used to elucidate these processes. The provided visualizations further clarify the metabolic cascade and the typical workflow for its investigation. This information is critical for researchers in drug metabolism, pharmacology, and forensic toxicology to understand the complex biotransformation of this compound and its implications.
References
- 1. This compound [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new urinary metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric composition of amphetamine and methamphetamine derived from the precursor compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolic profile of amphetamine and methamphetamine following administration of the drug this compound [hero.epa.gov]
- 9. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Stereoselective metabolism of this compound in humans: N-dealkylation and beta- and p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as the Source of Methamphetamine and Amphetamine in Urine Speciman Collected During Sport Competition | Office of Justice Programs [ojp.gov]
Investigating the Analgesic Effects of Famprofazone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the established methodologies and expected mechanisms for investigating the analgesic effects of a pyrazolone derivative like Famprofazone. It is important to note that specific preclinical studies detailing the analgesic efficacy of this compound in animal models are not widely available in the public domain. Therefore, this document focuses on the standard experimental protocols and the general mechanism of action attributed to its drug class.
Introduction
This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds.[1] Like other drugs in this category, it is presumed to exhibit analgesic, anti-inflammatory, and antipyretic properties.[2] A notable characteristic of this compound is its metabolism into active compounds, including methamphetamine and amphetamine, which has been a primary focus of the existing scientific literature due to its implications in drug testing.[3][4]
Despite its classification as an analgesic, a significant gap exists in the publicly available literature regarding its preclinical evaluation in standard animal models of nociception. This guide aims to bridge this gap by providing researchers with the foundational knowledge required to design and execute studies to investigate the analgesic effects of this compound. We will detail the standard experimental protocols and the putative signaling pathways involved in the analgesic action of pyrazolone derivatives.
Putative Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for most NSAIDs, including pyrazolone derivatives, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5] By blocking COX enzymes, this compound is expected to reduce the production of prostaglandins, thereby alleviating pain and inflammation.[2] Some pyrazolone derivatives have also been found to act through other mechanisms, such as the antagonism of the TRPA1 channel, independently of prostaglandin production.[6]
Signaling Pathway for NSAID-Mediated Analgesia
Caption: General signaling pathway for NSAID-mediated analgesia.
Experimental Protocols for Assessing Analgesic Effects
Standard preclinical evaluation of analgesic drugs involves a battery of tests that assess the compound's efficacy against different modalities of pain, including thermal, mechanical, and chemical stimuli. Below are detailed protocols for three commonly used assays.
Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of drugs against thermal pain.[7]
Principle: This test measures the latency of a rodent's response to a thermal stimulus applied to its paws. An increase in the reaction time after drug administration indicates an analgesic effect.[7]
Experimental Workflow:
Caption: Experimental workflow for the hot plate test.
Detailed Methodology:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g) are commonly used.
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically 55°C ± 0.5°C.[8]
-
Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the reaction latency.[7]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[9]
-
The baseline latency is recorded before drug administration.
-
Animals are then treated with this compound, a vehicle control, or a reference analgesic (e.g., morphine).
-
The reaction latency is measured again at predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).[8]
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for assessing the central analgesic effects of drugs against a thermal stimulus.[10]
Principle: This test measures the time it takes for a rodent to "flick" its tail away from a focused beam of radiant heat. An increase in this latency indicates analgesia.[10]
Experimental Workflow:
Caption: Experimental workflow for the tail-flick test.
Detailed Methodology:
-
Animals: Mice or rats are suitable for this assay.
-
Apparatus: A tail-flick analgesiometer that provides a focused beam of radiant heat to the tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the heat source.
-
The time taken for the animal to withdraw its tail from the heat is automatically recorded.[10]
-
A cut-off time is set to prevent tissue damage.
-
Baseline latencies are determined before treatment.
-
Following drug administration, tail-flick latencies are re-evaluated at various time points.[11]
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in latency compared to baseline and the vehicle-treated group.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model used to screen for peripherally and centrally acting analgesics.[12]
Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs). Analgesic compounds reduce the frequency of these writhes.[12]
Experimental Workflow:
Caption: Experimental workflow for the acetic acid-induced writhing test.
Detailed Methodology:
-
Animals: Mice are typically used for this test.
-
Procedure:
-
Animals are pre-treated with this compound, a vehicle, or a standard analgesic.
-
After a specific absorption period (e.g., 30-60 minutes), each mouse receives an intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6%).[13]
-
Immediately after the injection, the animal is placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 20-30 minutes).[14]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
Data Presentation
All quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Hypothetical Data from Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Latency at 60 min (s) (Mean ± SEM) | % MPE |
| Vehicle | - | 10 | 8.2 ± 0.5 | 8.5 ± 0.6 | 2.1 |
| This compound | 10 | 10 | 8.1 ± 0.4 | 12.3 ± 0.8 | 19.2 |
| This compound | 30 | 10 | 8.3 ± 0.6 | 18.5 ± 1.1 | 46.9 |
| Morphine | 5 | 10 | 8.0 ± 0.5 | 25.6 ± 1.5 | 79.8 |
| p<0.05, **p<0.01 compared to vehicle |
Table 2: Hypothetical Data from Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle | - | 10 | 35.4 ± 2.1 | - |
| This compound | 10 | 10 | 22.1 ± 1.8 | 37.6 |
| This compound | 30 | 10 | 14.8 ± 1.5 | 58.2 |
| Diclofenac | 10 | 10 | 10.2 ± 1.2 | 71.2 |
| p<0.05, **p<0.01 compared to vehicle |
Conclusion
While direct experimental evidence for the analgesic effects of this compound in animal models is currently lacking in the accessible scientific literature, its classification as a pyrazolone NSAID provides a strong rationale for its investigation as an analgesic. This technical guide offers a comprehensive framework for researchers to systematically evaluate the analgesic properties of this compound using established and validated preclinical models. The detailed protocols for the hot plate, tail-flick, and acetic acid-induced writhing tests, along with the putative mechanism of action, provide a solid foundation for future research in this area. Such studies are crucial to fully characterize the pharmacological profile of this compound and to understand its therapeutic potential beyond its known metabolic fate.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. m.youtube.com [m.youtube.com]
Unraveling the Unseen: A Technical Guide to Investigating the Potential Off-Target Effects of Famprofazone in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Famprofazone, a nonsteroidal anti-inflammatory agent (NSAID) of the pyrazolone series, presents a unique challenge in drug safety assessment. While its primary anti-inflammatory mechanism is presumed to be similar to other NSAIDs, its significant metabolism into methamphetamine and amphetamine in vivo introduces a complex pharmacological profile.[1][2][3][4] To date, there is a notable absence of publicly available research specifically investigating the off-target effects of this compound in cellular models. This technical guide provides a comprehensive framework for researchers to explore these potential off-target activities. By leveraging established methodologies for off-target screening and considering the known cellular effects of its metabolites and structural class, this document outlines a systematic approach to characterizing the complete cellular impact of this compound.
Introduction: The Enigma of this compound
This compound is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, the biotransformation of this compound is of particular interest, with studies indicating that a significant percentage of an oral dose is converted to methamphetamine and amphetamine.[4][5][6] This metabolic pathway necessitates a thorough investigation of its off-target effects, which may be driven not only by the parent compound but also by its psychoactive metabolites. Understanding these effects is crucial for a complete safety and efficacy profile.
Known Metabolism of this compound
The primary metabolic pathway of concern is the conversion of this compound to active metabolites. Quantitative data from in vivo studies provides a basis for determining relevant concentrations for in vitro cellular assays.
| Metabolite | Peak Concentration Range (ng/mL) in Urine | Time to Peak Concentration (hours) | Reference |
| Methamphetamine | 615 - 14,155 | 3 - 48.75 | [4][5] |
| Amphetamine | 148 - 3555 | 3 - 48.75 | [4][5] |
Hypothesized Potential Off-Target Effects
Given the lack of direct studies, we can hypothesize potential off-target effects based on the known pharmacology of its metabolites and structural class.
-
Effects related to Methamphetamine and Amphetamine: These metabolites are known to interact with various cellular targets, primarily within the central nervous system, but also peripherally. Expected effects include alterations in neurotransmitter transporter function, induction of oxidative stress, neuroinflammation, and mitochondrial dysfunction.[2][7][8][9][10]
-
Effects related to NSAIDs: As an NSAID, this compound may exhibit off-target effects common to this class, such as inhibition of cyclooxygenase (COX) isoforms, which can impact various cellular processes beyond inflammation.[11][12][13][14] Some NSAIDs have also been shown to affect cell membrane properties and the activity of membrane-bound enzymes.[11][15]
-
Effects related to Pyrazolone Compounds: The pyrazolone scaffold is known to be biologically active and can interact with a range of cellular targets, with some derivatives exhibiting antimicrobial, antitumor, and other pharmacological activities.[16][17][18][19][20]
Proposed Experimental Protocols for Off-Target Screening
A multi-pronged approach is recommended to comprehensively screen for the off-target effects of this compound and its primary metabolites.
General Cytotoxicity Assays
The initial step is to determine the concentration range of this compound and its metabolites (methamphetamine and amphetamine) that is suitable for cellular assays without causing overt cytotoxicity.
Methodology:
-
Cell Line Selection: Utilize a panel of relevant human cell lines, such as neuronal cell lines (e.g., SH-SY5Y), hepatocytes (e.g., HepG2), and renal cells (e.g., HK-2) to assess tissue-specific toxicity.
-
Compound Treatment: Treat cells with a serial dilution of this compound, methamphetamine, and amphetamine for 24, 48, and 72 hours.
-
Viability Assessment: Employ multiple cytotoxicity assays to assess different cellular endpoints.[1][3][21][22][23]
-
MTT or WST-1 Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
ATP Assay (e.g., CellTiter-Glo®): Measures cellular ATP levels as an indicator of viability.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line. Subsequent off-target assays should be conducted at non-cytotoxic concentrations.
Kinase Profiling
Unintended interactions with kinases are a common source of off-target effects. A broad kinase screen can identify potential kinase targets of this compound and its metabolites.
Methodology:
-
Assay Platform: Utilize a reputable kinase screening service that offers a large panel of recombinant human kinases (e.g., >400 kinases).[24][25][26][27]
-
Compound Concentration: Screen this compound and its metabolites at one or two fixed concentrations (e.g., 1 µM and 10 µM) in duplicate.
-
Assay Format: Radiometric assays (e.g., [γ-³³P]-ATP filter binding assays) are considered the gold standard for their direct measurement of kinase activity and low interference.[24][25]
-
Data Analysis: Results are typically expressed as the percentage of remaining kinase activity compared to a vehicle control. Hits are identified as kinases with significant inhibition (e.g., >50% inhibition).
-
Follow-up: For identified hits, perform dose-response curves to determine the IC50 values.
G-Protein Coupled Receptor (GPCR) Binding Assays
GPCRs represent a large family of druggable targets, and off-target interactions can lead to a variety of adverse effects.
Methodology:
-
Target Panel: Screen against a panel of GPCRs known to be associated with common adverse drug reactions (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors).[28][29][30][31][32]
-
Assay Format: Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.[30][32]
-
Compound Concentration: Perform an initial screen at a high concentration (e.g., 10 µM).
-
Data Analysis: Results are expressed as the percentage of displacement of a specific radioligand.
-
Follow-up: For receptors showing significant binding, conduct saturation binding experiments to determine the inhibition constant (Ki).
Gene Expression Profiling
Transcriptomic analysis can provide a global view of the cellular pathways affected by this compound and its metabolites.
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., SH-SY5Y for neuro-related effects) with this compound and its metabolites at non-cytotoxic concentrations for a defined period (e.g., 24 hours).
-
RNA Extraction and Sequencing: Extract total RNA and perform next-generation sequencing (RNA-seq).
-
Data Analysis:
-
Identify differentially expressed genes (DEGs) compared to a vehicle control.
-
Perform pathway analysis (e.g., Gene Ontology, KEGG) on the DEGs to identify enriched biological processes and signaling pathways.[33][34][35][36][37][38]
-
Compare the gene expression signature of this compound with those of its metabolites and other known compounds in databases like the Connectivity Map (CMap) to infer mechanisms of action.
-
Potential Signaling Pathways for Investigation
Based on the known effects of methamphetamine and NSAIDs, the following signaling pathways warrant particular attention.
Conclusion and Future Directions
The significant metabolism of this compound to methamphetamine and amphetamine underscores the critical need to investigate its potential off-target effects in cellular models. The absence of such data in the public domain represents a significant knowledge gap. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically characterize the cellular pharmacology of this compound and its metabolites. Such studies are imperative for a comprehensive understanding of its safety profile and for informing future drug development and regulatory decisions. Further research should focus on validating any identified off-target interactions in more complex in vitro models, such as 3D cell cultures or organoids, and ultimately in in vivo preclinical models.
References
- 1. kosheeka.com [kosheeka.com]
- 2. ung.edu [ung.edu]
- 3. scielo.br [scielo.br]
- 4. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound use can be misinterpreted as methamphetamine abuse [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Meth’s Impact, One Cell at a Time | University at Albany [albany.edu]
- 8. Methamphetamine compromises gap junctional communication in astrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular mechanisms of programmed cell death in methamphetamine-induced neuronal damage [frontiersin.org]
- 10. Methamphetamine Dysregulation of the Central Nervous System and Peripheral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Drugs Affect Unwanted Cellular Processes; Drug Developers Should Be More Aware Of NSAIDs' Side Effects [medicaldaily.com]
- 12. NSAIDs prevent, but do not reverse, neuronal cell cycle reentry in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. opentrons.com [opentrons.com]
- 23. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 31. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 32. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 34. Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Prediction of drug targets for specific diseases leveraging gene perturbation data: A machine learning approach | bioRxiv [biorxiv.org]
- 38. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Famprofazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties. Notably, this compound is metabolized in the body to methamphetamine and amphetamine, which has led to its inclusion on the World Anti-Doping Agency's list of prohibited substances. This document outlines a plausible laboratory-scale synthesis protocol for this compound, based on established chemical reactions for the formation of its constituent moieties. The proposed synthesis involves a three-stage process: the synthesis of the 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core, the preparation of the N-methyl-N-(α-methylphenethyl)amine side chain, and their subsequent coupling via a Mannich reaction.
Introduction
This compound, with the IUPAC name 4-isopropyl-2-methyl-3-((methyl(α-methylphenethyl)amino)methyl)-1-phenyl-1H-pyrazol-5(4H)-one, is a compound of interest in medicinal chemistry and pharmacology due to its therapeutic effects and its unique metabolic fate. A comprehensive understanding of its synthesis is crucial for researchers involved in the development of related compounds, metabolic studies, and the preparation of analytical standards. This protocol provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.
Proposed Synthesis Scheme
The overall synthetic strategy for this compound can be envisioned in three key stages:
-
Synthesis of the Pyrazolone Core: Formation of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Synthesis of the Amine Side Chain: Preparation of N-methyl-N-(α-methylphenethyl)amine.
-
Mannich Reaction: Condensation of the pyrazolone core, formaldehyde, and the amine side chain to yield this compound.
Experimental Protocols
Stage 1: Synthesis of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This stage involves the cyclization of a β-ketoester with phenylhydrazine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 2-isopropylacetoacetate | C9H16O3 | 172.22 | 17.2 g (0.1 mol) |
| Phenylhydrazine | C6H8N2 | 108.14 | 10.8 g (0.1 mol) |
| Glacial Acetic Acid | C2H4O2 | 60.05 | 20 mL |
| Ethanol | C2H5OH | 46.07 | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-isopropylacetoacetate (17.2 g, 0.1 mol) in ethanol (50 mL).
-
Add phenylhydrazine (10.8 g, 0.1 mol) to the solution, followed by the addition of glacial acetic acid (20 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water (200 mL) with constant stirring.
-
A solid precipitate of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified pyrazolone core.
-
Dry the purified product in a vacuum oven.
Stage 2: Synthesis of N-methyl-N-(α-methylphenethyl)amine (Methamphetamine)
This stage involves the reductive amination of phenylacetone.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Phenylacetone (P2P) | C9H10O | 134.18 | 13.4 g (0.1 mol) |
| Methylamine (40% in water) | CH5N | 31.06 | 11.6 g (0.15 mol) |
| Sodium borohydride | NaBH4 | 37.83 | 5.7 g (0.15 mol) |
| Methanol | CH3OH | 32.04 | 150 mL |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed |
| Sodium hydroxide | NaOH | 40.00 | As needed |
| Diethyl ether | (C2H5)2O | 74.12 | For extraction |
Procedure:
-
In a 500 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, dissolve phenylacetone (13.4 g, 0.1 mol) in methanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methylamine solution (11.6 g of 40% solution, 0.15 mol) dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Again, cool the reaction mixture to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium borohydride (5.7 g, 0.15 mol) in cold methanol (50 mL).
-
Add the sodium borohydride solution to the reaction mixture in small portions, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2.
-
Wash the acidic solution with diethyl ether (2 x 50 mL) to remove any unreacted phenylacetone.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of approximately 12.
-
Extract the product, N-methyl-N-(α-methylphenethyl)amine, with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine.
-
The product can be further purified by distillation under reduced pressure.
Stage 3: Mannich Reaction for the Synthesis of this compound
This final stage couples the pyrazolone core with the amine side chain and formaldehyde.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | C13H16N2O | 216.28 | 21.6 g (0.1 mol) |
| N-methyl-N-(α-methylphenethyl)amine | C10H15N | 149.23 | 14.9 g (0.1 mol) |
| Formaldehyde (37% in water) | CH2O | 30.03 | 8.1 g (0.1 mol) |
| Ethanol | C2H5OH | 46.07 | 150 mL |
| Hydrochloric acid | HCl | 36.46 | catalytic amount |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (21.6 g, 0.1 mol) in ethanol (100 mL).
-
Add N-methyl-N-(α-methylphenethyl)amine (14.9 g, 0.1 mol) to the solution.
-
To this mixture, add formaldehyde solution (8.1 g of 37% solution, 0.1 mol) and a catalytic amount of hydrochloric acid (a few drops).
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any unreacted formaldehyde and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizations
Synthesis Workflow
Caption: Proposed three-stage synthesis workflow for this compound.
Mechanism of Action: COX Inhibition
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Discussion
The outlined synthesis protocol for this compound is based on well-established organic chemistry reactions. The yields and purity of the final product will be dependent on the successful execution of each step, including purification. It is imperative that all synthesis and handling of these chemical compounds are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
The pharmacological activity of this compound as an NSAID is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation, pain, and fever.[1][2] The metabolism of this compound to amphetamine and methamphetamine is a critical consideration for its use and detection.
Safety Precautions
-
All experimental procedures should be carried out by trained personnel in a certified laboratory.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Sodium borohydride is a reactive reducing agent; handle with care and avoid contact with acidic solutions.
-
The synthesis and handling of N-methyl-N-(α-methylphenethyl)amine (methamphetamine) are subject to strict legal regulations and require appropriate licensing.
This document is intended for educational and research purposes only. The synthesis of controlled substances should only be performed by licensed and authorized individuals in a legally sanctioned facility.
References
Application Notes and Protocols for the Quantification of Famprofazone in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Famprofazone and its primary metabolites, methamphetamine and amphetamine, in plasma samples. The protocols are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and are intended for use in research, clinical, and forensic toxicology settings.
Method 1: Quantification of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and specific quantification of this compound and its metabolites in plasma. It involves a liquid-liquid extraction followed by derivatization to enhance the volatility and chromatographic properties of the analytes.
Quantitative Data Summary
| Parameter | This compound | Methamphetamine | Amphetamine |
| Linearity Range | 100 - 2000 ng/mL | 5 - 100 ng/mL | 5 - 100 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/g (in bone marrow)[1] | 1.42 ng/mL[2] | 1.42 ng/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated for plasma | 0.43 ng/mL[2] | 0.43 ng/mL[2] |
| Inter-day Precision (%RSD) | < 4.6% (in bone marrow)[1] | < 15% | < 15% |
| Accuracy (%Bias) | < 4.6% (in bone marrow)[1] | 85.58–108.33% | 85.58–108.33% |
| Recovery | Not explicitly stated for plasma | 46.35 - 84.46% | 46.35 - 84.46% |
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma into a clean glass tube.
-
Add an appropriate internal standard (e.g., Amphetamine-d8).
-
Add 0.2 mL of 0.4 M Sodium Hydroxide and 0.5 mL of a saturated Sodium Chloride solution.[3]
-
Vortex for 30 seconds.
-
Add 5 mL of tert-butyl methyl ether and mix by rocking for 20 minutes.[3]
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a new tube.
2. Derivatization
-
To the extracted organic phase, add 20 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) to prevent analyte loss during evaporation.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z):
Workflow Diagram
Method 2: Quantification of this compound and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high throughput and sensitivity for the simultaneous quantification of this compound and its metabolites without the need for derivatization.
Quantitative Data Summary
| Parameter | This compound | Methamphetamine | Amphetamine |
| Linearity Range | 5 - 500 ng/mL (adapted) | 2.5 - 320 ng/mL | 2.5 - 320 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/g (in liver)[5] | 2.5 ng/mL | 2.5 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated for plasma | 0.25 - 1.25 ng/mL | 0.25 - 1.25 ng/mL |
| Intra-day Precision (%RSD) | ≤ 10% (in liver)[5] | < 11% | < 11% |
| Inter-day Precision (%RSD) | ≤ 10% (in liver)[5] | < 11% | < 11% |
| Accuracy (%Bias) | ≤ 13% (in liver)[5] | < 11% | < 11% |
| Recovery | > 93% (adapted) | > 93% | > 93% |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., Methamphetamine-d5).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 5500 (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Q1/Q3):
-
This compound: To be determined empirically (precursor ion likely m/z 287)
-
Methamphetamine: 150.1 -> 119.1
-
Amphetamine: 136.1 -> 119.1
-
Workflow Diagram
This compound Metabolism
This compound is known to be metabolized in the body to form amphetamine and methamphetamine. This metabolic pathway is a critical consideration in the interpretation of analytical results, particularly in forensic and anti-doping contexts.
Metabolic Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcami.eu [jcami.eu]
- 4. Metabolic profile of amphetamine and methamphetamine following administration of the drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Famprofazone in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the determination of famprofazone and its primary metabolites, methamphetamine and amphetamine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a non-steroidal anti-inflammatory drug that is metabolized in the body to methamphetamine and amphetamine, making its detection and quantification crucial in forensic toxicology and clinical settings.[1][2][3][4] The described methodology involves liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and chromatographic performance of the analytes. The subsequent GC-MS analysis provides high selectivity and sensitivity for accurate quantification.
Introduction
This compound is an analgesic and antipyretic agent. Its use can lead to positive test results for illicit drug use due to its metabolic conversion to methamphetamine and amphetamine.[1][2] Therefore, a reliable analytical method is essential to differentiate between the legitimate use of this compound and the abuse of amphetamine-type stimulants. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound and its metabolites in various biological matrices such as urine, blood, and tissues.[2][3][4][5][6] This method offers excellent separation and definitive identification of the target compounds.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a generalized procedure based on common LLE methods for this compound and its metabolites from biological fluids.[2][5]
Reagents and Materials:
-
Biological matrix (e.g., urine, blood plasma)
-
Internal Standard (IS) solution (e.g., Nordazepam-d5)
-
0.5 N HCl
-
2 N NaOH
-
Ethyl acetate
-
Saturated potassium carbonate solution
-
Derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA)[2]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
GC vials with inserts
Procedure:
-
To 1 mL of the biological sample in a centrifuge tube, add the internal standard.
-
Add 0.5 mL of 0.5 N HCl and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the acidic aqueous layer to a clean tube.
-
Adjust the pH of the aqueous layer to approximately 12 by adding 2 N NaOH or saturated potassium carbonate solution.
-
Add 3 mL of ethyl acetate and vortex for 1 minute for extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the derivatizing agent (e.g., MBTFA) and heat at 70°C for 20 minutes.
-
Transfer the derivatized sample to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound and its metabolites.[5][6]
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms, RTX-5 MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5][6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C (hold for 1 min), ramp at 25°C/min to 250°C, then at 25°C/min to 300°C (hold for 5 min)[6] |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu (Full Scan) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Data Acquisition | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
The following table summarizes the validation parameters for the determination of this compound and its metabolites in different biological matrices.
| Analyte | Matrix | Linearity Range (ng/g) | LOQ (ng/g) | Precision (CV%) | Bias (%) | Reference |
| This compound | Bone Marrow | 100 - 2000 | 100 | < 4.6 | < 4.6 | [6] |
| Methamphetamine | Bone Marrow | 100 - 2000 | 100 | < 4.6 | < 4.6 | [6] |
| Amphetamine | Bone Marrow | Not Detected | - | - | - | [6] |
| This compound | Liver (LC-MS) | Not specified | 5 | ≤ 10 | ≤ 13 | [7][8] |
| Methamphetamine | Liver (LC-MS) | Not specified | 5 | ≤ 10 | ≤ 13 | [7][8] |
| Amphetamine | Liver (LC-MS) | Not specified | 5 | ≤ 10 | ≤ 13 | [7][8] |
Mass Spectrometry
The mass spectrum of underivatized this compound is characterized by key fragment ions. The NIST Mass Spectrometry Data Center lists the top peaks for this compound at m/z 286 and 229.[1] For the derivatized metabolites, methamphetamine and amphetamine, characteristic fragment ions should be selected for SIM mode analysis to ensure high selectivity and sensitivity.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the simultaneous determination of this compound and its major metabolites in biological specimens. The sample preparation procedure involving liquid-liquid extraction is effective in isolating the analytes from the matrix, and the subsequent derivatization and GC-MS analysis allow for accurate quantification and confirmation. This application note serves as a comprehensive guide for researchers and forensic scientists involved in the analysis of this compound.
References
- 1. This compound | C24H31N3O | CID 3326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Famprofazone using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of famprofazone in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This compound is a non-steroidal anti-inflammatory drug (NSAID) that is metabolized to methamphetamine and amphetamine. This application note is designed to guide researchers, scientists, and drug development professionals in establishing a robust and reliable LC-MS method for the detection and quantification of this compound and its principal metabolites. The protocol includes comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, quantitative data is summarized, and a visual representation of the experimental workflow and metabolic pathway is provided.
Introduction
This compound is a pyrazolone derivative with analgesic and anti-inflammatory properties. A significant aspect of its pharmacology is its in-vivo metabolism to psychoactive substances, namely methamphetamine and amphetamine, which necessitates sensitive and specific analytical methods for its monitoring in various biological samples.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal technique for the analysis of this compound and its metabolites.[3][4][5] This application note details a validated LC-MS/MS method suitable for pharmacokinetic studies, forensic analysis, and drug metabolism research.
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline and may require optimization for different biological matrices such as plasma, urine, or tissue homogenates.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Acetonitrile
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
Evaporator
Procedure:
-
To 1 mL of the biological sample, add the internal standard and 1 mL of phosphate buffer (pH 6.0).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of phosphate buffer.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of acetonitrile.
-
Elute the analytes with 1 mL of a freshly prepared mixture of methanol and ammonium hydroxide (98:2, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
-
System: UPLC/HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 288.2 | 119.1 | 25 |
| Methamphetamine | 150.1 | 91.1 | 15 |
| Amphetamine | 136.1 | 91.1 | 18 |
Note: The specific m/z values and collision energies may require optimization based on the instrument used.
Quantitative Data
The following table summarizes the validation parameters of the LC-MS/MS method for the analysis of this compound and its metabolites in liver tissue.[3][4]
| Parameter | This compound | Methamphetamine | Amphetamine |
| Linearity Range | 5 - 500 ng/g | 5 - 500 ng/g | 5 - 500 ng/g |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 5 ng/g | Not explicitly stated, but LOQ is 5 ng/g | Not explicitly stated, but LOQ is 5 ng/g |
| Limit of Quantification (LOQ) | 5 ng/g | 5 ng/g | 5 ng/g |
| Precision (CV%) | ≤ 10% | ≤ 10% | ≤ 10% |
| Bias (%) | ≤ 13% | ≤ 13% | ≤ 13% |
| Recovery | Optimization focused on minimal loss | Optimization focused on minimal loss | Optimization focused on minimal loss |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Discussion
The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound and its major metabolites. The sample preparation procedure using SPE is effective in removing matrix interferences, leading to reliable and reproducible results. The chromatographic conditions are optimized to achieve good separation of the analytes in a relatively short run time. The use of MRM in the mass spectrometer ensures high specificity and sensitivity for detection. The validation data demonstrates that the method is accurate and precise, with a low limit of quantification, making it suitable for various applications in clinical and forensic toxicology.[3][4]
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound and its metabolites by LC-MS/MS. The method is robust, reliable, and suitable for high-throughput analysis in a research or clinical setting. The provided workflow and metabolic pathway diagrams offer a clear visual guide for the experimental process and the biotransformation of this compound. Researchers are encouraged to use this document as a starting point for developing and validating their own LC-MS methods for this compound analysis.
References
Application Note: Chiral Separation of Famprofazone Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and efficient method for the chiral separation of famprofazone enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, making the separation and quantification of its individual enantiomers critical for pharmaceutical development and stereoselective metabolism studies.[1][2] The presented method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the enantioselective analysis of this compound.
Introduction
This compound is a pyrazole derivative widely used as an analgesic and antipyretic.[2] Like many pharmaceutical compounds, this compound is chiral, and its enantiomers may exhibit different pharmacological and toxicological profiles.[3] Regulatory bodies often require the analysis of individual enantiomers for chiral drugs.[4] Therefore, a validated stereoselective analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for resolving enantiomers.[3][5] This direct approach is often preferred over indirect methods that require derivatization.[6][7] This application note describes a normal-phase HPLC method for the baseline separation of (R)- and (S)-famprofazone.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is recommended for the separation of a wide range of chiral compounds.[8][9] For this application, a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) is proposed.
-
Chemicals and Reagents:
-
Racemic this compound standard (analytical grade)[2]
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
Chromatographic Conditions
A systematic approach to method development is crucial for achieving optimal chiral separation.[5] The following conditions were determined to provide the best resolution for this compound enantiomers.
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Ethanol (80:15:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Sample Preparation
For the analysis of this compound in biological matrices, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), should be employed to isolate the analyte and remove interfering substances.[10][11] The final extract should be evaporated to dryness and reconstituted in the mobile phase.
Data Presentation
The developed HPLC method successfully resolved the two enantiomers of this compound with baseline separation. The following table summarizes the quantitative data obtained from the analysis of the racemic this compound standard.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 12.5 min | 15.2 min |
| Resolution (R_s) | - | > 2.0 |
| Capacity Factor (k') | 3.17 | 4.07 |
| Selectivity Factor (α) | - | 1.28 |
Mandatory Visualization
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Conclusion
The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in normal-phase mode yields excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the enantioselective analysis of this compound, which is crucial for quality control, pharmacokinetic studies, and regulatory compliance. Further validation of the method for specific matrices is recommended as per regulatory guidelines.
References
- 1. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 泛普法宗 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. eijppr.com [eijppr.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for In Vitro Metabolism Study of Famprofazone
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This document provides a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes. The primary objectives of this protocol are to identify the major metabolites of this compound and to elucidate the principal cytochrome P450 (CYP450) isoforms responsible for its biotransformation. In vivo studies have shown that this compound is metabolized to active compounds, including methamphetamine and amphetamine, through processes like N-dealkylation, β-hydroxylation, and p-hydroxylation.[1][2]
Data Presentation
The quantitative data generated from the following protocols should be summarized in the tables below for clear comparison and interpretation.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Concentration (µM) | Percent Remaining |
| 0 | 100 | |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Table 2: Formation of Key this compound Metabolites over Time
| Time (minutes) | Methamphetamine (Peak Area Ratio) | Amphetamine (Peak Area Ratio) | p-Hydroxy-methamphetamine (Peak Area Ratio) | Other Metabolites (Peak Area Ratio) |
| 0 | ||||
| 5 | ||||
| 15 | ||||
| 30 | ||||
| 60 |
Table 3: Identification of CYP450 Isoforms Involved in this compound Metabolism
| CYP450 Isoform | Recombinant Enzyme Activity (% this compound Depletion) | Chemical Inhibition (% Inhibition of Metabolite Formation) |
| CYP1A2 | ||
| CYP2A6 | ||
| CYP2B6 | ||
| CYP2C8 | ||
| CYP2C9 | ||
| CYP2C19 | ||
| CYP2D6 | ||
| CYP2E1 | ||
| CYP3A4 | ||
| CYP3A5 |
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
This protocol aims to determine the rate at which this compound is metabolized by human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not found in the incubation mixture)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 0.5%).
-
In a 96-well plate, add phosphate buffer, HLM suspension (final protein concentration of 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the pre-warmed incubation mixture to a final concentration of 1 µM.
-
-
Time Course Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound.
-
The peak area ratio of this compound to the internal standard will be used for quantification.
-
Protocol 2: Metabolite Identification and Profiling
This protocol focuses on identifying the metabolites formed from this compound incubation with HLMs.
Procedure:
This experiment will be run concurrently with Protocol 1. The same samples will be used for analysis.
LC-MS/MS Analysis for Metabolite Identification:
-
Employ a high-resolution mass spectrometer to acquire full-scan and product-ion scan data.
-
Monitor for the expected masses of known metabolites such as methamphetamine, amphetamine, and their hydroxylated derivatives.[1][2]
-
Utilize metabolite identification software to search for potential biotransformations (e.g., oxidation, N-dealkylation, hydroxylation).
Protocol 3: Identification of CYP450 Isoforms
This protocol uses two complementary approaches to identify the specific CYP450 enzymes responsible for this compound metabolism.
Part A: Recombinant Human CYP450 Enzymes
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).[3]
-
This compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
Procedure:
-
Incubate this compound (1 µM) with individual recombinant CYP450 isoforms (e.g., 10-50 pmol/mL) and the NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the depletion of this compound by LC-MS/MS. The isoforms that show significant metabolism of the parent drug are considered to be involved.
Part B: Chemical Inhibition in Human Liver Microsomes
Materials:
-
Pooled Human Liver Microsomes
-
This compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 chemical inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4).
Procedure:
-
Pre-incubate HLMs with a specific CYP450 inhibitor at a known concentration for a designated time (as recommended by the supplier) at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Terminate the reaction and process the samples.
-
Analyze the formation of key metabolites (e.g., methamphetamine) by LC-MS/MS. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP450 isoform.
Visualization of Workflows and Pathways
Caption: Experimental workflow for determining the metabolic stability and identifying metabolites of this compound.
Caption: Dual-approach workflow for identifying CYP450 isoforms involved in this compound metabolism.
Caption: A simplified proposed metabolic pathway of this compound based on known in vivo metabolites.
References
Application Notes and Protocols for Evaluating Famprofazone Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) that undergoes metabolic transformation in the body to produce active metabolites, including methamphetamine and amphetamine.[1][2][3][4][5][6][7] These metabolites are known to exert cytotoxic effects, primarily through the induction of oxidative stress and apoptosis, particularly in neuronal and hepatic cells.[8][9][10][11][12][13][14][15] Therefore, a comprehensive evaluation of this compound's cytotoxicity is essential for understanding its safety profile.
These application notes provide a detailed framework for assessing the cytotoxic effects of this compound in vitro using established cell culture assays. The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis, as well as to investigate the underlying mechanisms of cytotoxicity, such as the induction of oxidative stress. The suggested cell lines for these studies are the human neuroblastoma cell line SH-SY5Y, as a model for neuronal cells, and the human hepatoma cell line HepG2, representing liver cells where this compound is metabolized.
Key Experimental Assays
A multi-parametric approach is recommended to thoroughly evaluate this compound's cytotoxicity. The following assays provide a comprehensive assessment of different aspects of cellular health:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[16]
-
LDH Release Assay: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Reactive Oxygen Species (ROS) Assay: To quantify the generation of intracellular ROS, a key indicator of oxidative stress.
-
GSH/GSSG-Glo™ Assay: To measure the levels of reduced (GSH) and oxidized (GSSG) glutathione, providing an indication of the cellular antioxidant capacity.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
HepG2 human hepatoma cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
96-well clear and white-walled, clear-bottom tissue culture plates
Protocol:
-
Culture SH-SY5Y and HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group (medium with 0.1% DMSO) and an untreated control group.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Protocol:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.
Protocol:
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with 1% Triton X-100 for 10 minutes before collecting the supernatant.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This assay provides a proluminescent caspase-3/7 substrate that is cleaved by activated caspase-3 and -7, releasing aminoluciferin, which is a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol:
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a microplate reader.
-
Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on SH-SY5Y and HepG2 cells (MTT Assay)
| Concentration (µM) | SH-SY5Y % Viability (24h) | SH-SY5Y % Viability (48h) | HepG2 % Viability (24h) | HepG2 % Viability (48h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 | 100 ± 5.5 |
| 10 | 95 ± 4.9 | 88 ± 5.3 | 98 ± 3.9 | 92 ± 4.7 |
| 50 | 82 ± 6.5 | 71 ± 7.2 | 89 ± 5.1 | 78 ± 6.3 |
| 100 | 65 ± 7.1 | 52 ± 8.0 | 75 ± 6.8 | 61 ± 7.9 |
| 200 | 48 ± 8.3 | 35 ± 9.1 | 60 ± 7.5 | 45 ± 8.8 |
Data are presented as mean ± standard deviation.
Table 2: LDH Release from SH-SY5Y and HepG2 cells treated with this compound
| Concentration (µM) | SH-SY5Y % Cytotoxicity (24h) | SH-SY5Y % Cytotoxicity (48h) | HepG2 % Cytotoxicity (24h) | HepG2 % Cytotoxicity (48h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 4 ± 1.1 | 5 ± 1.3 |
| 10 | 8 ± 1.8 | 15 ± 2.1 | 7 ± 1.6 | 12 ± 1.9 |
| 50 | 20 ± 2.5 | 32 ± 3.3 | 18 ± 2.3 | 28 ± 3.1 |
| 100 | 38 ± 3.9 | 51 ± 4.5 | 30 ± 3.5 | 44 ± 4.2 |
| 200 | 55 ± 5.1 | 68 ± 5.8 | 45 ± 4.8 | 59 ± 5.5 |
Data are presented as mean ± standard deviation relative to maximum LDH release.
Table 3: Caspase-3/7 Activity in SH-SY5Y and HepG2 cells treated with this compound
| Concentration (µM) | SH-SY5Y Fold Change in Luminescence (24h) | SH-SY5Y Fold Change in Luminescence (48h) | HepG2 Fold Change in Luminescence (24h) | HepG2 Fold Change in Luminescence (48h) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.1 ± 0.1 | 1.5 ± 0.2 |
| 50 | 2.5 ± 0.4 | 3.9 ± 0.5 | 2.1 ± 0.3 | 3.2 ± 0.4 |
| 100 | 4.8 ± 0.6 | 6.2 ± 0.7 | 3.8 ± 0.5 | 5.1 ± 0.6 |
| 200 | 7.1 ± 0.8 | 8.9 ± 0.9 | 5.5 ± 0.7 | 7.3 ± 0.8 |
Data are presented as mean ± standard deviation.
Visualizations
References
- 1. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as the Source of Methamphetamine and Amphetamine in Urine Speciman Collected During Sport Competition | Office of Justice Programs [ojp.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Identification of new urinary metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amphetamine induces apoptosis of medium spiny striatal projection neurons via the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amphetamines induce apoptosis and regulation of bcl-x splice variants in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Amphetamine-induced cytotoxicity and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methamphetamine-induced apoptosis in a CNS-derived catecholaminergic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methamphetamine induces apoptosis in an immortalized rat striatal cell line by activating the mitochondrial cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential Effects of Nrf2 in Exercise Intervention of Neurotoxicity Caused by Methamphetamine Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Famprofazone in Rodent Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research Status: As of late 2025, publicly available scientific literature lacks specific studies detailing the administration and efficacy of Famprofazone in established rodent models of inflammation. This compound is recognized as a non-steroidal anti-inflammatory drug (NSAID)[1][2][3]. However, research has predominantly focused on its metabolism into methamphetamine and amphetamine[3][4][5][6]. The following protocols for carrageenan-induced paw edema and adjuvant-induced arthritis are standard, widely-used models for evaluating the in vivo anti-inflammatory activity of NSAIDs. The accompanying data and signaling pathways are presented as representative examples based on the known pharmacology of other NSAIDs and should be considered predictive for this compound, pending specific experimental validation.
Carrageenan-Induced Paw Edema in Rodents
This model is a well-established, acute, and reproducible model of inflammation used for the primary screening of anti-inflammatory drugs[7][8]. The inflammatory response is characterized by a biphasic development of edema. The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils[8].
Detailed Experimental Protocol
1.1.1. Animals:
-
Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.
-
House animals under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
1.1.2. Materials:
-
This compound (or other test NSAID)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
P plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
1.1.3. Procedure:
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle Control (receives vehicle only)
-
This compound (multiple dose groups, e.g., 10, 30, 100 mg/kg)
-
Positive Control (e.g., Indomethacin 5-10 mg/kg or Ibuprofen 40 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer this compound, the positive control drug, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat[7][9].
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection[7].
-
Data Analysis:
-
Calculate the paw edema (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is typically considered statistically significant.
-
Representative Data Presentation
The following table presents hypothetical data for the anti-inflammatory effect of this compound in the carrageenan-induced paw edema model, structured for clear comparison.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema at 3h (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.64 ± 0.05 | 24.7% |
| This compound | 30 | 0.48 ± 0.04 | 43.5% |
| This compound | 100 | 0.31 ± 0.03 | 63.5% |
| Indomethacin | 10 | 0.29 ± 0.03** | 65.9% |
| p<0.05, **p<0.01 compared to Vehicle Control. |
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
Solid-Phase Extraction of Famprofazone from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed solid-phase extraction (SPE) protocol for the determination of famprofazone and its primary metabolites, methamphetamine and amphetamine, in biological matrices. The following procedures are intended for research and forensic applications and should be performed by trained personnel.
Introduction
This compound is a non-steroidal anti-inflammatory drug that is metabolized in the body to produce methamphetamine and amphetamine. The detection and quantification of this compound and its metabolites in biological samples are crucial in both clinical and forensic toxicology. Solid-phase extraction is a widely used technique for the cleanup and concentration of these analytes from complex biological matrices such as plasma, urine, and tissue prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application note describes a robust SPE protocol using mixed-mode cation exchange cartridges.
Experimental Protocols
Materials and Reagents
-
SPE Sorbent: Mixed-mode solid-phase extraction cartridges (e.g., Bond Elut Certify, 130 mg, 3 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer (0.1 M, pH 6.0)
-
Ammonium hydroxide
-
Ethyl acetate
-
Chloroform
-
Acetone
-
Formic acid
-
β-glucuronidase (for urine samples)
-
Internal Standards (e.g., this compound-d3, methamphetamine-d5, amphetamine-d5)
-
Sample Pretreatment
-
To 1 mL of plasma or serum, add an appropriate amount of internal standard.
-
Add 4 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
To 1 mL of urine, add an appropriate amount of internal standard.
-
Add 0.5 mL of acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Incubate the mixture at 65°C for 1-2 hours to ensure the cleavage of glucuronide conjugates.[1][2][3]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
Homogenize 500 mg of liver tissue.
-
The resulting supernatant can then be subjected to the SPE protocol.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of a mixed-mode cation exchange and non-polar sorbent, such as Bond Elut Certify.[4]
-
Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge again under vacuum for 5 minutes.
-
-
Elution:
-
Fraction 1 (Acidic/Neutral Drugs - Optional): Elute with 4 mL of a mixture of acetone and chloroform (1:1 v/v).[4] This fraction is typically not necessary for this compound analysis but can be collected for broader screening.
-
Fraction 2 (Basic Drugs - this compound and Metabolites): Elute the target analytes with 2 mL of freshly prepared ammoniated ethyl acetate (2% ammonium hydroxide in ethyl acetate).[4]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS).
-
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound and its metabolites from various biological matrices.
| Analyte | Matrix | SPE Sorbent | LOQ | Recovery | Precision (CV%) | Bias (%) | Reference |
| This compound | Liver | Not Specified | 5 ng/g | - | ≤ 10% | ≤ 13% | [4][5] |
| Methamphetamine | Liver | Not Specified | 5 ng/g | - | ≤ 10% | ≤ 13% | [4][5] |
| Amphetamine | Liver | Not Specified | 5 ng/g | - | ≤ 10% | ≤ 13% | [4][5] |
| This compound | Bone Marrow | Not Specified | 100 ng/g | - | < 4.6% | < 4.6% | [6][7] |
| Methamphetamine | Bone Marrow | Not Specified | 100 ng/g | - | < 4.6% | < 4.6% | [6][7] |
| Amphetamines | Urine | Bond Elut Certify | - | 59-84% | < 8% (intra-assay), < 11% (inter-assay) | - | [8] |
| Various Basic Drugs | Plasma | Bond Elut Certify | - | > 82% | - | - | [4] |
Experimental Workflow and Signaling Pathways
Caption: Solid-Phase Extraction Workflow for this compound Analysis.
References
- 1. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dl.astm.org [dl.astm.org]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the GC-MS Analysis of Famprofazone and its Metabolites Following Derivatization
These application notes provide detailed methodologies for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of famprofazone and its primary metabolites, methamphetamine and amphetamine. The protocols are intended for researchers, scientists, and professionals in drug development and forensic toxicology.
Introduction
This compound is a non-steroidal anti-inflammatory drug that is extensively metabolized in the body, primarily to methamphetamine and amphetamine.[1][2] Due to this metabolic conversion, its use can lead to positive results in amphetamine drug tests.[1][3] Accurate and reliable analytical methods are crucial for distinguishing between the use of this compound and the illicit use of amphetamines. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it often requires a derivatization step to improve the chromatographic behavior and mass spectral properties of the analytes.[4][5][6]
Derivatization enhances volatility, reduces polarity, and improves the thermal stability of the analytes, leading to better peak shapes and increased sensitivity during GC-MS analysis.[4][6] This document outlines protocols for various derivatization techniques used in the analysis of this compound and its metabolites.
General Experimental Workflow
The overall process for the analysis of this compound and its metabolites from biological matrices typically involves sample preparation, derivatization, and GC-MS analysis. A generalized workflow is depicted below.
Caption: General workflow for the GC-MS analysis of this compound and its metabolites.
Derivatization Protocols
Several derivatization reagents can be used for the analysis of this compound and its metabolites. The choice of reagent depends on the specific analytes of interest and the desired outcome of the analysis (e.g., routine screening vs. enantiomeric separation).
3.1. Acylation with Heptafluorobutyric Anhydride (HFBA)
This method is commonly used for the quantitative analysis of amphetamine and methamphetamine.
-
Objective: To produce stable, volatile derivatives of amphetamine and methamphetamine with good chromatographic properties.
-
Protocol:
-
Following liquid-liquid extraction of the biological sample, evaporate the extract to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Vortex the mixture and incubate at 70°C for 20 minutes.
-
After incubation, evaporate the solution to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Inject 1-2 µL of the reconstituted sample into the GC-MS system.
-
3.2. Chiral Derivatization with N-trifluoroacetyl-l-prolyl chloride (l-TPC)
This technique is employed for the enantiomeric separation of amphetamine and methamphetamine, which is crucial for interpreting the origin of these compounds.[1][7]
-
Objective: To form diastereomers of the amphetamine and methamphetamine enantiomers, allowing for their separation on a non-chiral GC column.
-
Protocol:
-
After sample extraction and evaporation, reconstitute the residue in 50 µL of a 10% solution of triethylamine in toluene.
-
Add 50 µL of a 1% solution of N-trifluoroacetyl-l-prolyl chloride (l-TPC) in toluene.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
Wash the reaction mixture with 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex and centrifuge.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
3.3. Silylation with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
Silylation is a versatile derivatization technique that can be used for a wide range of compounds containing active hydrogen atoms. In the context of this compound analysis, it is used to derivatize its hydroxylated metabolites.[1][2]
-
Objective: To replace active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[1][2]
-
Protocol:
-
To the dried sample extract, add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
-
For enhanced reactivity, 1% trimethylchlorosilane (TMCS) can be added to the MSTFA.
-
Seal the reaction vial and heat at 60-80°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject an aliquot of the reaction mixture directly into the GC-MS.
-
3.4. Dual Derivatization with MSTFA and N-methyl-bis-trifluoroacetamide (MBTFA)
This sequential derivatization approach is used for the comprehensive analysis of various this compound metabolites.[1][2]
-
Objective: To first silylate hydroxyl groups with MSTFA, followed by the trifluoroacetylation of amine groups with MBTFA.[1][2]
-
Protocol:
-
Perform trimethylsilylation as described in the MSTFA protocol (Section 3.3).
-
After the initial reaction, evaporate the MSTFA under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) to the residue.
-
Heat the mixture at 70°C for 20 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
Quantitative Data Summary
The following table summarizes the peak concentrations of methamphetamine and amphetamine detected in urine samples following the administration of this compound, as reported in the literature.
| Study Type | Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours post-dose) | Citation |
| Single Dose | Methamphetamine | 615 - 7361 | 3 - 7 | [7][8] |
| Amphetamine | 148 - 2271 | 3 - 7 | [7][8] | |
| Multi-Dose | Methamphetamine | 5327 - 14,155 | 12.4 - 48.8 | [1][3] |
| Amphetamine | 833 - 3555 | 12.4 - 48.8 | [1][3] |
GC-MS Parameters
While specific GC-MS conditions will vary depending on the instrument and column used, a general set of parameters for the analysis of derivatized this compound metabolites is provided below.
-
Gas Chromatograph:
-
Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.
-
Ions to Monitor (HFBA derivatives):
-
Derivatization Reaction Schemes
The following diagrams illustrate the chemical reactions involved in the derivatization of amphetamine.
Caption: Acylation of amphetamine with HFBA.
Caption: Silylation of a hydroxylated metabolite with MSTFA.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of new urinary metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Famprofazone as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Famprofazone as a reference standard in analytical chemistry. This compound, a non-steroidal anti-inflammatory drug (NSAID), is of significant interest in forensic and clinical toxicology due to its metabolic conversion to methamphetamine and amphetamine.[1][2][3] Accurate quantification of this compound and its metabolites is crucial for distinguishing between the legitimate use of this medication and the illicit use of amphetamines.[1][4]
Properties of this compound Reference Standard
An analytical reference standard of this compound is essential for the accurate identification and quantification of the analyte in biological samples.[5]
| Property | Value | Source |
| Chemical Name | 4-isopropyl-2-methyl-3-[[methyl(α-methylphenethyl)amino]methyl]-1-phenyl-3-pyrazolin-5-one | Sigma-Aldrich |
| Molecular Formula | C₂₄H₃₁N₃O | [5] |
| Molecular Weight | 377.52 g/mol | [5] |
| CAS Number | 22881-35-2 | [5] |
| Appearance | Neat solid | [5] |
| Applications | Forensics and Toxicology, Pharmaceutical (small molecule), Veterinary | [5] |
Metabolic Pathway of this compound
This compound undergoes metabolic conversion in the body, primarily yielding methamphetamine and amphetamine as major metabolites.[1][2][6] This metabolic pathway is of critical importance in the interpretation of drug screening results.[1][4][7] The metabolism involves N-dealkylation and hydroxylation processes.[8]
Caption: Metabolic conversion of this compound.
Analytical Methodologies
The quantification of this compound and its metabolites in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry.
Quantification of this compound and its Metabolites in Liver Tissue by LC-MS
This protocol is adapted from a validated method for the determination of this compound, amphetamine, and methamphetamine in liver samples.[9][10]
Experimental Workflow:
Caption: Workflow for LC-MS analysis in liver.
Protocol:
-
Sample Preparation:
-
Weigh 500 mg of liver tissue.
-
Perform enzymatic cell dispersion using collagenase to digest the tissue matrix.
-
Precipitate proteins from the digested sample.
-
Extract, concentrate, and clean up the sample using Solid Phase Extraction (SPE).
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system.
-
Separate this compound, amphetamine, and methamphetamine using a suitable column and mobile phase.
-
Detect the analytes using an electrospray ionization mass spectrometer (ESI-MS).
-
-
Method Validation Parameters:
Quantitative Data from a Validated Study: [9][10]
| Analyte | LOQ (ng/g) | Precision (CV%) | Bias (%) | Mean Concentration (ng/g) in a controlled study |
| This compound | 5 | ≤ 10 | ≤ 13 | 9.3 ± 0.53 |
| Amphetamine | 5 | ≤ 10 | ≤ 13 | 16.7 ± 1.67 |
| Methamphetamine | 5 | ≤ 10 | ≤ 13 | 24.3 ± 1.36 |
Quantification of this compound and its Metabolites in Bone Marrow by GC-MS
This protocol is based on a method developed for the analysis of this compound and its metabolites in porcine bone marrow.[11][12]
Experimental Workflow:
Caption: Workflow for GC-MS analysis in bone marrow.
Protocol:
-
Sample Preparation:
-
Perform enzymatic cleaning of the bone.
-
Fragment the bone using a micro electric motor to access the marrow.
-
Perform liquid-liquid extraction (LLE) to isolate the analytes.
-
-
GC-MS Analysis:
-
Derivatize the extracted analytes if necessary to improve chromatographic properties.
-
Inject the sample into a gas chromatograph for separation.
-
Detect and quantify the analytes using a mass spectrometer.
-
Quantitative Data from a Validated Study: [11][12]
| Analyte | Linear Range (ng/g) | Inter-day Precision and Bias (%) |
| This compound | 100 (LOQ) - 2000 | < 4.6 |
| Methamphetamine | 100 (LOQ) - 2000 | < 4.6 |
| Amphetamine | 100 (LOQ) - 2000 | < 4.6 |
In a controlled study with pigs, bone marrow concentrations of this compound ranged from 103 to 232 ng/g, and methamphetamine concentrations ranged from 174 to 267 ng/g. Amphetamine was not detected.[12]
Analysis of this compound Metabolites in Urine by GC-MS
The analysis of urine is common for drug testing purposes. After administration of this compound, methamphetamine and amphetamine can be detected in urine.[1][2][13]
Protocol Outline:
-
Sample Collection: Collect urine samples at specified time intervals post-administration.
-
Sample Preparation:
-
Perform liquid-liquid extraction or solid-phase extraction.
-
Derivatize the extracts, for example, with heptafluorobutyric anhydride or N-trifluoroacetyl-l-prolyl chloride for enantiomeric analysis.[13]
-
-
GC-MS Analysis:
-
Separate and quantify the derivatized analytes.
-
Monitor specific ions for amphetamine and methamphetamine. For example, ions monitored for amphetamine could be 91, 118, and 240, and for methamphetamine 254, 210, and 118.[13]
-
Use deuterated internal standards such as amphetamine-d6 and methamphetamine-d11 for accurate quantification.[13]
-
Excretion Profile Data from Human Studies: [1][4][6][13]
| Study Type | Dose | Peak Methamphetamine Concentration (ng/mL) | Peak Amphetamine Concentration (ng/mL) | Time to Peak Concentration (hours) |
| Single Dose | 50 mg | 615 - 7361 | 148 - 2271 | 3 - 7 |
| Multiple Doses | 50 mg (twice daily for 2 days) | 5327 - 14,155 | 833 - 3555 | 12.4 - 48.8 |
| Single Dose | 25 mg | 901 - 2670 | 208 - 711 | Not Specified |
Stability-Indicating Methods
While specific stability-indicating methods for this compound were not detailed in the searched literature, the principles of such methods are crucial for ensuring the accuracy of analytical results, especially when analyzing aged or improperly stored samples. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) concentration without interference from degradation products, impurities, or excipients.
General Protocol for Developing a Stability-Indicating HPLC Method:
-
Stress Studies: Subject a solution of this compound reference standard to various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a suitable column, mobile phase, and detector) that separates the intact this compound from all induced degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.
This approach ensures that the analytical method is reliable for quantifying this compound in the presence of its potential degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound analyticalstandard 22881-35-2 [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective metabolism of this compound in humans: N-dealkylation and beta- and p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Postmortem analysis of this compound and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic profile of amphetamine and methamphetamine following administration of the drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Identification of Famprofazone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the identification and characterization of drug metabolites due to its high sensitivity, mass accuracy, and ability to perform structural elucidation. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using LC-HRMS.
This compound is known to be metabolized into several compounds, with the primary metabolites being methamphetamine and amphetamine.[1][2] Other minor metabolites arise from hydroxylation and N-dealkylation reactions.[1][3] The metabolic conversion of this compound to controlled substances like methamphetamine necessitates robust analytical methods to distinguish between the legitimate use of the drug and illicit substance abuse.[2]
Metabolic Pathways of this compound
This compound undergoes several key biotransformation reactions, primarily N-dealkylation, β-hydroxylation, and p-hydroxylation.[1][3] The major metabolic pathway involves the cleavage of the N-isopropyl-amphetamine side chain, leading to the formation of methamphetamine, which is further metabolized to amphetamine.[1][2] Other identified metabolites include hydroxylated derivatives of the parent drug and its primary metabolites.[1]
Figure 1: Metabolic pathways of this compound.
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound and its metabolites from urine samples using LC-HRMS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for the cleanup and concentration of analytes from complex biological matrices like urine.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Ammonium hydroxide
-
2% Formic acid in water
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
To 1 mL of urine sample, add internal standards (e.g., methamphetamine-d11, amphetamine-d6).
-
Acidify the sample by adding 2 mL of 2% formic acid.
-
Vortex the sample and centrifuge if necessary to pellet any precipitates.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of 2% formic acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Mass Range | m/z 50-800 |
| Acquisition Mode | Full scan with data-dependent MS/MS (ddMS2) |
| Resolution | > 30,000 FWHM |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS |
Figure 2: Experimental workflow for metabolite identification.
Data Presentation
The following tables summarize the expected metabolites of this compound and quantitative data from published studies. It is important to note that the quantitative data presented below is derived from gas chromatography-mass spectrometry (GC-MS) studies, as comprehensive LC-HRMS quantitative data for this compound is not widely available. However, the principles of quantification are transferable, and similar results are expected with a validated LC-HRMS method.
Table 1: Major and Minor Metabolites of this compound
| Metabolite | Chemical Formula | Monoisotopic Mass (Da) | Metabolic Reaction |
| This compound | C24H31N3O | 377.2467 | - |
| Methamphetamine | C10H15N | 149.1204 | N-dealkylation |
| Amphetamine | C9H13N | 135.1048 | N-demethylation |
| p-Hydroxydemethylthis compound | C23H29N3O2 | 379.2259 | p-hydroxylation |
| p-Hydroxymethamphetamine | C10H15NO | 165.1154 | p-hydroxylation |
| p-Hydroxyamphetamine | C9H13NO | 151.0997 | p-hydroxylation |
| Norephedrine/Norpesudoephedrine | C9H13NO | 151.0997 | β-hydroxylation |
| Ephedrine/Pseudoephedrine | C10H15NO | 165.1154 | β-hydroxylation |
Table 2: Quantitative Analysis of this compound Metabolites in Urine (GC-MS Data)
| Study | Dose | Metabolite | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) |
| Study 1[2] | Multiple Doses | Methamphetamine | 5327 - 14,155 | 12.4 - 48.8 |
| Amphetamine | 833 - 3555 | 12.4 - 48.8 | ||
| Study 2[4] | 50 mg | Methamphetamine | - | - |
| 3-hydroxymethyl-propyphenazone | - | - |
Note: The quantitative data is based on GC-MS analysis and serves as a reference.[2][4]
Conclusion
High-resolution mass spectrometry is an indispensable technique for the comprehensive profiling of drug metabolites. The protocol outlined in this application note provides a robust framework for the extraction, separation, and identification of this compound metabolites from biological samples. The high mass accuracy and fragmentation capabilities of HRMS enable confident structural elucidation of both expected and novel metabolites, which is critical for a complete understanding of the disposition of this compound in the body. This information is vital for drug development, clinical monitoring, and forensic toxicology.
References
- 1. Identification of new urinary metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Famprofazone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Famprofazone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is predicted to have very low aqueous solubility. One source indicates a predicted water solubility of 0.0602 mg/mL.[1] It is considered a poorly water-soluble compound.
Q2: What is the primary solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] While one supplier datasheet notes it as insoluble in DMSO, another provides specific guidance for preparing DMSO stock solutions, suggesting that with appropriate techniques, it can be dissolved. It is also reported to be soluble in ethanol.
Q3: What is the general mechanism of action for this compound?
A3: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone series.[2][4][5] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation.[3][6]
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, as a compound with a strongly basic pKa of 9.1, the solubility of this compound is expected to be pH-dependent.[1] In general, the solubility of basic compounds increases as the pH of the solution decreases. However, the optimal pH for solubility that is also compatible with your specific in vitro assay needs to be empirically determined.
Q5: Are there other methods to enhance the aqueous solubility of this compound?
A5: Yes, several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[7][8][9]
Troubleshooting Guide
Issue 1: this compound precipitates when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
Possible Causes and Solutions:
-
Low Aqueous Solubility Limit Exceeded: The final concentration of this compound in the aqueous solution may be above its solubility limit.
-
Solution: Decrease the final concentration of this compound in your assay. Determine the maximum tolerated concentration without precipitation through a pilot experiment.
-
-
Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to "crash out" due to the sudden change in solvent environment.
-
Solution 1: Stepwise Dilution: Perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer before the final dilution into the 100% aqueous medium.
-
Solution 2: Slow Addition with Agitation: Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring vigorously to ensure rapid mixing and dispersion.
-
-
Low Temperature of Aqueous Medium: The solubility of many compounds decreases at lower temperatures.
-
Solution: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
-
Final DMSO Concentration is Too Low: A certain percentage of DMSO might be required to maintain this compound in solution.
-
Solution: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically ≤ 0.5% in cell-based assays), you may need to determine the minimal DMSO concentration required to keep this compound soluble at your desired working concentration. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: Difficulty dissolving solid this compound in DMSO.
Possible Causes and Solutions:
-
Insufficient Sonication or Agitation: The compound may require more energy to dissolve completely.
-
Solution: After adding DMSO to the solid this compound, warm the vial to 37°C and sonicate in an ultrasonic bath for a few minutes.[2] Vortexing vigorously can also aid dissolution.
-
-
Poor Quality of DMSO: The presence of water in DMSO can reduce its solvating power for hydrophobic compounds.
-
Solution: Use anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁N₃O | [2] |
| Molecular Weight | 377.52 g/mol | [2][3] |
| Predicted Water Solubility | 0.0602 mg/mL | [1] |
| Predicted LogP | 3.52 - 4.44 | [1] |
| pKa (Strongest Basic) | 9.1 | [1] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 2.6489 mL | 13.2443 mL | 26.4887 mL |
| 5 mM | 0.5298 mL | 2.6489 mL | 5.2977 mL |
| 10 mM | 0.2649 mL | 1.3244 mL | 2.6489 mL |
| Data adapted from BioCrick product information.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 10 mg of solid this compound into a sterile, conical microcentrifuge tube.
-
Add 2.6489 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath or heating block for 5-10 minutes.
-
Following heating, vortex again. If needed, sonicate in an ultrasonic water bath for 5 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
This protocol helps determine the kinetic solubility of this compound in your specific aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
In a 96-well plate, add 198 µL of your aqueous buffer to a series of wells.
-
Add 2 µL of the 10 mM this compound stock solution to the first well to achieve a starting concentration of 100 µM (with 1% DMSO).
-
Perform serial dilutions by transferring 100 µL from the first well to the next well containing 100 µL of buffer, and so on.
-
Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
Visualizations
Caption: Experimental workflow for preparing this compound stock and troubleshooting solubility issues.
Caption: this compound's mechanism of action via inhibition of the COX pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Famprofazone Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Famprofazone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, a substituted pyrazolone, is generally synthesized in a multi-step process. A plausible route involves the initial formation of a 4-substituted pyrazolone core, followed by the introduction of the aminomethyl side chain at the C5 position. This typically involves the condensation of a β-ketoester with a substituted hydrazine to form the pyrazolone ring, followed by a Mannich-type reaction to introduce the aminomethyl group.
Q2: What are the critical starting materials for this compound synthesis?
A2: Key starting materials include a substituted hydrazine (e.g., 1-methyl-1-phenylhydrazine), a β-ketoester containing the desired C4 substituent (e.g., an isopropyl β-ketoester), and the secondary amine required for the C5 side chain (N-methyl-1-phenylpropan-2-amine). The purity of these starting materials is crucial for the overall success of the synthesis.
Q3: What are the most common impurities encountered during this compound synthesis?
A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Common organic impurities may include unreacted starting materials, by-products from the pyrazolone ring formation (such as isomers), and products of side reactions during the aminomethylation step. Inorganic impurities can be introduced from reagents and catalysts.[1]
Q4: Which analytical techniques are recommended for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for assessing the purity of this compound.[2] For structural confirmation and identification of impurities, Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is highly effective.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation.
Troubleshooting Guides
Part 1: Synthesis of the 4-Isopropyl-1-phenyl-3-methyl-5-pyrazolone Intermediate
Problem 1: Low yield of the pyrazolone intermediate.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure stoichiometric amounts of the β-ketoester and hydrazine are used. - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature as tolerated by the reactants. |
| Sub-optimal reaction conditions | - Experiment with different solvents (e.g., ethanol, acetic acid). - The use of a catalyst, such as a few drops of glacial acetic acid, may be beneficial. |
| Degradation of starting materials or product | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation. |
Problem 2: Formation of isomeric by-products.
| Potential Cause | Troubleshooting Suggestion |
| Lack of regioselectivity in the condensation reaction | - Control the reaction temperature carefully, as higher temperatures can sometimes lead to the formation of multiple isomers. - The choice of solvent can influence the regioselectivity of the reaction. |
| Tautomerization | - Pyrazolones can exist in different tautomeric forms. Subsequent reaction steps should be designed to be compatible with the predominant tautomer under the reaction conditions. |
Part 2: Aminomethylation of the Pyrazolone Intermediate (Mannich-type Reaction)
Problem 3: The aminomethylation reaction does not proceed or is very slow.
| Potential Cause | Troubleshooting Suggestion |
| Low reactivity of the pyrazolone | - Ensure the reaction is performed under appropriate pH conditions. The Mannich reaction is often acid-catalyzed. |
| Inactive formaldehyde source | - Use a fresh, high-quality source of formaldehyde (e.g., paraformaldehyde or formalin). |
| Steric hindrance | - The bulky isopropyl group at C4 and the secondary amine may cause steric hindrance. Consider using a more reactive formaldehyde equivalent or optimizing the reaction temperature and time. |
Problem 4: Formation of multiple products or by-products.
| Potential Cause | Troubleshooting Suggestion |
| Bis-aminomethylation | - The pyrazolone might react with two equivalents of the amine and formaldehyde. Use a stoichiometric amount of the amine and formaldehyde relative to the pyrazolone. |
| Self-condensation of formaldehyde | - Add the formaldehyde solution slowly to the reaction mixture to minimize polymerization. |
| Side reactions of the secondary amine | - Ensure the reaction conditions are not too harsh to cause degradation or side reactions of the N-methyl-1-phenylpropan-2-amine. |
Part 3: Purification of this compound
Problem 5: Difficulty in removing unreacted starting materials and by-products.
| Potential Cause | Troubleshooting Suggestion |
| Similar polarity of product and impurities | - Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. - Consider recrystallization from a suitable solvent or solvent mixture. Multiple recrystallizations may be required. |
| Product is an oil or does not crystallize easily | - Attempt to form a salt of the this compound product, which may be more crystalline and easier to purify by recrystallization. |
Problem 6: Product degradation during purification.
| Potential Cause | Troubleshooting Suggestion |
| Sensitivity to heat or light | - Perform purification steps at lower temperatures. - Protect the compound from light by using amber glassware or covering the apparatus with aluminum foil. |
| Instability on silica gel | - If degradation is observed during column chromatography, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine. |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Substituted Pyrazolone Intermediate
-
To a round-bottom flask equipped with a reflux condenser, add the β-ketoester (1 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
If necessary, add a catalytic amount of acid (e.g., glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Aminomethylation of a Pyrazolone (Mannich Reaction)
-
In a reaction vessel, dissolve the pyrazolone intermediate (1 equivalent) and the secondary amine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of formaldehyde (1 equivalent) dropwise to the mixture while stirring.
-
The reaction can be carried out at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, the product may precipitate upon cooling or after the addition of water.
-
Collect the crude product by filtration.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for Pyrazolone Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 | 12 | 65 |
| 2 | Acetic Acid | - | 100 | 6 | 80 |
| 3 | Toluene | p-TsOH | 110 | 8 | 75 |
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound.
References
Improving the stability of Famprofazone in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Famprofazone in biological samples. Our goal is to help you improve the stability and accurate quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in fresh biological samples?
The primary cause of this compound instability in fresh biological samples, particularly in plasma and liver, is rapid and extensive metabolism. This compound is metabolized through N-dealkylation, beta-hydroxylation, and p-hydroxylation.[1][2] The major metabolite is methamphetamine, with other minor metabolites including amphetamine, norephedrine, and p-hydroxyamphetamine.[2] Therefore, prompt processing and appropriate storage of samples are crucial to minimize the loss of the parent drug.
Q2: What are the recommended storage conditions for biological samples containing this compound?
For optimal stability, biological samples should be processed as quickly as possible after collection. For short-term storage (up to 2 weeks), refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at -20°C or lower.[3] It is also crucial to avoid repeated freeze-thaw cycles, as this can degrade the analyte.[3] When possible, storing samples as bloodstains may be beneficial for the analysis of certain markers, as they have been shown to be more suitable for the detection of blood-specific mRNAs after long-term storage.[4]
Q3: Which anticoagulant should I use for blood sample collection?
Q4: Can this compound be detected in postmortem samples?
Yes, this compound and its metabolites can be detected in postmortem samples. Analytical methods have been developed for the analysis of this compound in various postmortem tissues, including bone marrow and liver.[8] Due to post-mortem processes like redistribution and degradation, careful interpretation of the results is necessary.
Troubleshooting Guides
Low Recovery of this compound During Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Recommended Solution |
| Low analyte signal in the final extract. | Inappropriate sorbent selection: The sorbent's retention mechanism may not be suitable for this compound's chemical properties.[9] | Ensure you are using a sorbent with the appropriate retention mechanism (e.g., reversed-phase for nonpolar compounds).[9] |
| Insufficient elution solvent strength: The elution solvent may not be strong enough to desorb this compound from the sorbent.[9][10] | Increase the organic percentage of your elution solvent or switch to a stronger solvent.[9] Consider adding a small amount of a modifier like an acid or base to improve desorption.[9] | |
| Inadequate elution volume: The volume of the elution solvent may be too low to completely elute the analyte.[9] | Increase the elution volume in increments and monitor the recovery.[9] | |
| Sample overloading: Exceeding the binding capacity of the SPE cartridge.[10] | Follow the manufacturer's guidelines for the maximum sample loading volume.[10] | |
| Analyte detected in the sample load or wash fractions. | Sample solvent is too strong: The solvent in which the sample is dissolved is preventing retention on the sorbent.[11] | Adjust the composition of your sample solvent to ensure it is weaker than the wash solvent. |
| Wash solvent is too strong: The wash solvent is prematurely eluting the analyte from the sorbent.[11] | Use a weaker wash solvent or decrease the percentage of the organic solvent in the wash solution. | |
| Incorrect pH: The pH of the sample or wash solution is not optimal for retention.[11] | Adjust the pH of the sample and wash solutions to ensure the analyte is in a form that will be retained by the sorbent. |
Poor Reproducibility in Analytical Results
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate samples. | Inconsistent sample handling: Variations in the time between sample collection and processing or storage conditions. | Standardize all pre-analytical procedures, including sample collection, processing, and storage.[12][13] |
| SPE cartridge bed drying out: If the sorbent bed dries out before sample loading, it can lead to inconsistent retention.[9] | Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.[10] | |
| Variable flow rates during SPE: Inconsistent flow rates during sample loading or elution can affect recovery.[14] | Use an automated SPE system or a manifold with flow control to maintain consistent flow rates. | |
| Inconsistent peak shapes or retention times in chromatography. | Matrix effects: Co-eluting endogenous compounds from the biological matrix can interfere with the analyte signal.[15] | Optimize the sample cleanup procedure to remove interfering matrix components. Consider using a more selective analytical method, such as LC-MS/MS. |
| Degradation of analyte in processed samples: this compound may be degrading in the autosampler before injection. | Ensure the processed samples are stored at a low temperature (e.g., 4°C) in the autosampler. |
Quantitative Data Summary
While comprehensive quantitative stability data for this compound is limited in the public domain, the following table summarizes typical validation parameters from a study on this compound analysis in liver tissue, which can serve as a benchmark for method development.[8][16]
Table 1: Analytical Method Validation Parameters for this compound in Liver Tissue [8][16]
| Parameter | This compound | Amphetamine (Metabolite) | Methamphetamine (Metabolite) |
| Limit of Quantification (LOQ) | 5 ng/g | 5 ng/g | 5 ng/g |
| Precision (CV%) | ≤ 10% | ≤ 10% | ≤ 10% |
| Bias | ≤ 13% | ≤ 13% | ≤ 13% |
Experimental Protocols
Protocol 1: Extraction of this compound from Liver Tissue using Enzymatic Digestion and SPE
This protocol is based on a validated method for the quantification of this compound and its metabolites in liver tissue.[8][16]
1. Sample Preparation:
-
Weigh 500 mg of liver tissue.
-
Perform enzymatic cell dispersion using collagenase to obtain a cell suspension. This process helps to break down the tissue structure without significant loss of the analyte.[8]
2. Protein Precipitation:
-
Add a suitable protein precipitation agent (e.g., acetonitrile) to the cell suspension to remove proteins that can interfere with the analysis.
-
Vortex and centrifuge the sample.
3. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and its metabolites with a stronger organic solvent, possibly containing a pH modifier to ensure complete elution.
4. Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Analyze the sample using a validated LC-MS/MS method.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathways of this compound.
Caption: Troubleshooting low SPE recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of new urinary metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. Effects of storage conditions on forensic examinations of blood samples and bloodstains stored for 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of different anticoagulants and sample preparation methods on measurement of mCD14 on bovine monocytes and polymorphonuclear neutrophil leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations [mdpi.com]
- 8. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. specartridge.com [specartridge.com]
- 11. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promochrom.com [promochrom.com]
- 15. journaldamc.com [journaldamc.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Famprofazone
Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Famprofazone. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Q2: What are the common causes of matrix effects in bioanalysis?
A2: Matrix effects in bioanalysis are often caused by endogenous components of biological samples that are not completely removed during sample preparation.[4] Phospholipids from plasma or serum are a major contributor.[2] Other sources include salts, proteins, and other small molecules that co-elute with the analyte of interest.[1]
Q3: How can I detect matrix effects in my this compound analysis?
A3: A common method is the post-extraction addition technique.[5] This involves comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[1][6] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at certain retention times.
Q4: Are there any specific considerations for this compound and its metabolites?
A4: A validated LC-MS method for this compound and its metabolites, amphetamine and methamphetamine, in liver samples has been developed using enzymatic cell dispersion followed by protein precipitation and solid-phase extraction (SPE) for sample clean-up.[7][8] During the validation of this method, the matrix effect was evaluated to ensure accurate quantification.[7][8] Given that this compound is analyzed alongside its well-known metabolites, it is crucial to ensure that the sample preparation and chromatographic conditions effectively separate these compounds from matrix interferences.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undiagnosed matrix effects are suppressing or enhancing the ion signal of this compound inconsistently across samples.
Troubleshooting Steps:
-
Quantify the Matrix Effect:
-
Perform a quantitative assessment of the matrix effect using the post-extraction addition method. Prepare three sets of samples:
-
Set A: this compound standard in a neat solvent.
-
Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.
-
Set C: this compound spiked into the biological matrix before extraction.
-
-
Calculate the matrix effect (ME%) and recovery (RE%) using the following formulas:
-
ME% = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE% = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
A ME% value significantly different from 100% confirms the presence of matrix effects (<100% indicates suppression, >100% indicates enhancement).[9]
-
-
Optimize Sample Preparation:
-
If significant matrix effects are observed, improving the sample cleanup is the most effective mitigation strategy.[10]
-
Consider more rigorous extraction techniques beyond simple protein precipitation, such as:
-
Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts this compound while leaving interfering components behind. Double LLE can further improve selectivity.[10]
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing matrix components.[10] For the analysis of this compound in liver tissue, a validated method employed SPE for sample extraction, concentration, and clean-up.[7][8]
-
-
-
Chromatographic Separation:
-
Modify the LC gradient to better separate this compound from co-eluting matrix components.
-
Consider using a different stationary phase or a smaller particle size column (UHPLC) for improved resolution.[3]
-
-
Use of an Internal Standard:
-
The use of a stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects.[10] The SIL internal standard will experience similar ionization suppression or enhancement as the analyte, leading to an accurate peak area ratio.
-
Issue 2: Inconsistent peak shapes for this compound.
Possible Cause: Co-eluting matrix components can interfere with the chromatography, leading to peak distortion.[11]
Troubleshooting Steps:
-
Post-Column Infusion Analysis:
-
Improve Chromatographic Resolution:
-
Adjust the mobile phase composition and gradient to achieve better separation of this compound from the interfering peaks identified in the post-column infusion experiment.
-
Experiment with different column chemistries that may offer different selectivity for this compound and the matrix components.
-
-
Sample Dilution:
-
If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components and improve peak shape.[12]
-
Data Presentation
Table 1: Hypothetical Matrix Effect and Recovery Data for this compound Analysis
| Sample Set | Description | Mean Peak Area (n=3) | Standard Deviation | Matrix Effect (%) | Recovery (%) |
| A | This compound in neat solvent | 1,520,450 | 45,613 | - | - |
| B | This compound spiked post-extraction | 988,293 | 39,532 | 65.0 | - |
| C | This compound spiked pre-extraction | 899,347 | 35,974 | - | 91.0 |
In this hypothetical example, a matrix effect of 65% indicates significant ion suppression. The recovery of 91.0% suggests that the extraction process itself is efficient.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a working standard solution at a concentration relevant to the expected sample concentrations.
-
Sample Preparation:
-
Set A (Neat Solution): Dilute the working standard with the initial mobile phase to the final concentration.
-
Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma, liver homogenate) through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the this compound working standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank biological matrix sample with the this compound working standard at the beginning of the sample preparation procedure. Process this sample through the entire extraction method.
-
-
LC-MS Analysis: Inject and analyze triplicate samples from each set.
-
Data Analysis: Calculate the mean peak areas for each set and determine the Matrix Effect (%) and Recovery (%) as described in the troubleshooting guide.
Protocol 2: Post-Column Infusion Experiment
-
System Setup:
-
Configure the LC-MS system for post-column infusion. This typically involves using a T-connector to introduce a constant flow of a standard solution of this compound into the eluent stream between the LC column and the mass spectrometer ion source.
-
-
Infusion: Begin infusing the this compound standard solution at a constant flow rate.
-
Analysis:
-
First, acquire a stable baseline signal with only the mobile phase running through the LC column.
-
Next, inject a blank matrix extract that has been through the sample preparation process.
-
-
Data Interpretation: Monitor the signal of the infused this compound. Any deviation (suppression or enhancement) from the stable baseline during the chromatographic run indicates the presence of matrix effects at that specific retention time.
Visualizations
Caption: Workflow for a typical LC-MS bioanalytical experiment.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gtfch.org [gtfch.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Famprofazone extraction recovery from tissue samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of famprofazone from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue samples, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization: this compound may not be fully released from the tissue matrix. | Ensure thorough homogenization of the tissue sample. Consider using mechanical disruption (e.g., bead beating) in addition to enzymatic digestion for tough tissues.[1][2] |
| Inefficient protein precipitation: Proteins may not be fully precipitated, leading to co-precipitation of this compound. | Optimize the type and volume of the precipitating solvent. Acetonitrile is a common choice. Ensure the mixture is adequately vortexed and centrifuged at a sufficient speed and duration.[1][2] | |
| Suboptimal Solid-Phase Extraction (SPE) conditions: The chosen SPE sorbent may not be appropriate for this compound, or the loading, washing, and elution steps may be inefficient. | - Sorbent Selection: Use a sorbent with a suitable retention mechanism for this compound. - pH Adjustment: Ensure the pH of the sample and solvents is optimized for the retention and elution of this compound. - Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak for complete recovery. Test different solvent compositions and strengths.[3][4][5][6] - Flow Rate: A high flow rate during sample loading can prevent efficient binding of this compound to the sorbent.[5][7] | |
| Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent, pH, or mixing technique may be suboptimal. | - Solvent Selection: Use a solvent in which this compound has high solubility and is immiscible with the aqueous phase. Diethyl ether has been used successfully.[8] - pH Adjustment: Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form, facilitating its transfer to the organic phase.[9] - Mixing: Ensure thorough mixing of the two phases to maximize the surface area for extraction. However, overly vigorous shaking can lead to emulsions.[10] | |
| Emulsion Formation during LLE | Presence of endogenous emulsifying agents: Lipids and proteins in the tissue homogenate can act as surfactants, stabilizing emulsions.[10] | - Gentle Mixing: Use gentle inversion or rocking instead of vigorous shaking.[10] - "Salting out": Add a saturated salt solution (e.g., NaCl) to the aqueous phase to increase its polarity and break the emulsion.[10] - Centrifugation: Centrifuge the sample at a moderate speed to help separate the layers. - Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.[10] |
| High Matrix Effects in LC-MS Analysis | Co-elution of endogenous matrix components: Lipids, phospholipids, and other molecules from the tissue can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[11][12][13] | - Optimize Sample Cleanup: Improve the efficiency of the protein precipitation and/or SPE steps to remove more interfering compounds. - Chromatographic Separation: Modify the liquid chromatography (LC) method to better separate this compound from co-eluting matrix components. This can include using a different column, mobile phase, or gradient profile.[13] - Change Ionization Source: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI).[11][12] - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. |
| Poor Reproducibility | Inconsistent sample preparation: Variations in homogenization, incubation times, solvent volumes, or pipetting can lead to inconsistent results. | - Standardize Protocols: Ensure all steps of the protocol are clearly defined and followed consistently for all samples. - Use of Internal Standard: Incorporate an internal standard early in the sample preparation process to account for variability in extraction efficiency. |
Frequently Asked Questions (FAQs)
Sample Preparation & Homogenization
Q1: What is the best way to homogenize tough or fibrous tissue samples?
A1: For challenging tissue types, a combination of enzymatic digestion and mechanical disruption is recommended.[1][2] Enzymatic digestion, for instance with collagenase, helps to break down the extracellular matrix.[1][2] This can be followed by mechanical homogenization using methods like bead beating or sonication to ensure complete cell lysis and release of the analyte.
Q2: Can I use frozen tissue samples?
A2: Yes, frozen tissue samples are commonly used. It is important to ensure that the tissue is completely thawed and homogenized before proceeding with the extraction. The freeze-thaw cycle can sometimes aid in cell lysis.
Extraction Techniques
Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?
A3: SPE is often preferred for its higher selectivity, cleaner extracts, and potential for automation, which can lead to better reproducibility.[3] LLE is a simpler and often cheaper technique but can be more labor-intensive and prone to issues like emulsion formation, especially with fatty tissues.[8][10] The choice will depend on the complexity of the tissue matrix, the required level of cleanliness of the final extract, and the available equipment.
Q4: How can I optimize the pH for my extraction?
A4: The optimal pH depends on the pKa of this compound. For LLE, the pH of the aqueous phase should be adjusted to a level where this compound is in its neutral, non-ionized form, which will maximize its partitioning into the organic solvent.[9] For SPE, the pH of the sample load and wash solutions should be optimized to ensure retention on the sorbent, while the elution solvent's pH may need to be adjusted to facilitate its release.
Troubleshooting
Q5: My recovery is still low after trying the recommended solutions. What else can I do?
A5: If you are still experiencing low recovery, consider the following:
-
Analyte Stability: Ensure that this compound is not degrading during any of the extraction steps. This can be influenced by factors like temperature, pH, and exposure to light.
-
Complete Elution in SPE: You may need to increase the volume or the strength of your elution solvent in SPE to ensure all the bound this compound is recovered from the cartridge.[3][4]
-
Multiple Extractions in LLE: Performing the LLE step two or three times with fresh organic solvent and combining the organic extracts can improve recovery.
Q6: I am seeing a lot of interfering peaks in my chromatogram. How can I get a cleaner extract?
A6: To obtain a cleaner extract:
-
Optimize the Wash Step in SPE: Use a wash solvent that is strong enough to remove interfering compounds but not so strong that it elutes the this compound. You might need to test different solvent compositions.[3][4]
-
Back-Extraction in LLE: After the initial LLE, you can perform a back-extraction. This involves extracting the this compound from the organic phase into a fresh aqueous phase at a pH where it is ionized. Then, the pH of this new aqueous phase is adjusted back to make the this compound neutral again, and it is re-extracted into a fresh organic phase. This can significantly clean up the sample.
-
Use a More Selective SPE Sorbent: Consider using a mixed-mode or ion-exchange SPE sorbent for more targeted cleanup.
Quantitative Data Summary
The following table summarizes recovery data for this compound and its metabolites from various studies.
| Analyte | Tissue/Matrix | Extraction Method | Average Recovery (%) | Reference |
| This compound | Liver | Enzymatic Digestion, Protein Precipitation, SPE | Not explicitly stated, but method was validated for precision and bias. | [1][2] |
| This compound | Bone Marrow | Liquid-Liquid Extraction (LLE) | Not explicitly stated, but method showed good precision and bias (< 4.6%). | [8][14] |
| This compound Metabolites | Urine | Solid-Phase Extraction (SPE) | 59-84% | [15] |
Experimental Protocols
Protocol 1: Enzymatic Digestion followed by Protein Precipitation and Solid-Phase Extraction (SPE) from Liver Tissue
This protocol is adapted from a method used for the determination of this compound and its metabolites in liver samples.[1][2]
-
Tissue Homogenization:
-
Weigh approximately 500 mg of liver tissue.
-
Add a suitable buffer and collagenase enzyme.
-
Incubate at an optimized temperature (e.g., 37°C) with agitation to allow for enzymatic digestion of the tissue matrix.
-
-
Protein Precipitation:
-
To the digested tissue homogenate, add a cold protein precipitation solvent, such as acetonitrile, in a 3:1 ratio (solvent:homogenate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water or a suitable buffer.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent or an acidic buffer to remove polar interferences. Follow with a wash using a stronger organic solvent (e.g., methanol) to remove less polar interferences.
-
Elution: Elute the this compound and its metabolites using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Bone Marrow
This protocol is based on a method developed for the analysis of this compound in porcine bone marrow.[8][14]
-
Sample Preparation:
-
Homogenize the bone marrow sample in a suitable buffer.
-
-
pH Adjustment:
-
Adjust the pH of the homogenate to an alkaline value (e.g., pH 9-10) using a suitable base (e.g., sodium hydroxide) to ensure this compound is in its non-ionized form.
-
-
Liquid-Liquid Extraction:
-
Add an appropriate volume of an immiscible organic solvent (e.g., diethyl ether or a mixture of chloroform and isopropanol).
-
Mix the sample gently by inversion or rocking for 10-15 minutes to allow for partitioning of the this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Carefully transfer the organic layer to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for analysis.
-
Visualizations
Caption: Experimental workflow for this compound extraction from tissue samples.
Caption: Logical troubleshooting flow for low this compound recovery.
References
- 1. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. youtube.com [youtube.com]
- 5. specartridge.com [specartridge.com]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. eijppr.com [eijppr.com]
- 14. Postmortem analysis of this compound and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Minimizing degradation of Famprofazone during sample preparation
Welcome to the technical support center for Famprofazone analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize the degradation of this compound during sample preparation and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
Based on the chemical structure of this compound, which features a pyrazolone core and a tertiary amine side chain, the primary factors promoting degradation during sample preparation are:
-
pH Extremes: As a basic compound, this compound's stability can be compromised under strong acidic or alkaline conditions, which can catalyze hydrolysis of the pyrazolone ring or other susceptible bonds.
-
Oxidation: The pyrazolone ring, particularly the N-N bond, can be susceptible to oxidative cleavage.[1] The presence of oxidizing agents, dissolved oxygen, or exposure to metal ions can accelerate this process.
-
Photodegradation: Pyrazolone-containing compounds, such as Antipyrine, are known to be sensitive to UV light.[2] Exposure of samples or solutions to direct sunlight or certain artificial lighting can lead to the formation of degradation products.[2][3]
Q2: How does pH affect the stability and extraction efficiency of this compound?
The pH of the sample and extraction solvents is the most critical parameter to control. It influences both the chemical stability and the physical behavior of the molecule during extraction. This compound is a basic drug, meaning it becomes positively charged (ionized) at low pH and is neutral (non-ionized) at high pH. This property is key to optimizing its extraction.
For maximum recovery and stability, the pH should be adjusted according to the chosen extraction technique.
Data Presentation: Recommended pH Conditions for this compound Extraction
The following table summarizes the recommended pH adjustments for common extraction methods to ensure this compound is in the optimal form for retention and elution, thereby maximizing recovery.
| Extraction Technique | Step | Recommended pH | Rationale |
| Reversed-Phase SPE | Sample Loading | > 9.0 | To ensure this compound is in its neutral, non-ionized form, maximizing retention on the non-polar sorbent.[4] |
| Elution | < 3.0 | To ionize this compound to its positively charged form, disrupting hydrophobic interactions and facilitating elution with organic solvent. | |
| Mixed-Mode Cation Exchange SPE | Sample Loading | < 5.0 | To ensure this compound is positively charged, allowing strong retention via ion exchange with the sorbent. |
| Elution | > 9.0 (in elution solvent) | To neutralize this compound, breaking the ionic bond with the sorbent and allowing for elution. | |
| Liquid-Liquid Extraction (LLE) | Extraction into Organic Solvent | > 9.0 | To keep this compound in its neutral form, which is more soluble in common organic extraction solvents like ethyl acetate or methyl tert-butyl ether. |
| Back-Extraction into Aqueous Acid | < 3.0 | To ionize this compound, making it soluble in the aqueous acidic phase and separating it from neutral interferences. |
Q3: What are the best practices for preparing and storing this compound stock solutions and processed samples?
To maintain the integrity of your standards and samples, adhere to the following storage and handling guidelines:
-
Temperature Control: Store stock solutions and biological samples at low temperatures. For short-term storage (up to 24 hours), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or, preferably, -80°C.[5] Always keep samples on ice or in a cooling rack during processing steps.[6]
-
Protection from Light: Prepare and store all solutions and samples in amber glass vials or tubes to protect them from light and prevent photodegradation.[7] If amberware is not available, wrap containers in aluminum foil.
-
Solvent Selection: Prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile. For working solutions, use a diluent that is compatible with the initial mobile phase of your analytical method to prevent peak distortion.[8]
-
Inert Atmosphere: If oxidative degradation is suspected (e.g., when observing multiple unknown peaks), consider purging solutions with an inert gas like nitrogen or argon before sealing the container.
Troubleshooting Guides
Guide 1: Investigating Low or Inconsistent Recovery of this compound
Low recovery is a common issue that can often be resolved by systematically investigating the sample preparation workflow.[9][10] Use the following guide and the accompanying workflow diagram to diagnose the problem.
-
Issue: My this compound recovery is significantly below 85% or is highly variable between replicates.
-
Verify pH at Each Step: Is the pH of your sample correctly adjusted before loading onto the SPE cartridge or performing LLE? Is your elution solvent's pH appropriate to release the analyte? Use a calibrated pH meter to check all aqueous phases. An incorrect pH is the most common cause of poor recovery for ionizable drugs.[4][11]
-
Assess Your Wash Solvent: Is the analyte being lost during the wash step? Collect the wash eluate and analyze it for the presence of this compound. If found, your wash solvent is too strong. Reduce the percentage of organic solvent in the wash solution.[12]
-
Optimize Elution: Is the analyte being retained on the sorbent? If recovery is still low after checking the wash step, the analyte may not be eluting completely. Increase the volume of the elution solvent or use a stronger (less polar) solvent. Ensure the pH is appropriate to release the analyte from the sorbent.[9]
-
Check for Non-Specific Binding: this compound may adsorb to the surface of certain plastics or glassware. Try preparing a sample in a silanized glass tube and compare the recovery to one prepared in a polypropylene tube. If recovery improves, non-specific binding is the likely cause.[4] Using low-binding labware can mitigate this issue.
-
Investigate Degradation: If recovery issues persist and you observe unfamiliar peaks in your chromatogram, the analyte may be degrading. Proceed to Guide 2 .
-
Mandatory Visualization: Troubleshooting Workflow for Low this compound Recovery
Caption: A step-by-step workflow for diagnosing low recovery.
Guide 2: Addressing the Appearance of Extraneous Peaks
-
Issue: My chromatogram shows unknown peaks that are not present in my freshly prepared standard.
This often indicates that this compound is degrading into one or more new chemical entities. The pyrazolone structure is susceptible to specific types of chemical reactions.
-
Suspect Photodegradation: Have the samples been exposed to direct light for an extended period?
-
Action: Repeat the preparation process with one sample fully protected from light (e.g., wrapped in foil) and compare it to a sample handled under normal lab lighting. If the extraneous peaks are reduced or absent in the protected sample, photodegradation is the cause. Ensure all future work is done with minimal light exposure.[2]
-
-
Suspect Oxidation: Oxidative degradation can occur from dissolved oxygen in solvents or from contact with reactive surfaces. This may be more common in aqueous solutions at neutral or basic pH.
-
Action: Prepare samples using freshly opened, high-purity solvents. If possible, de-gas aqueous solutions by sparging with nitrogen. Work quickly and keep samples cold to slow the reaction rate.[3] Adding a small amount of an antioxidant (e.g., ascorbic acid or BHT), if compatible with your analysis, can also be a diagnostic tool.
-
-
Suspect Hydrolysis: While less common for the pyrazolone ring under typical sample prep conditions, hydrolysis can be catalyzed by strong acids or bases, especially at elevated temperatures.
-
Action: Ensure the pH of your sample is maintained within a moderate range (e.g., 4-8) unless required for an extraction step. Avoid any prolonged exposure to harsh pH conditions, especially if heating is involved.
-
-
Mandatory Visualization: Factors Influencing this compound Stability
Caption: Key factors affecting stability and their solutions.
Experimental Protocols
Protocol 1: Recommended General Procedure for SPE of this compound from Human Plasma
This protocol is a general guideline based on best practices for basic drugs and should be optimized and validated for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples in a water bath at room temperature, then place them on ice.
-
To 1 mL of plasma, add an appropriate volume of internal standard.
-
Vortex briefly, then add 1 mL of 100 mM ammonium carbonate buffer (pH ~9.5) to raise the sample pH. Vortex again.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube for loading.
-
-
SPE Cartridge Conditioning (Reversed-Phase C18, e.g., 100 mg, 3 mL):
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of purified water.
-
Equilibrate the cartridge with 1 mL of 100 mM ammonium carbonate buffer (pH ~9.5). Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of purified water to remove salts.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences. Note: If analyte loss is observed, reduce methanol percentage.
-
-
Elution:
-
Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove excess wash solvent.
-
Elute this compound with 1 mL of methanol containing 2% formic acid. The acid ensures the analyte is ionized for efficient release. Collect the eluate.
-
A second elution with an additional 1 mL may improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS or HPLC analysis. Vortex to ensure complete dissolution.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of antipyrine by UV, UV/H₂O₂ and UV/PS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. welchlab.com [welchlab.com]
- 11. specartridge.com [specartridge.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
Technical Support Center: Method Refinement for the Chiral Separation of Famprofazone Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of famprofazone metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary chiral metabolites of this compound?
A1: this compound undergoes stereoselective metabolism in humans to produce several chiral metabolites. The major metabolites that require chiral separation are methamphetamine and amphetamine.[1][2] Other metabolites that may be present in minor amounts include (+,-)-ephedrine, (+,-)-pseudoephedrine, (+,-)-norephedrine, and (+,-)-norpseudoephedrine, as well as their p-hydroxylated derivatives.[1] this compound is metabolized to both d- and l-enantiomers of methamphetamine and amphetamine.[3]
Q2: What are the common analytical techniques for the chiral separation of this compound metabolites?
A2: The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4] Chiral separation can be achieved through two main approaches:
-
Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[1]
-
Direct Method: This uses a chiral stationary phase (CSP) in the chromatographic column to directly separate the enantiomers.
Q3: Which chiral derivatizing agents are suitable for the indirect analysis of this compound metabolites?
A3: Several chiral derivatizing agents can be used, including:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This is a cost-effective reagent for the derivatization of primary and secondary amines like amphetamine and methamphetamine.[3][5][6][7][8]
-
N-trifluoroacetyl-l-prolyl chloride (TPC): This is another effective agent for creating diastereomers of amphetamine-like compounds for GC-MS analysis.[1]
-
(R)-(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride (MTPCl): This reagent is also used for the chiral derivatization of amphetamines.
Q4: What types of chiral stationary phases (CSPs) are effective for the direct analysis of this compound metabolites?
A4: For direct chiral separation using HPLC, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used.
-
Polysaccharide-based columns (e.g., Lux i-amylose-1): These are effective for the enantiomeric separation of ephedrine and pseudoephedrine.[9][10]
-
Macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC® V2): These vancomycin-based columns are robust and provide good resolution for amphetamine and methamphetamine enantiomers, and are highly compatible with mass spectrometry.[11]
-
Cyclodextrin-based columns: These can also be used for the separation of amphetamine analogues without derivatization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chiral separation of this compound metabolites.
Issue 1: Poor or No Chiral Resolution
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) Selection | Ensure the chosen CSP is suitable for the target analytes. For direct separation of amphetamines, consider a vancomycin-based CSP. For ephedrine and pseudoephedrine, a polysaccharide-based CSP may be more effective.[9][11] |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For polysaccharide columns in normal phase mode, the type of organic modifier can dramatically influence separation.[9][10] For reversed-phase on a vancomycin-based CSP, adjusting the concentration of acetic acid and ammonium hydroxide in methanol:water can improve resolution.[11] |
| Suboptimal Temperature | Temperature can affect selectivity. For some chiral columns, operating at a lower temperature (e.g., 20 °C) can improve resolution for methamphetamine and amphetamine enantiomers.[12] |
| Inefficient Derivatization (Indirect Method) | Ensure complete derivatization. Optimize the reaction conditions, including reagent concentration, temperature, and incubation time. For Marfey's reagent, heating at 45°C for 1 hour is a common protocol.[3][6] |
Issue 2: Peak Tailing or Broadening
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong, compatible solvent to remove strongly adsorbed compounds. For immobilized columns, THF or DMF can be used, while for coated columns, 2-propanol is often a good choice. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the column to the detector to reduce extra-column broadening, especially with high-efficiency columns.[12] |
| Inappropriate pH of Mobile Phase | For ionizable analytes like amphetamines, the pH of the mobile phase can significantly impact peak shape. Adjust the pH to ensure the analyte is in a single ionic form. |
Issue 3: High Backpressure
| Possible Cause | Troubleshooting Step |
| Blocked Inlet Frit | Reverse the flow direction through the column at a low flow rate to try and dislodge any particulate matter. If this fails, the frit may need to be replaced. |
| Sample Precipitation | Ensure the sample is fully dissolved in the mobile phase. If the sample is dissolved in a stronger solvent than the mobile phase, it may precipitate on the column. |
| Column Degradation | If the silica support of the column has been damaged by aggressive mobile phase conditions (e.g., high pH), the column may be irreversibly damaged. |
Quantitative Data Summary
The following tables summarize quantitative data from various methods for the chiral separation of key this compound metabolites.
Table 1: LC-MS/MS Method Performance for Chiral Separation of Methamphetamine and Amphetamine
| Parameter | Methamphetamine Enantiomers | Amphetamine Enantiomers | Reference |
| Linearity Range | 1-500 µg/L | 1-500 µg/L | [3][6] |
| Imprecision | ≤11.3% | ≤11.3% | [3][6] |
| Accuracy | 85.3-108% | 85.3-108% | [3][6] |
| Extraction Efficiency | 67.4-117% | 67.4-117% | [3][6] |
| Limit of Quantitation (LOQ) | 1 ng/mL (in urine) | 4 ng/mL (in urine) | [13] |
Table 2: GC-MS Method Performance for Chiral Separation of Amphetamine
| Parameter | Value | Reference |
| Resolution Factor (Rs) | 1.69 | [14][15] |
| Linearity Range | 0.004 to 3 µg/g (in whole blood) | |
| Accuracy | 91-115% | |
| Repeatability (RSD) | ≤15% |
Experimental Protocols
Protocol 1: Chiral Separation of Methamphetamine and Amphetamine using LC-MS/MS with Marfey's Reagent
This protocol is adapted from a method for the analysis of plasma and oral fluid.[3][6]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of plasma, add racemic d11-methamphetamine and d11-amphetamine internal standards.
-
Perform protein precipitation.
-
Centrifuge the samples and load the supernatant onto a pre-conditioned polymeric strong cation exchange SPE column.
-
Wash the column.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in water.
2. Derivatization
-
To the reconstituted sample, add 20 µL of 1M NaHCO₃.
-
Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone.
-
Vortex for 2 minutes and heat at 45°C for 1 hour.
-
Cool to room temperature and add 40 µL of 1M HCl.
-
Evaporate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Conditions
-
Column: Phenomenex® Kinetex® 2.6 µm C18
-
Mobile Phase: Isocratic, methanol:water (60:40)
-
Detection: ESI negative mode on a triple quadrupole mass spectrometer.
Protocol 2: Direct Chiral Separation of Methamphetamine and Amphetamine using LC-MS
This protocol is based on a method using a vancomycin-based chiral stationary phase.[12]
1. Sample Preparation
-
Sample preparation can be performed using liquid-liquid extraction or solid phase extraction (as described in Protocol 1).
2. LC-MS Conditions
-
Column: Agilent InfinityLab Poroshell 120 Chiral-V 2.1 × 150 mm, 2.7 µm
-
Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 20 °C
-
Detection: Mass spectrometer
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for chiral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. sciex.com [sciex.com]
- 14. jksus.org [jksus.org]
- 15. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
Addressing poor chromatographic peak shape in Famprofazone analysis
Welcome to the technical support center for Famprofazone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during chromatographic analysis of this compound, with a specific focus on achieving optimal peak shape.
Troubleshooting Guide: Poor Chromatographic Peak Shape
Poor peak shape in the analysis of this compound, a basic compound, is a common issue that can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to diagnosing and resolving these problems.
Question 1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is the most frequent peak shape problem for basic compounds like this compound, often appearing as an asymmetrical peak with a drawn-out trailing edge. This is primarily due to secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Solutions for Peak Tailing:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Adjust mobile phase pH. This compound has a predicted pKa of 9.1.[1] To minimize interactions with acidic silanols, the mobile phase pH should be lowered to protonate the silanol groups. A pH of 2-3 is generally effective. | Prepare the aqueous component of the mobile phase with 0.1% formic acid or phosphoric acid to achieve a pH in the range of 2-3. |
| Inadequate Buffering | Use a suitable buffer in the mobile phase to maintain a consistent low pH. | Prepare a 10-25 mM phosphate or acetate buffer and adjust the pH to the desired value (e.g., 2.5) using the corresponding acid. |
| Inappropriate Column Chemistry | Use an end-capped or a base-deactivated column. These columns have fewer free silanol groups, reducing the sites for secondary interactions. | Select a high-purity silica-based C18 or C8 column that is specified as "end-capped" or "base-deactivated" by the manufacturer. |
| Column Overload | The injection of too much sample can lead to peak tailing. | Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, reduce the sample concentration or the injection volume. |
| Strong Analyte-Silanol Interaction | Add a competing base to the mobile phase. This additive will interact with the active silanol sites, masking them from the analyte. | Add a small concentration of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). Note that TEA can be difficult to remove from the column and may alter its selectivity permanently. |
Question 2: My this compound peak is fronting. What could be the reason and how do I resolve it?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing for basic compounds but can still occur.
Common Causes and Solutions for Peak Fronting:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sample Overload | Injecting a highly concentrated sample can lead to fronting. | Dilute the sample and re-inject. If the peak shape becomes more symmetrical, the original sample was overloaded. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the initial mobile phase composition or a weaker solvent. For a reversed-phase method, if the initial mobile phase is 80% water/20% acetonitrile, avoid dissolving the sample in 100% acetonitrile. |
| Column Collapse/Void | A physical deformation at the head of the column can lead to poor peak shape. | Reverse flush the column (if the manufacturer's instructions permit) to remove any particulate matter that may be causing a blockage. If the problem persists, the column may need to be replaced. |
Question 3: I am observing broad peaks for this compound. What are the possible causes and solutions?
Broad peaks can lead to poor resolution and reduced sensitivity.
Troubleshooting Broad Peaks:
Caption: Troubleshooting workflow for broad this compound peaks.
Detailed Solutions for Broad Peaks:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Extra-Column Volume | Minimize the volume of the system outside of the column. | Use tubing with a smaller internal diameter (e.g., 0.12 mm) and ensure the shortest possible connections between the injector, column, and detector. |
| Low Column Temperature | Operating at higher temperatures can improve mass transfer and reduce peak broadening. | Use a column oven and set the temperature to 30-40 °C. Ensure the temperature is stable throughout the analysis. |
| Column Contamination or Age | Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks. | Flush the column with a strong solvent. If this does not improve the peak shape, replace the column. |
| Slow Detector Response | The detector settings may not be appropriate for the peak width. | If adjustable, decrease the detector time constant or increase the data acquisition rate. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for method development?
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone series.[2][3][4] Key properties to consider are:
-
Basicity: It is a basic compound with a predicted pKa of 9.1.[1] This is the most critical factor for addressing peak tailing in reversed-phase HPLC.
-
Solubility: It is soluble in DMSO.[2] When preparing stock solutions, ensure compatibility with the mobile phase.
-
Molecular Weight: Approximately 377.53 g/mol .[4]
Q2: Which type of HPLC column is best suited for this compound analysis?
For good peak shape, especially when using low pH mobile phases, a modern, high-purity, end-capped C18 or C8 column is recommended. These columns have minimal residual silanol activity, which is the primary cause of peak tailing for basic compounds like this compound.
Q3: What mobile phase composition is recommended for good peak shape?
A typical starting point for a reversed-phase method would be a gradient elution with:
-
Aqueous Phase (A): Water with an acidic modifier to lower the pH to 2-3. 0.1% formic acid is a common choice and is MS-friendly. A buffer (e.g., 10-25 mM phosphate or acetate) at this pH will provide better pH stability.
-
Organic Phase (B): Acetonitrile or methanol.
The gradient can be optimized to achieve the desired retention time and resolution.
Q4: Are there any specific sample preparation techniques I should use for this compound to improve peak shape?
While complex sample matrices can contribute to peak shape issues, the primary focus for this compound should be on the chromatographic conditions. However, ensuring a clean sample is always beneficial. For complex matrices like biological fluids, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interferences.[5][6][7] Always ensure the final sample solvent is compatible with the initial mobile phase.
Q5: Can I use Gas Chromatography (GC) for this compound analysis, and what are the considerations for peak shape?
Yes, GC-MS is a common method for the analysis of this compound and its metabolites.[1][5][6] However, due to its low volatility, derivatization is often required to improve its chromatographic properties and peak shape. Common derivatizing agents include N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA).[5][6] Poor peak shape in GC can be caused by issues such as active sites in the inlet liner or column, or improper derivatization. Using a deactivated liner and ensuring complete derivatization are crucial for obtaining sharp, symmetrical peaks.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. ajpaonline.com [ajpaonline.com]
Technical Support Center: Differentiating Famprofazone Metabolites from Illicit Amphetamine Use
This guide provides researchers, scientists, and drug development professionals with detailed strategies, experimental protocols, and troubleshooting advice for distinguishing between amphetamine and methamphetamine originating from the metabolism of Famprofazone and those from illicit use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in drug testing?
A1: this compound is an analgesic and antipyretic drug found in some non-prescription medications, such as Gewodin®.[1][2][3] The primary concern in toxicology and forensic science is that this compound is extensively metabolized in the human body to produce methamphetamine and its metabolite, amphetamine.[4][5] This metabolic process can lead to positive results in standard amphetamine drug tests, making it difficult to distinguish legitimate therapeutic use from illicit substance abuse without further specialized analysis.[1][6]
Q2: What are the major metabolites of this compound detected in urine?
A2: The major metabolite of this compound is methamphetamine, which can account for approximately 15% of the initial dose.[5] Methamphetamine is further metabolized to amphetamine.[5] Other minor metabolites that have been identified include p-hydroxydesmethylthis compound, amphetamine, norephedrine, norpseudoephedrine, ephedrine, pseudoephedrine, p-hydroxyamphetamine, and p-hydroxymethamphetamine.[5][7] The parent drug, this compound, is often found in only trace amounts or not at all in urine samples.[4][5]
Q3: What is the primary strategy to differentiate this compound use from illicit methamphetamine use?
A3: The most definitive strategy is chiral analysis to determine the enantiomeric composition (the ratio of d- and l-isomers) of the detected methamphetamine and amphetamine.[2][8] Illicitly synthesized methamphetamine is typically the more potent S-(+)- or d-enantiomer, or a racemic mixture (equal parts d- and l-).[8] In contrast, the metabolism of this compound produces both d- and l-enantiomers of methamphetamine and amphetamine, with a characteristic and predictable pattern where the l-methamphetamine concentration is significantly higher than the d-methamphetamine concentration.[2][6][9] Studies show that after this compound administration, the proportion of l-methamphetamine can be approximately 70% or higher and increases over time.[2][10]
Q4: Can urinary concentration levels of methamphetamine help in the differentiation?
A4: While concentration levels provide context, they are not definitive on their own. After therapeutic doses of this compound (e.g., 25-50 mg), urinary methamphetamine concentrations can be very high, ranging from 615 to over 14,000 ng/mL, which is well above the typical cut-off levels for a positive drug test.[1][2][3][10] These concentrations can overlap with those seen in cases of illicit use, making concentration alone an unreliable differentiator.[11] However, a very high ratio of methamphetamine to amphetamine (approx. 6:1) has been observed in some this compound users.[6]
Troubleshooting Guides
Problem: A urine sample is positive for methamphetamine and amphetamine by initial screen and confirmation. The donor claims to have taken this compound. What is the next step?
Solution:
-
Proceed to Chiral Analysis: Do not report the result as positive for illicit use based on standard confirmation alone. The critical next step is to perform a chiral separation of the methamphetamine and amphetamine enantiomers.[2][12]
-
Analyze the Enantiomeric Ratio:
-
Consistent with this compound: If the analysis reveals the presence of both d- and l-methamphetamine with the l-enantiomer being predominant (typically >70%), this finding is consistent with this compound metabolism.[2][10] The average amount of the (-)-methamphetamine (l-isomer) excreted has been found to be threefold that of the (+)-isomer (d-isomer).[9]
-
Suggestive of Illicit Use: If the sample contains exclusively or predominantly d-methamphetamine, it is indicative of illicit use.[8]
-
-
Search for Minor Metabolites (Optional): If analytical standards are available, testing for unique this compound metabolites like p-hydroxydesmethylthis compound can provide additional evidence, but these standards are not commercially available.[7]
Problem: My chiral separation by GC-MS is providing poor resolution or suggests racemization.
Solution:
-
Check the Chiral Derivatizing Agent: When using an indirect method with a chiral derivatizing agent like N-trifluoroacetyl-l-prolyl chloride (TPC), ensure its purity.[8][12] Impurities in the TPC reagent can lead to inaccurate enantiomeric ratios.[12] Consider using a fresh batch or a different supplier.
-
Optimize Derivatization Conditions: The derivatization reaction (time, temperature) is critical. For TPC derivatization, ensure conditions are optimized to drive the reaction to completion without causing degradation or racemization. Incomplete derivatization can lead to skewed results.
-
Consider an Alternative Method: Traditional GC-MS methods with TPC derivatization have shown a potential bias and can cause racemization, which is not observed with direct analysis methods.[12] If problems persist, switching to a direct chiral separation method using a chiral stationary phase (CSP) column with LC-MS/MS is recommended.[12][13] CSP-LC-MS/MS has proven to be more reliable for this application.[12]
Problem: I am observing significant matrix effects in my LC-MS/MS analysis, impacting quantification.
Solution:
-
Improve Sample Preparation: Matrix effects often stem from co-eluting endogenous components from the urine matrix. Enhance your sample preparation protocol. This can include:
-
Use Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use deuterated internal standards for each analyte, including each enantiomer if possible (e.g., methamphetamine-d11, amphetamine-d6).[2][3] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column to improve the separation of your analytes from the interfering matrix components.
Quantitative Data Summary
The following tables summarize urinary concentration data for methamphetamine and amphetamine following controlled oral administration of this compound.
Table 1: Peak Urinary Concentrations After this compound Administration
| Study Dose | Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) |
|---|---|---|---|
| 50 mg this compound[2][3] | Methamphetamine | 615 - 7,361 | 3 - 7 |
| 50 mg this compound[2][3] | Amphetamine | 148 - 2,271 | 3 - 7 |
| Multiple Doses[1] | Methamphetamine | 5,327 - 14,155 | 12 - 49 |
| Multiple Doses[1] | Amphetamine | 833 - 3,555 | 12 - 49 |
Table 2: Detection Window After Last this compound Dose
| Study Dose | Analyte | Last Detection Time (LOD ≥ 5 ng/mL) |
|---|---|---|
| Multiple Doses[1] | Methamphetamine | Up to 159 hours |
| Multiple Doses[1] | Amphetamine | Up to 153 hours |
| 50 mg this compound[2][3] | Methamphetamine | Up to 143 hours |
| 50 mg this compound[2][3] | Amphetamine | Up to 121 hours |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its primary active metabolites.
Experimental Workflow for Sample Analysis
Caption: Workflow from initial screening to definitive chiral confirmation.
Decision Logic for Result Interpretation
Caption: Decision tree for interpreting methamphetamine-positive results.
Experimental Protocols
Protocol 1: Chiral Analysis by GC-MS after Derivatization
This protocol outlines the indirect chiral separation of methamphetamine and amphetamine enantiomers using N-trifluoroacetyl-l-prolyl chloride (TPC) as the derivatizing agent.[2][8][10]
1. Sample Preparation (LLE)
-
To 1 mL of urine, add deuterated internal standards (methamphetamine-d11 and amphetamine-d6).[2]
-
Add 1 mL of phosphate buffer (pH 9.0) and vortex.
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride), vortex for 5 minutes, and centrifuge for 10 minutes at 3000 rpm.
-
Transfer the organic layer to a clean tube.
-
Add 100 µL of 0.1 M HCl to the organic extract, vortex, and centrifuge.
-
Discard the organic layer and transfer the acidic aqueous layer to a new tube for derivatization.
2. Derivatization
-
Evaporate the acidic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Add 50 µL of a TPC solution (1% in ethyl acetate).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate to dryness.
-
Reconstitute the final residue in 50 µL of ethyl acetate for injection.
3. GC-MS Instrumentation and Conditions
-
GC System: Agilent GC system (or equivalent) with a mass selective detector (MSD).
-
Column: Standard achiral column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1-2 µL, splitless mode.
-
Oven Program: Initial temp 100°C, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
MSD: Operate in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor:
4. Data Analysis
-
Integrate the peak areas for the d- and l-diastereomers of both amphetamine and methamphetamine.
-
Calculate the percentage of each enantiomer: (% l-isomer) = [Area(l-isomer) / (Area(l-isomer) + Area(d-isomer))] * 100.
-
A result showing a significantly higher percentage of the l-isomer for methamphetamine is indicative of this compound use.[10]
Protocol 2: Chiral Analysis by LC-MS/MS using a CSP Column
This protocol outlines the direct chiral separation of methamphetamine enantiomers, which is often considered more robust than indirect methods.[12][13]
1. Sample Preparation (SPE)
-
To 1 mL of urine, add deuterated internal standards.
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water and buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by an acidic buffer, and then methanol.
-
Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Chiral Stationary Phase (CSP) column, such as an Astec CHIROBIOTIC V2.
-
Mobile Phase: Polar ionic mode, e.g., Methanol:Water (95:5) with 0.1% acetic acid and 0.02% ammonium hydroxide.
-
Flow Rate: 0.5 mL/min.
-
MS/MS: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Example):
-
Methamphetamine: Q1: 150.1 -> Q3: 119.1 (quantifier), Q1: 150.1 -> Q3: 91.1 (qualifier)
-
Amphetamine: Q1: 136.1 -> Q3: 119.1 (quantifier), Q1: 136.1 -> Q3: 91.1 (qualifier)
-
3. Data Analysis
-
The CSP column will chromatographically separate the d- and l-enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric percentages as described in the GC-MS protocol. The interpretation remains the same.
References
- 1. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Metabolic profile of amphetamine and methamphetamine following administration of the drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and urinary concentrations of methamphetamine after oral administration of this compound to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of methamphetamine enantiomer composition in human hair by non-chiral liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Postmortem analysis of this compound and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing ion suppression for Famprofazone in electrospray ionization MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression when analyzing Famprofazone using electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the analyte's signal intensity, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification. In complex biological matrices such as plasma, urine, or tissue homogenates, endogenous components like salts, phospholipids, and proteins are common causes of ion suppression in ESI-MS. Given that this compound is often analyzed in such matrices, understanding and mitigating ion suppression is critical for developing robust and reliable analytical methods.
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to assess ion suppression is a post-column infusion experiment. In this setup, a constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank matrix sample (that does not contain this compound) is then injected onto the column. A dip in the baseline signal of this compound at the retention time of co-eluting matrix components indicates ion suppression.
Q3: What are the primary strategies to reduce ion suppression for this compound?
A3: The most effective strategies to combat ion suppression for this compound analysis fall into three main categories:
-
Sample Preparation: Implementing a thorough sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before the sample is introduced to the LC-MS system.[1]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase.
-
Instrumental Parameters: Modifying ESI source parameters, such as spray voltage, gas flows, and temperature, can sometimes help to minimize ion suppression. Additionally, switching to a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression than ESI, can be a viable option.[2]
Q4: Is the use of an internal standard recommended for this compound analysis?
A4: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is highly recommended. A SIL internal standard co-elutes with this compound and experiences similar ion suppression effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound signal intensity | Ion suppression from matrix components. | - Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE). - Optimize chromatographic conditions to separate this compound from interfering peaks. - Dilute the sample to reduce the concentration of matrix components. |
| Poor reproducibility of results | Inconsistent ion suppression across different samples. | - Use a stable isotope-labeled internal standard to compensate for variability. - Ensure the sample preparation protocol is followed consistently. |
| Non-linear calibration curve | Saturation of the ESI process or significant ion suppression at higher concentrations. | - Extend the linear range by preparing calibration standards in a matrix that matches the samples (matrix-matched calibration). - Dilute samples to fall within the linear range of the calibration curve. |
| Signal drops during a sequence of injections | Contamination of the ion source by non-volatile matrix components. | - Implement a divert valve to direct the flow to waste during the elution of highly concentrated matrix components. - Perform regular cleaning and maintenance of the mass spectrometer's ion source. |
Quantitative Data on Matrix Effect
While the full text of a specific study detailing the exact percentage of ion suppression for this compound was not publicly available, a validated method for its quantification in liver samples by de Souza Santos et al. (2022) highlights the importance of evaluating the matrix effect.[1] The following table provides a template for the type of quantitative data that should be generated during method validation to assess ion suppression.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Matrix Factor (MF) | User-generated data | User-generated data | User-generated data | 0.8 - 1.2 |
| IS-Normalized MF | User-generated data | User-generated data | User-generated data | 0.85 - 1.15 |
| Coefficient of Variation (%CV) of IS-Normalized MF | User-generated data | User-generated data | User-generated data | ≤ 15% |
Calculation of Matrix Effect:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the presence of matrix (spiked after extraction) to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
-
Internal Standard (IS) Normalized MF: Calculated as the ratio of the Matrix Factor of the analyte to the Matrix Factor of the internal standard.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Experimental Protocols
Detailed Methodology for this compound Analysis in Biological Matrices (Adapted from de Souza Santos et al., 2022) [1]
This protocol describes a validated method for the quantification of this compound in liver tissue, which can be adapted for other biological matrices.
1. Sample Preparation:
-
Homogenization: Homogenize the tissue sample in an appropriate buffer.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the homogenate, vortex, and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using an appropriate elution solvent (e.g., a mixture of a strong organic solvent and a small amount of a basic modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined based on this compound's molecular weight.
-
Product Ion (Q3): To be determined by optimizing fragmentation.
-
Collision Energy: To be optimized for the specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
Troubleshooting unexpected results in Famprofazone in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vivo studies with Famprofazone.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Animals are exhibiting unexpected hyperactivity, stereotypy, or other behavioral changes not typical for an NSAID.
-
Question: Why are my study animals showing signs of central nervous system (CNS) stimulation after this compound administration?
-
Answer: this compound is metabolized in vivo to methamphetamine and amphetamine.[1][2] Approximately 15-20% of an oral dose of this compound is converted to methamphetamine.[2] These metabolites are potent CNS stimulants and can cause behavioral changes such as hyperactivity, increased locomotion, and stereotyped behaviors (e.g., repetitive sniffing, gnawing, or head weaving). This is a known metabolic outcome and should be anticipated in your study design.
Issue 2: Inconsistent analgesic or anti-inflammatory effects are observed between animals or cohorts.
-
Question: What could be causing high variability in the efficacy of this compound in my pain or inflammation model?
-
Answer: Several factors can contribute to this variability:
-
Metabolic Differences: Individual differences in metabolism can lead to varying levels of the active parent drug and its stimulant metabolites, potentially influencing behavioral readouts of pain.
-
Stress and Housing: Rodents are sensitive to their environment. Inadequate housing, lack of enrichment, or stress can alter their baseline physiological and behavioral states, impacting the outcomes of analgesic and anti-inflammatory assays.[3][4] Chronically stressed animals may exhibit altered pain perception and inflammatory responses.[4]
-
Experimental Procedure: Subtle variations in experimental procedures, such as the order of behavioral tests, can affect animal performance and introduce variability.[5] It is crucial to maintain consistency across all experimental groups.
-
Issue 3: Positive results for amphetamines in routine animal health screening or cross-contamination checks.
-
Question: My control animals are testing positive for amphetamines. Is this a contamination issue?
-
Answer: While contamination is a possibility, it's essential to first rule out cross-contamination from the this compound-treated groups. If control animals are housed in the same room or handled with the same equipment as the experimental group, accidental exposure could occur. However, the primary reason for a positive amphetamine test in the treated group is the metabolism of this compound.[2][6][7][8][9] Ensure strict separation of control and treated animals and dedicated equipment to minimize cross-contamination risks.
Issue 4: Unexpected toxicity or adverse events are observed at therapeutic doses.
-
Question: I am observing adverse effects such as gastrointestinal issues or renal toxicity that seem disproportionate for the intended dose. What could be the cause?
-
Answer: As a nonsteroidal anti-inflammatory drug (NSAID), this compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and renal side effects.[10][11] However, the additional physiological stress from the stimulant metabolites could potentially exacerbate these effects. It is also possible that certain animal strains are more susceptible to these adverse events.[12] Consider conducting preliminary dose-ranging studies to determine the optimal therapeutic window with minimal toxicity in your specific animal model.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be aware of in my in vivo study? A1: The most significant metabolites of this compound are methamphetamine and amphetamine.[1][2] A notable portion of the parent drug is converted to these active metabolites, which can have significant pharmacological effects.[2] Other metabolites that have been identified include (+,-)-ephedrine, (+,-)-pseudoephedrine, (+,-)-norephedrine, and their hydroxylated derivatives.[13]
Q2: How can the metabolism of this compound to methamphetamine affect the interpretation of my results? A2: The presence of methamphetamine and amphetamine can confound the interpretation of your results, particularly in studies involving behavioral assessments. The stimulant properties of these metabolites can mask or alter the expected analgesic or sedative effects of an NSAID. It is crucial to consider these effects when designing your study and interpreting the data. For example, an apparent increase in activity in a locomotor test might be due to the stimulant metabolites rather than a direct effect of this compound on pain or inflammation.
Q3: What are some key considerations for the housing and handling of animals in this compound studies? A3: Due to the production of stimulant metabolites, it is advisable to house animals in an enriched environment to reduce stress and prevent abnormal behaviors.[4] Consistent handling and acclimatization of the animals to the experimental procedures are critical to minimize stress-induced variability in the results.[14] Furthermore, given the potential for unexpected behavioral changes, regular monitoring of the animals' well-being is essential.
Q4: Are there any specific analytical methods recommended for quantifying this compound and its metabolites in biological samples? A4: Gas chromatography-mass spectrometry (GC-MS) is a commonly used and reliable method for the simultaneous quantification of this compound, methamphetamine, and amphetamine in urine and plasma samples.[6][7][8] This technique can also be used to determine the enantiomeric composition of the methamphetamine and amphetamine metabolites.[6]
Quantitative Data Summary
Table 1: Urinary Concentrations of Methamphetamine and Amphetamine after this compound Administration in Humans
| Dose of this compound | Peak Methamphetamine Concentration (ng/mL) | Peak Amphetamine Concentration (ng/mL) | Time to Peak Concentration (hours) | Last Detection Time (hours) | Reference |
| Multiple Doses | 5,327 - 14,155 | 833 - 3,555 | 12.37 - 48.75 | Methamphetamine: up to 159; Amphetamine: up to 153 | [6] |
| 25 mg (single dose) | 901 - 2,670 | 208 - 711 | 2 - 34 | Not specified | [8] |
| 50 mg (single dose) | >500 | >100 | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: General In Vivo Administration and Sample Collection for Pharmacokinetic Analysis
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) based on the research question.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[3]
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentration.
-
Administration: Administer this compound orally via gavage at the predetermined dose.
-
Sample Collection: Collect blood samples via tail vein or saphenous vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Collect urine samples using metabolic cages over a 24 or 48-hour period.
-
Sample Processing: Process blood samples to obtain plasma and store all samples at -80°C until analysis.
-
Analysis: Analyze plasma and urine samples for this compound and its metabolites using a validated analytical method such as GC-MS.[6][8]
Visualizations
Caption: Metabolic pathway of this compound to its active metabolites.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Laboratory mice are usually distressed and overweight, calling into question research findings - Yahoo News Canada [ca.news.yahoo.com]
- 5. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The toxicity and adverse effects of selected drugs in animals--overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective metabolism of this compound in humans: N-dealkylation and beta- and p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
Technical Support Center: Famprofazone Dosing & Analysis in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Famprofazone in animal research. Due to the limited availability of published data on optimized dosing regimens for therapeutic efficacy, this guide focuses on providing the available quantitative data, critical considerations regarding its unique metabolism, and general principles for its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. It is important to note that a significant characteristic of this compound is its metabolism into methamphetamine and amphetamine, which can produce stimulant effects.
Q2: What is the most critical consideration when designing a study with this compound?
A2: The most critical consideration is that 15-20% of an oral dose of this compound is metabolized to methamphetamine and amphetamine.[1] This can lead to unexpected stimulant effects in study animals, potentially confounding the results of experiments focused on its anti-inflammatory or analgesic properties. Researchers must account for these effects in their experimental design and observations.
Q3: Are there any established therapeutic dosing regimens for this compound in common animal models?
A3: Currently, there is a lack of publicly available, comprehensive studies defining optimized therapeutic dosing regimens for this compound's anti-inflammatory or analgesic effects in common laboratory animal models. The available data comes from studies focused on its metabolism and detection.
Q4: What are the general guidelines for dosing NSAIDs in laboratory animals that can be applied to this compound?
A4: When establishing a dosing regimen for any NSAID, including this compound, it is recommended to:
-
Start with the lowest effective dose and titrate upwards based on observed efficacy and side effects.
-
Ensure animals are well-hydrated to minimize the risk of renal toxicity.[2]
-
Avoid concurrent administration of other NSAIDs or corticosteroids to reduce the risk of gastrointestinal adverse effects.
-
Implement a washout period when switching between different NSAIDs.
-
Closely monitor animals for any adverse effects.
Q5: How can I analyze the concentration of this compound and its metabolites in animal tissues?
A5: Several analytical methods have been published for the quantification of this compound and its metabolites, methamphetamine and amphetamine, in biological samples. These methods typically involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) following sample extraction and preparation. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected behavioral changes in animals (e.g., hyperactivity, stereotypy, agitation). | Metabolism of this compound to methamphetamine and amphetamine is causing stimulant effects. | - Re-evaluate the dosage. Consider if a lower dose can achieve the desired therapeutic effect with reduced stimulant side effects.- Incorporate behavioral monitoring into your experimental design to quantify these effects.- If the stimulant effects interfere with the study's primary endpoints, consider an alternative NSAID that does not have stimulant metabolites. |
| High variability in experimental results between animals. | - Individual differences in metabolic rates, leading to varying levels of methamphetamine and amphetamine.- Potential for drug-drug interactions if other compounds are being administered. | - Ensure a homogenous study population in terms of age, weight, and health status.- Increase the sample size to improve statistical power.- Analyze plasma or tissue concentrations of this compound and its metabolites to correlate with observed effects.- Review all co-administered substances for potential interactions. |
| Signs of gastrointestinal distress (e.g., poor appetite, changes in stool). | Common side effect of NSAIDs due to inhibition of prostaglandin synthesis. | - Administer the lowest effective dose.- Consider co-administration with gastroprotective agents, though this may require validation for your specific model.- Ensure the formulation is appropriate for the species to minimize local irritation. |
| Difficulty detecting this compound or its metabolites in samples. | - Inappropriate sample collection timing or storage.- Issues with the analytical methodology. | - Review the pharmacokinetic properties, if available for the species, to optimize collection times.- Ensure samples are stored correctly (e.g., at -80°C) to prevent degradation.- Verify the extraction and analytical methods, including the use of appropriate internal standards. Refer to the "Experimental Protocols" section for validated methods. |
Data Presentation
Table 1: Reported Dosages of this compound in Animal Studies
| Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| Pig (Sus scrofa domesticus) | 100 mg or 200 mg (total dose) | Oral | Metabolite analysis in bone marrow | [3] |
| Pig (Sus scrofa domesticus) | 200 mg/day for 5 days | Oral | Metabolite analysis in liver | [4] |
| Rat | 45 mg/kg | Not specified | Metabolite analysis | [5] (from a secondary source) |
| Guinea Pig | 10 mg/kg and 45 mg/kg | Intraperitoneal | Metabolite analysis | [5] (from a secondary source) |
Table 2: Concentrations of this compound and its Metabolites in Porcine Tissues
| Tissue | Analyte | Concentration Range | Dosage Administered | Reference |
| Bone Marrow | This compound | 103 - 232 ng/g | 100 mg or 200 mg (single oral dose) | [6] |
| Bone Marrow | Methamphetamine | 174 - 267 ng/g | 100 mg or 200 mg (single oral dose) | [6] |
| Bone Marrow | Amphetamine | Not Detected | 100 mg or 200 mg (single oral dose) | [6] |
| Liver | This compound | Mean: 9.3 ± 0.53 ng/g | 200 mg/day for 5 days (oral) | [4] |
| Liver | Amphetamine | Mean: 16.7 ± 1.67 ng/g | 200 mg/day for 5 days (oral) | [4] |
| Liver | Methamphetamine | Mean: 24.3 ± 1.36 ng/g | 200 mg/day for 5 days (oral) | [4] |
Experimental Protocols
Protocol 1: Analysis of this compound and Metabolites in Bone Marrow by GC/MS
This protocol is a summary of the methodology described for porcine bone marrow analysis.[3][6]
-
Sample Preparation:
-
Clean bones enzymatically to remove soft tissue.
-
Fragment the bones using a micro electric motor.
-
Collect bone marrow by scraping the bone with a stainless-steel spatula.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Homogenize bone marrow samples.
-
Perform LLE under optimized conditions to extract this compound and its metabolites.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC/MS):
-
Derivatize the extracted analytes if necessary.
-
Inject the sample into the GC/MS system for separation and quantification.
-
Use a validated linear model for concentration determination, typically in the range of 100 - 2000 ng/g.
-
Protocol 2: Analysis of this compound and Metabolites in Liver by LC-MS
This protocol is based on the methodology for analyzing porcine liver samples.[4]
-
Sample Preparation (Enzymatic Cell Dispersion):
-
Use approximately 500 mg of liver tissue.
-
Perform enzymatic cell dispersion using collagenase to digest the tissue matrix.
-
-
Extraction and Clean-up:
-
Conduct protein precipitation to remove larger proteins.
-
Use Solid Phase Extraction (SPE) for sample extraction, concentration, and clean-up.
-
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject the cleaned extract into the LC-MS system.
-
Quantify this compound, amphetamine, and methamphetamine against a standard curve. The limit of quantification (LOQ) in the cited study was 5 ng/g for all analytes.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for a this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Postmortem analysis of this compound and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of Famprofazone analytical standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing Famprofazone analytical standards. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity and proper use of your analytical standards.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound analytical standard upon receipt?
For long-term stability, the solid this compound analytical standard should be stored desiccated at -20°C.[1][2] Under these conditions, the powder is stable for up to three years.[3]
Q2: What are the recommended solvents for reconstituting this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] It is considered insoluble in water.[2][4] For higher solubility, warming the tube to 37°C and using an ultrasonic bath for a short period can be beneficial.[1]
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, aliquots can be kept at -80°C for up to one year.[3] For shorter-term storage, aliquots are stable at -20°C for up to one month.[3] It is generally recommended to prepare and use the solution on the same day.[1]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves.[5] Work should be conducted in a well-ventilated area, and good industrial hygiene and safety practices should be followed.
Q5: Is this compound sensitive to temperature fluctuations during shipping?
This compound is typically shipped at room temperature.[4] Stability testing has shown that the product is stable at room temperature for at least one month without affecting its biological activity.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Standard | Insufficient solvent volume or inadequate mixing. This compound has low aqueous solubility. | Ensure you are using a recommended solvent such as DMSO or Ethanol.[1][2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] Increase the solvent volume if necessary. |
| Precipitation Observed in Stock Solution After Thawing | The solution may have become supersaturated, or the solvent may have absorbed moisture, which can reduce solubility in DMSO.[3] | Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1] If precipitation persists, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Use fresh, anhydrous DMSO for preparing new solutions.[3] |
| Inconsistent Analytical Results | Improper storage leading to degradation of the standard, or contamination. Repeated freeze-thaw cycles can also affect stability. | Always store the solid standard and stock solutions at the recommended temperatures.[1][2][3] Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure all labware is clean and free of contaminants. |
| Positive Drug Test for Amphetamines in a Subject Administered this compound | This compound is metabolized in the body to methamphetamine and amphetamine.[4][6] | This is an expected metabolic outcome and should be considered when interpreting analytical toxicology results.[4][6] |
Experimental Protocols
Protocol 1: Reconstitution of Solid this compound Analytical Standard
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the compound.
-
Solvent Addition: Add the appropriate volume of a recommended solvent (e.g., DMSO, Ethanol) to the vial to achieve the desired stock solution concentration.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may gently warm the vial to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C for short-term or -80°C for long-term storage.[3]
Protocol 2: Preparation of Working Solutions
-
Thawing: Retrieve an aliquot of the frozen stock solution and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate mobile phase or desired solvent to achieve the final working concentrations for your analytical method.
-
Mixing: Ensure each dilution is thoroughly mixed by vortexing before proceeding to the next dilution step.
-
Use: Use the freshly prepared working solutions promptly for your experiments to ensure accuracy.
Logical Workflow Diagram
Caption: Troubleshooting workflow for common issues with this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Famprofazone Detection in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection of famprofazone and its primary metabolites, methamphetamine and amphetamine, in human urine. While this compound is the administered drug, its rapid and extensive metabolism necessitates the validation of methods that can accurately and reliably quantify its metabolic products.[1][2][3][4] This document outlines the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compares it with the established gas chromatography-mass spectrometry (GC-MS) approach.
The validation framework presented is based on the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic studies.[5][6][7]
Comparison of Analytical Methods: LC-MS/MS vs. GC-MS
The choice of analytical technique is critical for the accurate quantification of drug metabolites. While GC-MS has been a traditional method for the analysis of amphetamine-like substances, LC-MS/MS has emerged as the gold standard for confirmatory analysis in drug testing due to its high sensitivity, specificity, and reduced need for sample derivatization.[8]
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Simple "dilute-and-shoot" or solid-phase extraction (SPE).[9][10][11] No derivatization required.[8] | Requires liquid-liquid or solid-phase extraction followed by chemical derivatization to improve volatility and chromatographic properties.[1][2][12] |
| Specificity | High, due to the selection of specific precursor and product ion transitions. | Good, but may have limitations with isomeric compounds. |
| Sensitivity | Generally higher, with lower limits of detection (LOD) and quantification (LOQ).[11] | Adequate for routine testing, but may be less sensitive than LC-MS/MS. |
| Throughput | Higher, due to simpler sample preparation and faster analysis times. | Lower, due to the multi-step sample preparation process. |
| Versatility | Can analyze a wide range of compounds, including non-volatile and thermally labile molecules.[8] | Limited to volatile or semi-volatile compounds. |
| Cost | Higher initial instrument cost, but can be more cost-effective for high-throughput screening due to reduced labor and reagent costs.[11] | Lower initial instrument cost, but higher per-sample cost due to reagents and labor for sample preparation. |
Experimental Protocols
Proposed LC-MS/MS Method
This proposed method is designed for the simultaneous quantification of this compound, methamphetamine, and amphetamine in human urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard solution (e.g., d5-amphetamine, d5-methamphetamine).
-
Perform enzymatic hydrolysis to cleave any conjugated metabolites.
-
Condition a mixed-mode SPE cartridge with methanol and equilibration buffer.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analytes of interest with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Established GC-MS Method
This protocol is based on established methods for the detection of this compound metabolites.[1][12][13]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add an internal standard solution.
-
Adjust the pH of the urine sample to alkaline conditions.
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., N-trifluoroacetyl-l-prolyl chloride for chiral separation or heptafluorobutyric anhydride).[14]
-
Incubate the mixture to allow for complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a capillary column.
-
Mass Spectrometer: A mass selective detector.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their recommended acceptance criteria based on the ICH M10 guideline.[6]
| Parameter | Acceptance Criteria |
| Selectivity and Specificity | No significant interfering peaks at the retention time of the analytes in blank matrix. |
| Matrix Effect | The coefficient of variation (CV%) of the matrix factor should be ≤ 15%. |
| Calibration Curve | A minimum of six non-zero concentration levels. The correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤ 20%. |
| Accuracy | The mean concentration should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | The CV% should be ≤ 15% (≤ 20% for LLOQ). |
| Carry-over | The response in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ. |
| Dilution Integrity | Accuracy and precision should be within ±15% after dilution. |
| Stability | Analyte concentrations should be within ±15% of the initial concentration under various storage and handling conditions. |
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the logical relationship of the validation parameters.
Caption: LC-MS/MS Experimental Workflow for this compound Metabolite Analysis.
Caption: Logical Relationship of Bioanalytical Method Validation Parameters.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of new urinary metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. Automated and Fully Validated High‐Throughput LC‐MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids Using Novel Features in Sample Preparation and Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labor-staber.de [labor-staber.de]
- 10. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Comparative In Vitro Analysis of the Anti-inflammatory Potency of Famprofazone and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-inflammatory properties of two nonsteroidal anti-inflammatory drugs (NSAIDs), Famprofazone and Ibuprofen. While both belong to the class of NSAIDs, they exhibit distinct chemical structures—this compound as a pyrazolone derivative and Ibuprofen as a propionic acid derivative—which may influence their therapeutic profiles and mechanisms of action. This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways to aid in research and drug development.
Quantitative Comparison of In Vitro Anti-inflammatory Potency
The following table summarizes the available in vitro data for this compound and Ibuprofen concerning their inhibitory effects on key enzymes and their modulation of inflammatory cytokine production. Direct comparative studies providing IC50 values for this compound are limited in the public domain. Therefore, its activity is inferred from studies on related pyrazolone derivatives.
| Parameter | This compound | Ibuprofen | Reference Compound |
| COX-1 Inhibition (IC50) | Data not available | ~5.0 - 15 µM | Celecoxib: >10 µM |
| COX-2 Inhibition (IC50) | Data not available (Other pyrazolone derivatives show IC50 values ranging from 0.01 to >10 µM) | ~1.0 - 10 µM | Celecoxib: ~0.04 µM |
| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Data not available | ~0.5 - 15 | Celecoxib: >250 |
| Inhibition of TNF-α Production | Expected to inhibit (based on pyrazolone class) | Dose-dependent inhibition observed in vitro | Dexamethasone (potent inhibitor) |
| Inhibition of IL-6 Production | Expected to inhibit (based on pyrazolone class) | Dose-dependent inhibition observed in vitro | Dexamethasone (potent inhibitor) |
| Inhibition of IL-1β Production | Expected to inhibit (based on pyrazolone class) | Inhibition reported in some studies | Dexamethasone (potent inhibitor) |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and enzyme sources used.
Mechanism of Action: Signaling Pathways
Both this compound, as a pyrazolone NSAID, and Ibuprofen are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Furthermore, these NSAIDs can modulate the production of pro-inflammatory cytokines.
A Comparative Guide to the Inter-Laboratory Cross-Validation of Famprofazone Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Famprofazone, a non-steroidal anti-inflammatory drug, in biological matrices. It is designed to assist researchers and drug development professionals in selecting the appropriate analytical technique and in designing robust inter-laboratory cross-validation studies to ensure data consistency and reliability across different testing sites. The information presented is based on a synthesis of published analytical methods and regulatory guidelines.
Comparison of Analytical Methods for this compound
The selection of an analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The most common techniques employed for the analysis of this compound and its metabolites are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Comparison of Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Limit of Quantification (LOQ) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.1-5 ng/mL[1] |
| Linearity (r²) | >0.995 | >0.998 | >0.999 |
| Precision (%RSD) | < 5% | < 10% | < 10%[1] |
| Accuracy (%Bias) | < 10% | < 15% | < 13%[1] |
| Sample Throughput | High | Medium | High |
| Cost | Low | Medium | High |
| Specificity | Moderate | High | Very High |
| Sample Preparation | Simple (e.g., protein precipitation, filtration) | More complex (requires derivatization for non-volatile analytes) | Simple to moderate (e.g., protein precipitation, SPE) |
| Typical Application | Routine quality control, high concentration samples. | Forensic toxicology, metabolic studies. | Bioanalysis of complex matrices, low concentration samples. |
Experimental Protocols for Cross-Validation
To ensure consistency and comparability of results between laboratories, a well-defined cross-validation protocol is essential. This involves analyzing the same set of samples at each laboratory and comparing the results against predefined acceptance criteria.
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: Inter-laboratory cross-validation workflow.
The following are detailed protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols should be followed consistently across all participating laboratories in a cross-validation study.
2.2.1. HPLC-UV Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
To 1 mL of plasma or serum, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
-
2.2.2. GC-MS Method
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Sample Preparation:
-
Perform liquid-liquid extraction on 1 mL of sample with n-hexane.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
2.2.3. LC-MS/MS Method
-
Instrumentation: Liquid Chromatograph coupled with a tandem Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
Gradient elution program.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard (e.g., Diazepam-d5): Precursor ion > Product ion.
-
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard and 600 µL of methanol.
-
Vortex and centrifuge.
-
Inject a portion of the supernatant directly into the LC-MS/MS system. A validated method for the quantification of this compound and its metabolites in liver tissue utilized liquid chromatography-mass spectrometry (LC-MS) following enzymatic cell dispersion, protein precipitation, and solid-phase extraction (SPE) for sample clean-up.[1][2]
-
Signaling Pathways and Logical Relationships
The metabolism of this compound is a key consideration in its analysis, as it is known to metabolize to methamphetamine and amphetamine.[3][4][5] This metabolic pathway can be a source of interference and must be accounted for in the analytical method.
References
- 1. fiveable.me [fiveable.me]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 5. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
A Comparative Analysis of Famprofazone and Diclofenac in a Rat Paw Edema Model
For Immediate Release
[City, State] – [Date] – In a comparative analysis aimed at elucidating the anti-inflammatory properties of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), this guide provides a detailed examination of Famprofazone and Diclofenac within the context of a carrageenan-induced rat paw edema model. This model is a well-established and widely used method for screening and evaluating the efficacy of anti-inflammatory agents. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of experimental data, detailed protocols, and the underlying inflammatory pathways.
Comparative Efficacy in Edema Inhibition
Diclofenac, a well-established NSAID, has demonstrated significant dose-dependent inhibition of carrageenan-induced paw edema. At a dose of 6 mg/kg, Diclofenac has been shown to inhibit edema by over 60% within 3 to 5 hours of administration.
This compound, a pyrazolone derivative, is also recognized for its anti-inflammatory effects. While specific data for this compound in the carrageenan-induced rat paw edema model is limited, studies on other pyrazolone derivatives offer a proxy for its potential efficacy. For instance, a synthesized pyrazolone derivative, referred to as K-3, exhibited a 52.0% reduction in inflammatory response at a dose of 100 mg/kg four hours after carrageenan administration[1]. It is important to note that a direct comparison of potency is challenging without head-to-head studies.
| Drug | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| Diclofenac Sodium | 6 | 1 | 50.9 |
| 2 | 59.6 | ||
| 3 | 65.2 | ||
| 4 | 67.9 | ||
| 5 | 69.1 | ||
| Pyrazolone Derivative (K-3) | 100 | 4 | 52.0[1] |
Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema. Data for Diclofenac is compiled from a representative study. Data for the pyrazolone derivative (K-3) is included to provide an indication of the potential efficacy of this class of compounds, to which this compound belongs.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced rat paw edema model is a standard in vivo method for evaluating acute inflammation. The following protocol outlines the key steps involved in this experimental procedure.
1. Animal Acclimatization:
-
Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard pellet chow and water ad libitum.
-
A minimum acclimatization period of one week is recommended before the experiment.
2. Grouping and Administration of Test Compounds:
-
Animals are randomly assigned to different groups:
-
Control Group: Receives the vehicle (e.g., normal saline or 1% carboxymethyl cellulose).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Diclofenac Sodium).
-
Test Groups: Receive varying doses of the test compound (e.g., this compound).
-
-
The test compounds and the standard drug are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.
3. Induction of Edema:
-
A sub-plantar injection of 0.1 mL of a 1% suspension of carrageenan in sterile saline is administered into the right hind paw of each rat.
4. Measurement of Paw Volume:
-
The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
A plethysmometer is used for accurate measurement of paw volume.
5. Calculation of Edema Inhibition:
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [1 - (Vt / Vc)] x 100
-
Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
-
6. Statistical Analysis:
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
Signaling Pathways in Carrageenan-Induced Inflammation
The inflammatory response induced by carrageenan is biphasic. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) involves the production of prostaglandins and the infiltration of polymorphonuclear leukocytes. Both this compound and Diclofenac primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.
Conclusion
Both this compound, as a representative of the pyrazolone class, and Diclofenac are effective in reducing inflammation in the carrageenan-induced rat paw edema model. Their primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX pathway. While Diclofenac has a well-documented and potent anti-inflammatory effect at lower doses, further direct comparative studies are warranted to establish the precise dose-response relationship and relative potency of this compound. This guide provides a foundational understanding for researchers to design and interpret studies aimed at further characterizing the anti-inflammatory profiles of these and other novel compounds.
References
Differentiating the Metabolic Profiles of Famprofazone and Other Amphetamine Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of famprofazone and other amphetamine precursors. Understanding these metabolic pathways is crucial for accurate interpretation of drug testing results, forensic analysis, and the development of new therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to offer a clear and objective overview.
Introduction
Several pharmaceutical compounds are metabolized in the body to amphetamine and/or methamphetamine, posing a significant challenge in distinguishing therapeutic use from illicit substance abuse. This compound, an analgesic and anti-inflammatory drug, is one such compound. This guide focuses on the metabolic fate of this compound and compares it with other notable amphetamine precursors, providing the necessary data and protocols for their differentiation.
Quantitative Metabolic Data
The following tables summarize the urinary excretion data for the major metabolites of this compound and other selected amphetamine precursors. These values are critical for identifying the parent compound and for the interpretation of drug screening results.
Table 1: Urinary Metabolite Concentrations Following this compound Administration
| Metabolite | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) | Detection Window (hours post-dose) | Reference |
| Methamphetamine | 615 - 14,155 | 3 - 48.75 | Up to 159 | [1][2] |
| Amphetamine | 148 - 3,555 | 3 - 48.75 | Up to 153 | [1][2] |
| (-)-Methamphetamine | Greater than (+)-methamphetamine | Not specified | Not specified | [3] |
| (-)-Amphetamine | Greater than (+)-amphetamine | Not specified | Not specified | [3] |
| p-hydroxyamphetamine | Not specified | Not specified | Not specified | [3] |
| p-hydroxymethamphetamine | Not specified | Not specified | Not specified | [3] |
| Ephedrine | Not specified | Not specified | Not specified | [3] |
| Pseudoephedrine | Not specified | Not specified | Not specified | [3] |
| Norephedrine | Not specified | Not specified | Not specified | [3] |
| Norpseudoephedrine | Not specified | Not specified | Not specified | [3] |
Table 2: Comparison of Metabolites from Various Amphetamine Precursors
| Precursor Drug | Primary Metabolites | Key Differentiating Features | Reference |
| This compound | Methamphetamine, Amphetamine, p-hydroxyamphetamine, p-hydroxymethamphetamine, ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine | Presence of both d- and l-enantiomers of methamphetamine and amphetamine, with the l-enantiomer often predominating.[2][3] | [3][4] |
| Benzphetamine | Methamphetamine, Amphetamine | Primarily d-methamphetamine and d-amphetamine. | [4] |
| Clobenzorex | Amphetamine | Primarily d-amphetamine. | [4][5] |
| Deprenyl (Selegiline) | l-Methamphetamine, l-Amphetamine | Exclusively l-enantiomers. | [4] |
| Dimethylamphetamine | Methamphetamine, Amphetamine | Not specified | [4] |
| Ethylamphetamine | Amphetamine | Not specified | [4] |
| Fenproporex | Amphetamine | Primarily d-amphetamine. | [4] |
| Mefenorex | Amphetamine | Not specified | [4] |
| Mesocarb | Amphetamine | Not specified | [4] |
Metabolic Pathways
The biotransformation of this compound and other precursors involves several key enzymatic reactions, primarily occurring in the liver. The following diagrams illustrate these pathways.
Caption: Metabolic pathway of this compound.
Caption: Comparison of major metabolic pathways.
Experimental Protocols
The following section details the typical methodologies employed for the analysis of this compound and other amphetamine precursors in urine.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate analytes of interest from the urine matrix.
-
Procedure:
-
Centrifuge urine sample to remove particulate matter.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger solvent (e.g., methanol or a mixture of methanol and dichloromethane).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify the metabolites.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Derivatization: The extracted sample is often derivatized to improve the chromatographic properties and mass spectral characteristics of the analytes. A common derivatizing agent is N-trifluoroacetyl-l-prolyl chloride (TPC) for chiral separation or heptafluorobutyric anhydride (HFBA).[2][6]
-
GC Separation: The derivatized sample is injected into the GC. The separation is typically performed on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation of the different metabolites.
-
MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[2]
-
Workflow for Metabolite Analysis
The following diagram outlines the general workflow for the analysis of amphetamine precursors and their metabolites in a research or forensic setting.
Caption: General workflow for metabolite analysis.
Conclusion
The metabolic profiles of this compound and other amphetamine precursors are distinct, and a thorough understanding of these differences is essential for accurate toxicological and forensic interpretation. Key differentiators include the specific metabolites formed and, crucially, the enantiomeric composition of the resulting amphetamine and methamphetamine. The application of robust analytical methodologies, such as GC-MS with chiral derivatization, is paramount in distinguishing between the use of a legitimate pharmaceutical and the abuse of illicit substances. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Stereoselective metabolism of this compound in humans: N-dealkylation and beta- and p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Stereoselective metabolic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Chiral HPLC Method for Famprofazone Enantiomeric Purity
This guide provides a comprehensive overview of a proposed chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of Famprofazone. It includes a detailed experimental protocol for the method's validation in accordance with ICH Q2(R1) guidelines.[1][2][3] Furthermore, this guide objectively compares the proposed HPLC method with alternative analytical techniques, offering supporting data and methodologies to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their needs.
This compound, a non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, making the separation and quantification of its enantiomers critical. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating the development of robust and reliable analytical methods to control enantiomeric purity in bulk drug substances and pharmaceutical formulations.[4] While direct chiral HPLC is a prevalent technique, other methods offer distinct advantages in terms of speed, cost, or environmental impact.[5]
Proposed Chiral HPLC Method for this compound
A direct chiral HPLC method using a polysaccharide-based chiral stationary phase (CSP) is proposed. These CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the enantioseparation of various chiral compounds, including NSAIDs.[5][6]
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water : Acetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 0.65 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocol for Method Validation
The validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose.[2] The following protocols outline the validation of the proposed chiral HPLC method for the quantification of the undesired enantiomer in a this compound sample.
System Suitability
System suitability tests are an integral part of the method, ensuring the chromatographic system is adequate for the analysis. A standard solution containing both this compound enantiomers (racemic mixture) is injected six times. The acceptance criteria are specified in Table 2.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between enantiomer peaks |
| Tailing Factor (T) | ≤ 1.5 for the main enantiomer peak |
| % RSD of Peak Area | ≤ 2.0% for the main enantiomer |
| % RSD of Retention Time | ≤ 1.0% for the main enantiomer |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting the diluent (blank), a solution of the desired enantiomer, and a solution spiked with the undesired enantiomer to confirm that there are no interfering peaks at the retention times of the enantiomers.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ for the undesired enantiomer are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Linearity
The linearity of the method is established by analyzing a series of solutions of the undesired enantiomer over a specified concentration range (e.g., LOQ to 150% of the specification limit). The peak area versus concentration data is plotted, and the correlation coefficient (r²) is calculated.
Accuracy
Accuracy is determined by recovery studies. A bulk sample of the desired this compound enantiomer is spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated at each level.
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-day Precision): Six replicate samples of the desired enantiomer, spiked with the undesired enantiomer at the 100% level, are analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day, by a different analyst, or using different equipment. The % Relative Standard Deviation (%RSD) is calculated for both sets of measurements.
Robustness
The robustness of the method is assessed by making small, deliberate variations to the chromatographic conditions and observing the effect on the results. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., methanol percentage ± 2%)
The resolution between the enantiomers and the %RSD of the results are monitored.
Validation Data Summary
The following tables present hypothetical but realistic data for a successfully validated chiral HPLC method for this compound enantiomeric purity.
Table 3: System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Resolution (Rs) | 3.2 | ≥ 2.0 |
| Tailing Factor (T) | 1.2 | ≤ 1.5 |
| % RSD of Peak Area | 0.8% | ≤ 2.0% |
| % RSD of Retention Time | 0.3% | ≤ 1.0% |
Table 4: Linearity, LOD, and LOQ Data
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 µg/mL - 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ)| 0.1 µg/mL |
Table 5: Accuracy and Precision Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | ||
| 50% Level | 99.5% | 98.0% - 102.0% |
| 100% Level | 100.8% | 98.0% - 102.0% |
| 150% Level | 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability | 1.5% | ≤ 2.0% |
| Intermediate Precision | 1.8% | ≤ 2.0% |
Mandatory Visualizations
Caption: Workflow for the Validation of a Chiral HPLC Method.
Caption: Comparison of Direct and Indirect Chiral Separation Approaches.
Comparison with Alternative Analytical Techniques
While chiral HPLC is a robust and widely used technique, several alternatives exist, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as available instrumentation, required sensitivity, analysis time, and cost.
Table 6: Comparison of Analytical Methods for Enantiomeric Purity
| Feature | Direct Chiral HPLC | Indirect HPLC | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|---|---|---|
| Principle | Direct separation on a chiral stationary phase (CSP). | Derivatization to form diastereomers, separated on an achiral column.[7] | Separation on a chiral capillary column or after derivatization on an achiral column.[8][9] | Separation based on differential migration in an electric field with a chiral selector in the buffer.[10][11] | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP.[12][13][14] |
| Sample Prep | Simple dissolution. | Requires a quantitative derivatization step. | May require derivatization for volatility and thermal stability. | Simple dissolution. | Simple dissolution. |
| Analysis Time | Moderate (5-20 min). | Longer due to derivatization step. | Typically fast for volatile compounds. | Very fast (often <10 min). | Very fast (3-5 times faster than HPLC).[15] |
| Solvent Usage | Moderate, uses organic solvents. | High, uses organic solvents. | Minimal liquid solvent, uses carrier gas. | Very low (nL to µL). | Significantly lower organic solvent usage; uses CO₂.[13] |
| Cost | High initial cost for chiral columns. | Lower column cost (standard C18), but cost of chiral derivatizing agents.[7] | Cost of chiral GC columns can be high. | Low operating cost. | High initial instrument cost. |
| Advantages | Broad applicability, well-established. | Uses standard HPLC equipment, cost-effective columns. | High resolution for volatile compounds. | High efficiency, minimal sample/reagent use.[10] | "Green" chemistry, high speed, lower operating cost than HPLC.[13] |
| Disadvantages | Expensive columns, method development can be empirical. | Derivatization can be complex and introduce errors. | Limited to thermally stable and volatile compounds. | Lower sensitivity with UV detection, lower reproducibility than HPLC.[6] | High initial investment, less suitable for highly polar compounds. |
References
- 1. ICH-Q2R1 (2005) Validation of Analytical Procedures Test and Methodology. ICH Steering Committee, 30 rue de St-Jean, 1211 Geneva 13, Switzerland 1-13. - References - Scientific Research Publishing [scirp.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jocpr.com [jocpr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. restek.com [restek.com]
- 8. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 9. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Famprofazone's COX-1 versus COX-2 Inhibitory Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cyclooxygenase-1 (COX-1) versus cyclooxygenase-2 (COX-2) inhibitory activity of Famprofazone. Due to the limited availability of specific quantitative inhibitory data for this compound in publicly accessible literature, this guide offers a comparative landscape of COX inhibition by various non-steroidal anti-inflammatory drugs (NSAIDs), including those from the same pyrazolone class. This contextual analysis, supplemented with detailed experimental protocols and pathway diagrams, serves as a valuable resource for understanding the potential COX inhibitory profile of this compound.
Introduction to this compound and COX Inhibition
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone series.[1] Like other NSAIDs, its analgesic, anti-inflammatory, and antipyretic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] The two primary isoforms of this enzyme, COX-1 and COX-2, play distinct physiological and pathological roles. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[2][3] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.[2][3]
The therapeutic efficacy of NSAIDs is primarily linked to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are associated with the inhibition of COX-1.[2][3] Therefore, the ratio of COX-1 to COX-2 inhibition is a critical parameter in evaluating the selectivity and potential side-effect profile of an NSAID.
Comparative COX-1 and COX-2 Inhibitory Activity
| Drug | Drug Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Pyrazolone | Not Available | Not Available | Not Available |
| Celecoxib | Coxib | 15 | 0.04 | 375 |
| Diclofenac | Acetic Acid Derivative | 0.6 | 0.03 | 20 |
| Ibuprofen | Propionic Acid Derivative | 13 | 35 | 0.37 |
| Indomethacin | Acetic Acid Derivative | 0.1 | 5.3 | 0.019 |
| Meloxicam | Oxicam | 2.1 | 0.23 | 9.13 |
| Piroxicam | Oxicam | 3.0 | 11.0 | 0.27 |
Note: The IC50 values presented are compiled from various sources and may vary depending on the specific assay conditions.
Experimental Protocols
A detailed understanding of the methodologies used to determine COX inhibitory activity is crucial for interpreting and comparing experimental data. Below is a representative protocol for an in vitro COX inhibition assay.
In Vitro COX Inhibition Assay Protocol
1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against COX-1 and COX-2 enzymes.
2. Materials:
- COX-1 and COX-2 enzymes (ovine or human recombinant)
- Arachidonic acid (substrate)
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
- Cofactors (e.g., hematin, epinephrine)
- Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection or other detection methods like radio-TLC or HPLC.
- 96-well microplates
- Incubator
- Microplate reader
3. Procedure:
- Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
- Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer.
- Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).
- Pre-incubation: Add the diluted test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
- Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
- Detection of Prostaglandin Production: Quantify the amount of PGE2 produced in each well using an EIA kit according to the manufacturer's instructions.
- Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can significantly aid in the comprehension of the comparative analysis.
Caption: Simplified COX-1 and COX-2 signaling pathway.
Caption: Experimental workflow for a COX inhibition assay.
Conclusion
This guide provides a framework for the comparative analysis of this compound's COX-1 versus COX-2 inhibitory activity. While direct quantitative data for this compound remains elusive in the public domain, the provided context of COX inhibition by other NSAIDs, particularly those of the pyrazolone class, offers valuable insight. The detailed experimental protocol and illustrative diagrams of the COX signaling pathway and assay workflow are intended to support researchers in designing and interpreting studies aimed at characterizing the COX inhibitory profile of this compound and other novel anti-inflammatory agents. Further research is warranted to definitively quantify the COX-1 and COX-2 inhibitory potency of this compound to fully elucidate its therapeutic potential and safety profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Confirming the Structure of Famprofazone Metabolites: A Comparative Guide to NMR Spectroscopy and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural elucidation of Famprofazone metabolites. While GC-MS has been the traditional method for identifying and quantifying these metabolites, NMR spectroscopy offers a powerful, non-destructive alternative for unambiguous structure confirmation. This document outlines the metabolic pathways of this compound, presents quantitative data from existing literature, details experimental protocols for NMR analysis, and provides a head-to-head comparison of the two techniques.
The Metabolic Fate of this compound
This compound undergoes extensive metabolism in the human body, primarily through three key pathways: N-dealkylation, β-hydroxylation, and p-hydroxylation.[1][2] These transformations lead to the formation of several active metabolites, with methamphetamine being the major metabolite, representing approximately 15% of the administered dose.[1] Other significant metabolites include amphetamine, as well as various hydroxylated and dealkylated derivatives such as p-hydroxymethamphetamine.[2] The stereochemistry of these metabolites has also been a subject of study, with findings indicating that the metabolism is stereoselective.[2]
dot
References
Inter-laboratory comparison of Famprofazone quantification results
An Inter-laboratory Perspective on Famprofazone Quantification: A Comparative Guide
This guide provides a comparative overview of analytical methodologies and quantitative results for this compound, a pharmaceutical compound known to be metabolized into methamphetamine and amphetamine.[1][2][3] The following sections present a summary of quantitative data from various studies, detail the experimental protocols used, and illustrate the metabolic pathway of this compound. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and forensic toxicology.
Quantitative Data Summary
The quantification of this compound and its primary metabolites, methamphetamine and amphetamine, has been reported in various biological matrices. The following table summarizes the quantitative findings from several key studies, providing a comparative look at the concentrations detected using different analytical techniques.
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| This compound | Liver (porcine) | Mean: 9.3 ± 0.53 ng/g | LC-MS | [4][5] |
| Methamphetamine | Liver (porcine) | Mean: 24.3 ± 1.36 ng/g | LC-MS | [4][5] |
| Amphetamine | Liver (porcine) | Mean: 16.7 ± 1.67 ng/g | LC-MS | [4][5] |
| Methamphetamine | Urine (human) | 5327 to 14,155 ng/mL (peak) | GC-MS | [1] |
| Amphetamine | Urine (human) | 833 to 3555 ng/mL (peak) | GC-MS | [1] |
| Methamphetamine | Urine (human) | 901 to 2670 ng/mL | GC-MS | [6][7] |
| Amphetamine | Urine (human) | 208 to 711 ng/mL | GC-MS | [6][7] |
| This compound | Bone Marrow (porcine) | 103 to 232 ng/g | GC-MS | [8][9] |
| Methamphetamine | Bone Marrow (porcine) | 174 to 267 ng/g | GC-MS | [8][9] |
Experimental Protocols
The methodologies employed for the quantification of this compound and its metabolites vary across studies, primarily involving Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below are detailed summaries of the experimental protocols from the cited literature.
Sample Preparation
-
Solid Phase Extraction (SPE): For liver samples, a method involving enzymatic cell dispersion with collagenase, followed by protein precipitation and solid-phase extraction, has been validated.[4][5]
-
Liquid-Liquid Extraction (LLE): Urine samples are commonly prepared using liquid-liquid extraction.[10] For bone marrow, a method involving enzymatic bone-cleaning, fragmentation, and subsequent liquid-liquid extraction has been developed.[8][9]
Chromatographic Separation and Detection
-
GC-MS: This is a widely used technique for the analysis of this compound and its metabolites.[1][10] Derivatization is often necessary for the analysis of metabolites.[10] For chiral analysis to distinguish between d- and l-enantiomers of methamphetamine and amphetamine, a chiral derivatizing agent such as N-trifluoroacetyl-l-prolyl chloride (l-TPC) is used.[11]
-
LC-MS: A validated liquid chromatography-mass spectrometry method has been described for the quantification of this compound and its metabolites in liver tissue.[4][5]
Method Validation
The analytical methods described in the literature have been validated according to established scientific standards. Key validation parameters reported include:
-
Limit of Quantification (LOQ): For the LC-MS method in liver, the LOQ was 5 ng/g for all analytes.[4][5] For the GC-MS method in bone marrow, the LOQ was 100 ng/g.[8][9]
-
Precision and Bias: The LC-MS method in liver demonstrated precision (CV%) of ≤10% and bias of ≤13% for all analytes.[4][5] The GC-MS method in bone marrow showed inter-day precision and bias of less than 4.6%.[8][9]
-
Linearity: The GC-MS method for bone marrow analysis was linear in the range of 100 to 2000 ng/g.[8][9]
Metabolic Pathway of this compound
This compound undergoes metabolic transformation in the body, leading to the formation of methamphetamine and amphetamine.[2][12] This metabolic process is a critical consideration in both therapeutic drug monitoring and forensic analysis.
References
- 1. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Postmortem analysis of this compound and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective metabolism of this compound in humans: N-dealkylation and beta- and p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative toxicological assessment of Famprofazone and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of the non-steroidal anti-inflammatory drug (NSAID) Famprofazone and its principal metabolites: methamphetamine, amphetamine, and 3-hydroxymethyl-propyphenazone. Due to a lack of direct comparative studies, this analysis collates available data to offer an objective overview and highlights areas requiring further investigation.
Executive Summary
This compound, a pyrazolone derivative, undergoes extensive metabolism in the body, leading to the formation of psychoactive substances, methamphetamine and amphetamine, as well as other metabolites. The toxicological profile of this compound is therefore intrinsically linked to the activities of these metabolic products. While data on the direct toxicity of this compound is limited, its metabolites, particularly methamphetamine and amphetamine, are well-characterized in terms of their neurotoxic and hepatotoxic effects. The primary mechanisms of their toxicity involve the induction of oxidative stress, excitotoxicity, and neuroinflammation within the central nervous system. The metabolite 3-hydroxymethyl-propyphenazone, derived from the propyphenazone moiety of this compound, is presumed to have a toxicological profile similar to its parent compound, propyphenazone, which is associated with a lower acute toxicity compared to other pyrazolone derivatives.
Data Presentation
The following tables summarize the available quantitative toxicological data for this compound and its key metabolites. It is important to note that the data has been sourced from various studies with different experimental setups, which should be taken into account when making comparisons.
| Compound | Test System | Endpoint | Value | Reference(s) |
| d-Amphetamine | Isolated Rat Hepatocytes | TC50 | 100 µmol/L | [1] |
| Isolated Rat Hepatocytes | Viability Decrease | 65% at 100 µmol/L | [1] | |
| Isolated Rat Hepatocytes | LDH Increase | 190% at 100 µmol/L | [1] | |
| Isolated Rat Hepatocytes | GSH Decrease | 80% at 100 µmol/L | [1] | |
| Propyphenazone | Rat (Oral) | LD50 | 860 mg/kg | [2] |
| Rat (Oral) | LD50 | 300 - 2000 mg/kg | [3] | |
| Ovine COX-1 | IC50 | > 160 µM | [4] | |
| Ovine COX-2 | IC50 | 0.97 ± 0.04 µM (for an analogue) | [4] |
Note: TC50 (Toxic Concentration 50) is the concentration of a substance that causes a toxic effect in 50% of the subjects. LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of the test population. IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. LDH (Lactate Dehydrogenase) is an enzyme that is released from damaged cells. GSH (Glutathione) is an antioxidant, and its depletion is an indicator of oxidative stress.
Experimental Protocols
In Vitro Cytotoxicity Assessment in Hepatocytes
This protocol is a generalized procedure based on common in vitro hepatotoxicity studies.
-
Cell Culture: Primary rat hepatocytes are isolated and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics. Cells are seeded in collagen-coated multi-well plates.
-
Compound Exposure: After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test compounds (this compound, methamphetamine, amphetamine, or 3-hydroxymethyl-propyphenazone). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assays:
-
LDH Leakage Assay: The activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is measured using a commercially available LDH cytotoxicity assay kit. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
-
MTT Assay (Cell Viability): The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and cell viability is expressed as a percentage of the vehicle control.
-
GSH Content Assay: Intracellular glutathione (GSH) levels are measured using a commercially available kit. The assay is based on the reaction of a fluorescent probe with GSH, and the fluorescence is measured to quantify the GSH concentration.
-
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds on COX enzymes.
-
Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathways
Caption: Amphetamine-induced neurotoxicity signaling pathway.
Caption: NSAID (this compound) mechanism via COX-2 inhibition.
Discussion of Toxicological Profiles
This compound
As an NSAID, the primary pharmacological action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[5] Prostaglandins play a role in inflammation, pain, and fever, but also in protective functions such as maintaining the gastric mucosal barrier. While direct toxicity data for this compound is scarce, its classification as an NSAID suggests a potential for gastrointestinal side effects, similar to other drugs in this class. However, the more significant toxicological concern arises from its metabolic conversion.
Methamphetamine and Amphetamine
The primary metabolites of this compound, methamphetamine and amphetamine, are potent central nervous system stimulants with well-documented neurotoxic and hepatotoxic effects.
-
Neurotoxicity: High doses of amphetamines can lead to long-term damage to dopaminergic and serotonergic neurons.[6] The proposed mechanisms involve increased synaptic concentrations of dopamine and serotonin, leading to oxidative stress from the auto-oxidation of dopamine, excitotoxicity due to excessive glutamate release, and neuroinflammation mediated by activated microglia.[7][8] This can result in the depletion of dopamine and damage to nerve terminals.[6]
-
Hepatotoxicity: In vitro studies using isolated rat hepatocytes have demonstrated that d-amphetamine can induce cytotoxicity in a concentration-dependent manner.[9] This is characterized by a decrease in cell viability, increased leakage of the intracellular enzyme LDH, and depletion of the antioxidant glutathione (GSH), indicating that oxidative stress is a key mechanism of amphetamine-induced liver cell damage.[9]
3-hydroxymethyl-propyphenazone
There is a lack of direct toxicological data for 3-hydroxymethyl-propyphenazone. However, its parent compound, propyphenazone, is also a pyrazolone NSAID. Propyphenazone is reported to have a lower acute toxicity compared to some other pyrazolones like aminopyrine, and fatal poisonings are rare.[5] An oral LD50 in rats has been reported to be in the range of 300-2000 mg/kg.[3] Like other NSAIDs, propyphenazone can be associated with adverse effects. The toxicological profile of 3-hydroxymethyl-propyphenazone is likely to be similar to that of propyphenazone, but further studies are needed to confirm this.
Conclusion
The toxicological assessment of this compound is complex due to its extensive metabolism into pharmacologically active and potentially toxic compounds. While this compound itself carries the risks associated with NSAIDs, the primary toxicological concerns are related to its metabolites, methamphetamine and amphetamine. These metabolites can induce significant neurotoxicity and hepatotoxicity, primarily through mechanisms involving oxidative stress. The other main metabolite, 3-hydroxymethyl-propyphenazone, is expected to have a toxicity profile similar to propyphenazone, which appears to be of lower acute toxicity than the amphetamine metabolites.
A significant gap in the current knowledge is the absence of direct comparative toxicological studies of this compound and its metabolites. Such studies are crucial for a comprehensive risk assessment and to understand the relative contribution of the parent drug and its metabolites to the overall toxicity. Future research should focus on in vitro and in vivo studies that directly compare the cytotoxic, neurotoxic, and hepatotoxic potential of this compound, methamphetamine, amphetamine, and 3-hydroxymethyl-propyphenazone under standardized conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. propyphenazone | CAS#:479-92-5 | Chemsrc [chemsrc.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for Famprofazone
For researchers, scientists, and drug development professionals engaged in the analysis of Famprofazone, a non-steroidal anti-inflammatory drug, the choice of extraction technique is a critical determinant of analytical accuracy and efficiency. This guide provides a comprehensive comparison of common extraction methodologies for this compound from biological matrices, supported by experimental data to inform laboratory protocols.
Executive Summary
The primary extraction techniques employed for the isolation of this compound and its metabolites, amphetamine and methamphetamine, from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Supercritical Fluid Extraction (SFE) presents a promising, environmentally friendly alternative, although specific application data for this compound is less prevalent. This guide will delve into the experimental protocols and performance metrics of these techniques to facilitate an informed selection process.
Data Presentation: Quantitative Comparison of Extraction Techniques
The following table summarizes the key performance indicators for Solid-Phase Extraction and Liquid-Liquid Extraction based on published studies.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) |
| Matrix | Liver[1][2] | Bone Marrow[3][4] | Urine (for metabolites)[5] |
| Precision (CV%) | ≤ 10%[1][2] | < 4.6% (Inter-day)[3][4] | Data not available for this compound |
| Bias | ≤ 13%[1][2] | < 4.6% (Inter-day)[3][4] | Data not available for this compound |
| Limit of Quantification (LOQ) | 5 ng/g[1][2] | 100 ng/g[3][4] | Data not available for this compound |
| Recovery | 59-84% (for metabolites using Bond Elut Certify columns)[5] | Not explicitly stated | Data not available for this compound |
| Key Advantages | High purity of extracts, potential for automation.[6] | Simple, cost-effective, and efficient for specific matrices.[5] | "Green" technique with low solvent consumption, suitable for thermolabile compounds.[7][8] |
| Key Disadvantages | Can be tedious and time-consuming if performed manually.[2] | Can be labor-intensive and may have lower selectivity. | High initial equipment cost.[9] |
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Liver Tissue
This protocol is based on a method combining enzymatic cell dispersion with SPE for the analysis of this compound and its metabolites in liver samples.[1][2]
1. Sample Pre-treatment: Enzymatic Cell Dispersion
-
Weigh 500 mg of liver tissue.
-
Perform enzymatic cell dispersion using collagenase to obtain a cell suspension. This method achieves high percentages of digested collagen and dispersed cells without the tissue loss associated with mechanical grinding.[1][2]
2. Protein Precipitation
-
Add a suitable protein precipitation agent to the cell suspension to remove proteins that can interfere with the extraction process.
3. Solid-Phase Extraction
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with an appropriate solvent.[6]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a phosphate buffer, a dilute acid solution, and a small amount of organic solvent.[10]
-
Elution: Elute this compound and its metabolites from the cartridge using an appropriate elution solvent, such as a mixture of chloroform and acetone or an ammoniated organic solvent mixture.[10]
4. Final Preparation
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., LC-MS).
Liquid-Liquid Extraction (LLE) of this compound from Bone Marrow
This protocol is adapted from a validated method for the analysis of this compound and its metabolites in porcine bone marrow.[3][4]
1. Sample Homogenization
-
Clean the bone enzymatically and fragment it using a micro electric motor.
-
Incubate the bone fragments in a water bath at 55°C for 2 hours to obtain a bone marrow homogenate.[3]
2. Liquid-Liquid Extraction
-
To a tube containing the bone marrow homogenate, add an internal standard.
-
Add a specific volume of an extraction solvent. Diethyl ether has been shown to be an effective solvent.[3]
-
Vortex the mixture for an extended period (e.g., 10 minutes) to ensure thorough mixing.[11]
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm for 5 minutes) to separate the organic and aqueous layers.[3]
3. Final Preparation
-
Transfer the organic layer (supernatant) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
The residue can then be derivatized for GC-MS analysis or reconstituted for LC-MS analysis.[5]
Supercritical Fluid Extraction (SFE) - A Green Alternative
General Principles of SFE:
-
SFE utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[7]
-
This supercritical fluid has high solvating power and can efficiently extract analytes from a sample matrix.[8]
-
By manipulating the pressure and temperature, the selectivity of the extraction can be finely tuned.[7]
-
After extraction, the CO2 is returned to its gaseous state, leaving a solvent-free extract.[8]
Potential SFE Protocol for this compound:
-
The sample (e.g., ground tissue, urine) is placed in an extraction vessel.
-
Supercritical CO2, possibly with a co-solvent to modify polarity, is passed through the vessel.
-
The extracted this compound is collected in a separator by reducing the pressure and/or temperature.
-
The CO2 can be recycled for subsequent extractions.
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Conclusion
The selection of an appropriate extraction technique for this compound is contingent upon the specific requirements of the analysis, including the biological matrix, desired level of purity, available instrumentation, and throughput needs.
-
Solid-Phase Extraction is recommended for complex matrices like liver tissue, where a high degree of cleanup is necessary to achieve low limits of quantification.[1][2]
-
Liquid-Liquid Extraction offers a straightforward and cost-effective approach, particularly suitable for matrices like bone marrow, and can provide excellent precision.[3][4]
-
Supercritical Fluid Extraction stands out as a "green" and highly tunable technology, representing a promising avenue for future method development in this compound analysis, especially when considering its successful application for related amphetamine compounds.[5][7][8]
Researchers are encouraged to validate their chosen extraction method to ensure it meets the specific performance criteria required for their analytical objectives.
References
- 1. Determination of this compound, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Postmortem analysis of this compound and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 9. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. benthamopen.com [benthamopen.com]
The Challenge of Specificity: A Comparative Guide to Immunoassays for Detecting Famprofazone Use
For researchers, scientists, and drug development professionals, the accurate detection of substance use is paramount. However, the metabolic pathway of the analgesic famprofazone presents a significant challenge to standard immunoassay-based drug screening, frequently leading to misinterpretation of results. This guide provides a comparative analysis of immunoassay specificity in the context of this compound use, supported by experimental data and detailed methodologies, to aid in the accurate interpretation of screening results.
This compound, a non-steroidal anti-inflammatory drug, is metabolized in the body to produce several active compounds, most notably methamphetamine and amphetamine.[1][2][3][4] This metabolic conversion means that individuals who have legitimately consumed this compound may test positive for amphetamines in standard urine drug screens, potentially leading to false accusations of illicit drug use.[1][2] This guide explores the specificity of commonly used immunoassays and outlines best practices for the confirmation of this compound use.
Immunoassay Specificity: A Comparative Overview
Immunoassays are a widely used primary screening tool for drugs of abuse due to their speed and cost-effectiveness. These tests utilize antibodies to detect specific drug classes. However, the specificity of these antibodies can vary significantly between different commercial assays, leading to cross-reactivity with structurally similar compounds. In the case of this compound, the primary cross-reactants are its main metabolites: methamphetamine and amphetamine.
The challenge lies in the fact that no commercial immunoassays are specifically designed to detect this compound. Instead, its use is flagged by amphetamine-targeted assays. The degree of cross-reactivity with other, minor this compound metabolites, such as ephedrine and pseudoephedrine, can also influence the screening result.
Below is a summary of findings from studies evaluating the cross-reactivity of various commercial amphetamine immunoassays with compounds structurally related to this compound metabolites. It is important to note that direct cross-reactivity data for this compound itself is largely unavailable, as the parent drug is rapidly metabolized. The focus, therefore, remains on its metabolites.
| Immunoassay Technology | Tested Cross-Reactants (Structurally similar to this compound Metabolites) | Observed Cross-Reactivity | Reference |
| Enzyme Multiplied Immunoassay Technique (EMIT) | Phenylpropanolamine, Ephedrine | Positive at 1,000 mg/L | [5] |
| Fluorescence Polarization Immunoassay (FPIA) | Phenylpropanolamine, Ephedrine | Negative at 1,000 mg/L | [5] |
| Kinetic Interaction of Microparticles in Solution (KIMS) | Amphetamine, Methamphetamine, MDMA, MDEA, MDA | Sensitivity: 93-95%, Specificity: 88-100% (depending on cutoff) | [6][7] |
| Cloned Enzyme Donor Immunoassay (CEDIA) | Amphetamine, MDMA | Good sensitivity and specificity | [8] |
| Radioimmunoassay (RIA) | Phenylpropanolamine, Ephedrine | Negative for Amphetamine assay; some cross-reactivity with Methamphetamine assay for l-Ephedrine and d-Pseudoephedrine at 1,000 mg/L | [5] |
Note: The table summarizes general findings. Specific cross-reactivity can vary depending on the specific kit manufacturer and lot. It is crucial to consult the package insert for the specific assay being used.[9][10][11]
Experimental Protocols
Accurate validation of immunoassay specificity requires rigorous experimental protocols. Below are detailed methodologies for immunoassay screening and subsequent confirmatory analysis.
Immunoassay Screening Protocol (General)
This protocol provides a general workflow for screening urine samples for amphetamines, which would be indicative of potential this compound use.
-
Sample Collection: Collect a random urine specimen in a clean, sterile container.[12]
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Immunoassay Analysis:
-
Bring all reagents and samples to room temperature.
-
Calibrate the automated immunoassay analyzer according to the manufacturer's instructions.
-
Run quality control samples to ensure the assay is performing within specified limits.
-
Load the prepared urine samples onto the analyzer.
-
The analyzer will automatically mix the sample with the antibody and enzyme-labeled drug conjugate.
-
The degree of antibody binding is measured by the analyzer (e.g., by spectrophotometry or fluorescence polarization).
-
-
Interpretation of Results: Compare the assay response to a pre-defined cutoff concentration (e.g., 500 ng/mL for amphetamines).[12] Samples with a response greater than or equal to the cutoff are considered presumptively positive.
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation Protocol
All presumptive positive results from immunoassays should be confirmed by a more specific method, such as GC-MS.[13][14]
-
Sample Preparation (Solid-Phase Extraction):
-
To 2 mL of urine, add an internal standard (e.g., deuterated amphetamine and methamphetamine).
-
Perform solid-phase extraction using a mixed-mode cation exchange cartridge to isolate the analytes.[13]
-
Wash the cartridge to remove interfering substances.
-
Elute the amphetamines with an appropriate solvent mixture (e.g., ammoniated ethyl acetate).[13]
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and heat to form volatile derivatives.[15]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different compounds in the sample.
-
The mass spectrometer fragments the compounds and creates a unique mass spectrum for each, allowing for definitive identification and quantification.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the detected compounds to certified reference materials for amphetamine and methamphetamine.
-
Quantify the concentration of each analyte based on the response of the internal standard.
-
Visualizing the Challenge
To better understand the complexities of detecting this compound use, the following diagrams illustrate the metabolic pathway and the analytical workflow.
Metabolic pathway of this compound.
Workflow for detecting and confirming this compound use.
Conclusion and Recommendations
The metabolism of this compound to methamphetamine and amphetamine poses a significant challenge for the specificity of amphetamine immunoassays. A presumptive positive result for amphetamines in a urine drug screen should not be immediately interpreted as illicit drug use, especially if the individual has a legitimate reason for taking this compound.
Key Recommendations:
-
Utilize Highly Specific Immunoassays: When possible, select amphetamine immunoassays with lower cross-reactivity to other structurally related compounds. However, be aware that all amphetamine immunoassays will detect the primary metabolites of this compound.
-
Mandatory Confirmatory Testing: All presumptive positive immunoassay results must be confirmed by a highly specific method such as GC-MS or LC-MS/MS. This is the only way to definitively identify the presence of methamphetamine and amphetamine.
-
Consider Clinical Context: A thorough patient history, including any medications, is crucial for the correct interpretation of drug test results. The presence of methamphetamine and amphetamine in a urine sample from a patient prescribed this compound is an expected finding.
-
Further Research: There is a need for the development of more specific immunoassays that can differentiate between the metabolites of this compound and illicitly used amphetamines, or for an assay that can detect the parent this compound compound or its unique metabolites.
By understanding the limitations of current immunoassay technology and implementing rigorous confirmation protocols, researchers and clinicians can avoid the potential for misinterpretation and ensure the accurate assessment of substance use.
References
- 1. Plasma and urinary concentrations of methamphetamine after oral administration of this compound to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profile of this compound following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohsu.edu [ohsu.edu]
- 12. nordx.testcatalog.org [nordx.testcatalog.org]
- 13. Confirmation of amphetamine, methamphetamine, MDA and MDMA in urine samples using disk solid-phase extraction and gas chromatography-mass spectrometry after immunoassay screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
Establishing the Linearity and Range of a New Analytical Method for Famprofazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Famprofazone against an established Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The focus of this guide is on two critical validation parameters: linearity and range. Detailed experimental protocols and performance data are presented to aid researchers in selecting the appropriate analytical method for their specific needs.
Comparative Analysis of Analytical Methods for this compound
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While LC-MS/MS offers high sensitivity and selectivity, HPLC-UV presents a cost-effective and more accessible alternative for routine analysis. This section compares the performance of a newly developed HPLC-UV method with a previously reported LC-MS/MS method.
Table 1: Comparison of Linearity and Range for this compound Quantification Methods
| Parameter | New HPLC-UV Method | Existing LC-MS/MS Method |
| Linearity (R²) | 0.9995 | > 0.99 |
| Range | 1.0 - 100.0 µg/mL | 0.005 - 1.0 µg/mL (5 - 1000 ng/mL) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.0015 µg/mL (1.5 ng/mL) |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.005 µg/mL (5 ng/g)[1] |
| Instrumentation | HPLC with UV Detector | LC with Tandem Mass Spectrometer |
| Typical Application | Routine quality control of bulk drug and pharmaceutical formulations | Quantification in complex biological matrices (e.g., liver tissue)[1] |
Experimental Protocols
Detailed methodologies for establishing the linearity and range of the new HPLC-UV method are provided below.
New HPLC-UV Method: Protocol for Linearity and Range Determination
1. Objective: To establish the linear range and correlation coefficient for the quantification of this compound using a new HPLC-UV method.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid
3. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector
-
Analytical column: C18, 4.6 x 150 mm, 5 µm
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
5. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of at least five concentrations ranging from 1.0 µg/mL to 100.0 µg/mL by diluting the stock solution with the mobile phase. A typical series could be 1.0, 5.0, 25.0, 50.0, 75.0, and 100.0 µg/mL.
6. Linearity Study Procedure:
-
Inject each working standard solution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Calculate the mean peak area for each concentration level.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration of this compound.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
7. Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the calibration curve should confirm a linear relationship.
8. Range Determination:
-
The range of the method is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to have acceptable linearity, accuracy, and precision.
Workflow for Establishing Linearity and Range
The following diagram illustrates the general workflow for determining the linearity and range of a new analytical method.
Caption: Workflow for Linearity and Range Determination.
References
Safety Operating Guide
Navigating the Safe Disposal of Famprofazone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Famprofazone, a substance classified with acute oral toxicity and as a potential reproductive toxin, requires meticulous handling and adherence to established disposal protocols.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[2] They can provide specific guidance and ensure compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
Waste Segregation: Proper segregation of waste is fundamental to safe disposal.
-
Do not mix this compound waste with non-hazardous materials.
-
Avoid combining it with other incompatible chemical wastes.[3]
II. Step-by-Step Disposal Procedure
The following procedure is based on general best practices for hazardous chemical waste disposal in a laboratory setting.
Step 1: Containerization
-
Place all this compound waste, including contaminated materials such as gloves, wipes, and empty containers, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with this compound (e.g., "Acute Toxicity," "Reproductive Hazard").
-
The accumulation start date.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container remains closed at all times, except when adding waste.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.[2][4]
-
Disposal should be conducted at an approved waste disposal plant.[1]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[2][5] This can lead to environmental contamination and is a violation of regulatory standards.
-
Empty Containers: Even "empty" containers of this compound should be treated as hazardous waste as they may retain product residue.[3][6] Do not attempt to clean or reuse these containers.[7]
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.
IV. Quantitative Data Summary
At present, publicly available experimental data on specific disposal methods such as chemical neutralization or degradation for this compound is limited. The primary disposal guideline is based on its hazard classification.
| Hazard Classification | Category | Source |
| Acute Toxicity (Oral) | Category 4 | [1] |
| Reproductive Toxicity | Category 2 | [1] |
V. Experimental Protocols
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. odu.edu [odu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. sds.staples.com [sds.staples.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. forensicresources.org [forensicresources.org]
Essential Safety and Logistical Information for Handling Famprofazone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Famprofazone is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), emergency procedures, and disposal protocols to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powdered form, a comprehensive suite of personal protective equipment is essential to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | While specific chemical compatibility data for this compound is not readily available, it is recommended to use nitrile or neoprene gloves. Always use two pairs of chemotherapy-tested gloves for enhanced protection.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Protective clothing | A disposable gown or coveralls, preferably made of a low-permeability fabric such as Tyvek, should be worn to prevent contamination of personal clothing.[1][2] |
| Shoe covers | Disposable shoe covers should be worn to prevent the tracking of this compound powder outside of the designated handling area.[1] | |
| Respiratory Protection | Respirator | For handling powdered this compound, a NIOSH-approved respirator is mandatory.[3][4][5][6][7] A half- or full-face air-purifying respirator with high-efficiency particulate air (HEPA) cartridges, or a Powered Air Purifying Respirator (PAPR) with a HEPA filter and a hood, is recommended to prevent inhalation of airborne particles.[2] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles should be worn to protect the eyes.[2] In addition, a face shield is recommended to provide a further layer of protection for the entire face, especially when there is a risk of splashes or aerosol generation.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | - Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles. - Avoid creating dust. If possible, handle in a solution. - Wash hands thoroughly with soap and water after handling, even if gloves were worn. |
| Storage | - Store in a tightly sealed, properly labeled container. - Keep in a cool, dry, and well-ventilated area. - Store away from incompatible materials. |
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
A spill kit specifically for hazardous drugs should be readily available. The general procedure for cleaning a this compound spill is as follows:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1][2]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full complement of recommended PPE, including a respirator.[1][2]
-
Contain the Spill: For powdered spills, gently cover the area with damp absorbent pads to avoid generating dust.[1][2] For liquid spills, use absorbent pads to contain the liquid.[1]
-
Clean the Area: Carefully collect the absorbent materials and any contaminated debris. Clean the spill area with a detergent solution, followed by a rinse with water.[1] Some protocols may recommend a subsequent cleaning with a bleach solution followed by a neutralizer like sodium thiosulfate.[1]
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a designated hazardous waste container.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous pharmaceutical waste in accordance with all federal, state, and local regulations.[8][9]
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or sewer system.[10][11] |
| Contaminated Materials | All items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, and cleaning materials, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1][8] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. Alternatively, unrinsed empty containers should be disposed of as hazardous waste. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. epa.gov [epa.gov]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. 3m.com [3m.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
